molecular formula C10H16O4 B1670629 Diisopropyl fumarate CAS No. 7283-70-7

Diisopropyl fumarate

Katalognummer: B1670629
CAS-Nummer: 7283-70-7
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: FNMTVMWFISHPEV-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Diisopropyl fumarate (CAS 7283-70-7) is a high-purity chemical ester (>98.0%) characterized as a colorless to almost colorless clear liquid . It is a key monomer in polymer science, particularly for synthesizing poly(this compound) (PDiPF) . Polymers derived from it exhibit unique dynamic mechanical properties due to the absence of a methylene spacer in the main chain, leading to a distinct and strong β relaxation process in addition to the primary α relaxation associated with the glass transition . This makes it a valuable compound for fundamental research in polymer physics and the development of materials with specific viscoelastic properties. Furthermore, this compound is directly applied as a scaffold material in bone tissue engineering . The compound has a melting point of 2 °C and a boiling point of 110 °C at 12 mmHg . Its density is approximately 0.99 g/cm³ at 20°C, and it should be stored in a cool, dark place at room temperature . A common synthesis method involves the esterification of fumaric acid with isopropyl alcohol, using an acid catalyst such as p-toluenesulfonic acid, and removing the resulting water via azeotropic distillation with an inert gas or an organic solvent like hexane . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

dipropan-2-yl (E)-but-2-enedioate
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InChI

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMTVMWFISHPEV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39050-69-6
Record name 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID201032569
Record name Diisopropyl fumarate
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Molecular Weight

200.23 g/mol
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CAS No.

7283-70-7
Record name Diisopropyl fumarate
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Record name Diisopropyl fumarate
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Record name Diisopropyl fumarate
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Record name DIISOPROPYL FUMARATE
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Foundational & Exploratory

Diisopropyl fumarate CAS number 7283-70-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diisopropyl Fumarate (B1241708) (CAS 7283-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is a diester of fumaric acid and isopropanol. It is a colorless to pale yellow liquid characterized by a pleasant odor and low volatility.[1] This compound serves as a versatile intermediate in organic synthesis and as a monomer for polymerization reactions.[1][2] Its applications are notable in the pharmaceutical industry and in the development of biomaterials, particularly as a component in scaffolds for bone tissue engineering.[3] This document provides a comprehensive overview of its physicochemical properties, toxicological profile, synthesis, and relevant experimental procedures.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and material science.

PropertyValueSource(s)
CAS Number 7283-70-7[4][5]
Molecular Formula C₁₀H₁₆O₄[4][5]
Molecular Weight 200.23 g/mol [5][6]
Appearance Colorless to pale yellow clear liquid[1][2]
Odor Pleasant[1]
Melting Point 2 °C (lit.)[4]
Boiling Point 110 °C at 12 mmHg (lit.)[4]
Density 0.9941 g/cm³ (Estimated)[1][3]
Water Solubility 112.6 mg/L at 25 °C (Estimated)
Solubility Soluble in DMSO and other organic solvents.[1][3]
IUPAC Name diisopropyl (2E)-but-2-enedioate

Toxicological Profile

Understanding the toxicological properties of this compound is essential for safe handling and for assessing its biocompatibility in drug development and tissue engineering applications.

ParameterValue / ObservationSource(s)
Acute Oral Toxicity LD50 (Rat): 3250 mg/kg (Minimally toxic after single ingestion)
Skin Irritation Causes skin irritation (GHS Category 2).[7]
Eye Irritation Causes serious eye irritation (GHS Category 2).[7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[7]

Synthesis and Reactivity

This compound is typically synthesized via the Fischer-Speier esterification of fumaric acid with isopropanol.[4] The reaction involves heating the reactants in the presence of an acid catalyst. Due to the steric hindrance of the isopropyl groups, the esterification rate can be slow, often requiring elevated temperatures and pressure to achieve high yields.[4] It participates in reactions typical of unsaturated esters, such as polymerization and transesterification.[2]

Caption: Fischer-Speier esterification of fumaric acid to this compound.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis via Fischer-Speier Esterification

This protocol is adapted from patent descriptions for the production of this compound.

  • Apparatus Setup: Assemble a pressure-rated reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, and a reflux condenser.

  • Charging Reactants: To the reaction vessel, add fumaric acid (1.0 equivalent) and excess isopropyl alcohol (2.5 to 6.0 equivalents). The excess alcohol acts as both a reactant and a solvent.

  • Catalyst Addition: Add an esterification catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents relative to fumaric acid).

  • Reaction Conditions: Seal the vessel and begin stirring. Heat the mixture under pressure to a temperature of 120-180 °C. Maintain reflux at this temperature. The reaction progress can be monitored by tracking the removal of the water byproduct, for instance, through an azeotropic distillation setup (e.g., Dean-Stark trap) if the reaction is run at atmospheric pressure in a suitable solvent like n-hexane.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as a 5% sodium bicarbonate solution.

  • Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the excess isopropyl alcohol and solvent under reduced pressure. The final product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following diagram and protocols describe a general workflow for characterizing an organic liquid like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Property Determination Synthesize Synthesize Compound Purify Purify via Distillation Synthesize->Purify MP Melting Point (Thiele Tube / Digital Apparatus) Purify->MP BP Boiling Point (Micro Boiling Point Method) Purify->BP Sol Solubility Test (Water & Organic Solvents) Purify->Sol Density Density Measurement (Pycnometer) Purify->Density

Caption: General workflow for synthesis and property determination.

5.2.1 Melting Point Determination (Thiele Tube Method)

Since this compound's melting point is near room temperature (2 °C), this procedure would require a cooling bath.

  • Sample Preparation: A small amount of the solid (cooled) compound is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band. The assembly is placed in a Thiele tube filled with a suitable cooling liquid (e.g., ethanol/dry ice bath).

  • Measurement: The bath is allowed to warm slowly (approx. 1-2 °C per minute).

  • Data Recording: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. For pure compounds, this range is typically narrow.

5.2.2 Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

  • Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (Durham tube).

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.

  • Heating: Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: Remove the heat source once a steady stream of bubbles is observed. The liquid will begin to cool and will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. Note the atmospheric pressure, as boiling point is pressure-dependent.

5.2.3 Solubility Determination

This protocol provides a qualitative assessment of solubility.

  • Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, hexane).

  • Sample Addition: To each test tube, add this compound dropwise (e.g., 20-30 mg), shaking after each addition.

  • Observation: Observe whether the compound dissolves completely. Note the formation of layers for immiscible liquids or a cloudy suspension for insoluble solids.

  • Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent. For this compound, it is expected to be largely insoluble in water but soluble in organic solvents.[2][8]

Applications and Potential Biological Activity

This compound is primarily utilized as a chemical intermediate and a monomer.[2] A significant area of research is its use in creating biodegradable polymers, such as poly(propylene fumarate) (PPF), for medical applications. These polymers are used as scaffolds in bone tissue engineering, providing a structure for new bone growth.[9]

While the direct interaction of this compound with cellular signaling pathways is not well-documented, its metabolic product, fumarate, is known to influence cellular processes. Fumarate is an intermediate in the Krebs cycle and its accumulation has been shown to impact epigenetic regulation. Specifically, high levels of fumarate can inhibit the activity of histone demethylases, leading to changes in histone methylation, such as H3K9 methylation. This can, in turn, affect gene expression and inhibit the osteogenic differentiation of stem cells.[10] This potential mechanism is a critical consideration for researchers designing fumarate-based biomaterials for bone regeneration.

Fumarate_Signaling DIF This compound (Extracellular) Fumarate Fumarate (Intracellular Accumulation) DIF->Fumarate Metabolism KDM Histone Demethylases (e.g., KDM4s) Fumarate->KDM Inhibits H3K9me H3K9 Methylation KDM->H3K9me Removes Methyl Groups ASPN Asporin (ASPN) Gene Expression H3K9me->ASPN Represses Osteogenesis Osteogenic Differentiation ASPN->Osteogenesis Promotes

Caption: Potential influence of fumarate (metabolite) on osteogenic signaling.[10]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl fumarate (B1241708) (DIPF) is an unsaturated diester of fumaric acid with growing interest in materials science and biomedical applications. Its chemical structure, characterized by a central carbon-carbon double bond and two flanking isopropyl ester groups, imparts unique physical and chemical properties that are leveraged in polymerization reactions and for the development of novel biomaterials. This technical guide provides a comprehensive overview of the core physical and chemical properties of diisopropyl fumarate, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in drug development, particularly in the context of bone tissue engineering and the modulation of key signaling pathways. All quantitative data is presented in structured tables, and experimental and logical workflows are visualized using DOT language diagrams for enhanced clarity.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant odor at room temperature.[1] Its fundamental identifiers and properties are summarized below.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms Fumaric acid, diisopropyl ester; 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester[2]
CAS Number 7283-70-7[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [3]
Appearance Colorless to almost colorless clear liquid[1]
Melting Point 2 °C[4]
Boiling Point 110 °C at 12 mmHg[4]
Solubility Moderately soluble in organic solvents[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, which provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its symmetrical diester structure.

  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the vinylic protons and a septet and doublet for the isopropyl groups.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the vinylic carbon, the methine carbon of the isopropyl group, and the methyl carbons.[5]

Table 2: Predicted NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~6.8Singlet-CH=CH-
¹H~5.0Septet-CH(CH₃)₂
¹H~1.2Doublet-CH(CH₃)₂
¹³C~165SingletC=O
¹³C~134Singlet-CH=CH-
¹³C~69Singlet-CH(CH₃)₂
¹³C~22Singlet-CH(CH₃)₂

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (sp³)
~1720StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1250, ~1100StrongC-O stretch (ester)

Note: Peak positions are approximate. The strong carbonyl peak is a hallmark of esters.[9]

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound results in fragmentation patterns that can be used to confirm its structure. The molecular ion peak is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

m/zPossible FragmentNotes
200[C₁₀H₁₆O₄]⁺Molecular Ion (M⁺)
159[M - C₃H₅]⁺Loss of an allyl radical
141[M - OC₃H₇]⁺Loss of an isopropoxy radical
113[M - COOC₃H₇]⁺Loss of an isopropoxycarbonyl radical

Note: Fragmentation patterns are predictive and can vary based on the ionization method and energy.[10][11]

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by the electrophilic nature of the carbon-carbon double bond and the ester functionalities.

  • Polymerization: As an unsaturated ester, this compound can undergo free-radical polymerization to form poly(this compound).[12] It is also used as a comonomer in the synthesis of various copolymers.[12]

  • Transesterification: The ester groups can be exchanged with other alcohols under acidic or basic conditions.[1]

  • Stability: The compound is chemically stable under standard ambient conditions (room temperature).[13]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from fumaric acid and isopropyl alcohol.[4][14]

Materials:

  • Fumaric acid

  • Isopropyl alcohol (excess)

  • p-Toluenesulfonic acid (catalyst)

  • Benzene (B151609) (for azeotropic removal of water)

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Reaction flask with reflux condenser and Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine fumaric acid, a stoichiometric excess of isopropyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask.

  • Add benzene to the flask to facilitate the azeotropic removal of water.

  • Assemble the flask with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound by vacuum distillation.[12]

G cluster_synthesis Synthesis Workflow reactants Fumaric Acid + Isopropyl Alcohol + p-Toluenesulfonic Acid reflux Reflux with Azeotropic Water Removal reactants->reflux Heat workup Neutralization and Washing reflux->workup Cooling drying Drying with MgSO₄ workup->drying purification Vacuum Distillation drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.
Determination of Physical Properties

For compounds like this compound that are liquid at room temperature, this method would be used if it were a solid or for purity assessment at low temperatures.

Procedure:

  • Ensure the this compound sample is solidified by cooling.

  • Introduce a small amount of the finely powdered solid into a capillary tube sealed at one end.[15]

  • Pack the sample to a height of 2-3 mm by tapping the tube.[16]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point.[15]

  • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[15] This range indicates the melting point.

Procedure:

  • Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[17]

  • Place a small amount of this compound and a stir bar into the distillation flask.

  • Grease all glass joints to ensure a good seal.[17]

  • Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

  • Reduce the pressure to the desired level (e.g., 12 mmHg).

  • Begin heating the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.[18]

Applications in Drug Development and Biological Context

While this compound itself is not a therapeutic agent, its derivatives and polymers are of significant interest in drug development and biomaterials. Fumaric acid esters (FAEs), as a class, are known for their immunomodulatory and cytoprotective effects.

Role in Bone Tissue Engineering

This compound is a precursor to poly(propylene fumarate) (PPF), a biodegradable and biocompatible polymer extensively studied for bone tissue engineering.[19][20] PPF-based scaffolds can be 3D printed into patient-specific shapes to promote bone regeneration in defects.[19][20] These scaffolds provide mechanical support and a framework for new bone growth.[21]

G cluster_bone_engineering Bone Tissue Engineering Workflow dipf This compound ppf_synthesis Synthesis of Poly(propylene fumarate) (PPF) dipf->ppf_synthesis scaffold 3D Printing of PPF Scaffold ppf_synthesis->scaffold implantation Implantation into Bone Defect scaffold->implantation regeneration Bone Regeneration implantation->regeneration

Caption: Role of this compound in bone tissue engineering.
Modulation of NF-κB and Nrf2 Signaling Pathways

Fumaric acid esters are known to interact with key intracellular signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Nrf2 pathways. While most research has focused on dimethyl fumarate (DMF) and monomethyl fumarate (MMF), the underlying mechanisms are relevant to the FAE class.

  • NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[22] Fumaric acid esters can inhibit this process, thereby exerting anti-inflammatory effects.[23][24]

  • Nrf2 Pathway Activation: The Nrf2 pathway is the primary regulator of the antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation.[25] Oxidative stress or electrophilic compounds like FAEs can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2.[2][26] In the nucleus, Nrf2 activates the expression of antioxidant and cytoprotective genes.[27]

G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway nfkb_stimuli Inflammatory Stimuli ikk IKK Activation nfkb_stimuli->ikk ikba IκBα Degradation ikk->ikba nfkb_translocation NF-κB Nuclear Translocation ikba->nfkb_translocation nfkb_genes Pro-inflammatory Gene Expression nfkb_translocation->nfkb_genes fae_nfkb Fumaric Acid Esters fae_nfkb->ikba Inhibition nrf2_stimuli Oxidative Stress keap1 Keap1 Inactivation nrf2_stimuli->keap1 nrf2_stabilization Nrf2 Stabilization keap1->nrf2_stabilization nrf2_translocation Nrf2 Nuclear Translocation nrf2_stabilization->nrf2_translocation nrf2_genes Antioxidant Gene Expression nrf2_translocation->nrf2_genes fae_nrf2 Fumaric Acid Esters fae_nrf2->keap1 Modification

Caption: Modulation of NF-κB and Nrf2 pathways by fumaric acid esters.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

Table 5: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation

Data from ECHA C&L Inventory.[2]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties. Its ability to undergo polymerization makes it a valuable monomer for the creation of advanced materials, particularly in the field of biomedical engineering for applications such as bone regeneration. Furthermore, as a member of the fumaric acid ester family, it is associated with important biological activities related to the modulation of inflammatory and oxidative stress pathways. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound, enabling further research and development in its various applications. As with all chemicals, appropriate safety measures must be observed during its handling and use.

References

Diisopropyl fumarate molecular structure and formula C10H16O4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisopropyl Fumarate (B1241708)

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is the diisopropyl ester of fumaric acid, an organic compound with the chemical formula C10H16O4.[1][2] As an unsaturated ester, it serves as a valuable monomer in the synthesis of polymers and as an intermediate in various organic syntheses.[3] Its properties, including low volatility and moderate solubility in organic solvents, make it suitable for diverse chemical applications.[3] This document provides a comprehensive technical overview of this compound, covering its molecular structure, chemical and physical properties, synthesis, spectroscopic characterization, and known biological applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is systematically known as dipropan-2-yl (E)-but-2-enedioate.[4] It is recognized by several synonyms, including Fumaric Acid Diisopropyl Ester and (E)-2-Butenedioic acid diisopropyl ester.[2] The compound is typically a colorless to pale yellow liquid with a pleasant odor.[3]

Compound Identification
IdentifierValue
CAS Number 7283-70-7[4]
Molecular Formula C10H16O4[1][2][5]
IUPAC Name dipropan-2-yl (E)-but-2-enedioate[4]
SMILES CC(C)OC(=O)/C=C/C(=O)OC(C)C[5]
InChI InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5+[4][5]
InChIKey FNMTVMWFISHPEV-AATRIKPKSA-N[5]
Physical and Chemical Properties
PropertyValue
Molecular Weight 200.23 g/mol [1][4][5]
Melting Point 2°C[2][6]
Boiling Point 110°C at 12 mmHg[2][6]
Appearance Colorless to pale yellow liquid[3]
Stereochemistry Achiral, contains one E/Z center[5]

Molecular Structure

This compound's structure consists of a central fumarate backbone, which is the trans isomer of butenedioic acid, with two isopropyl groups attached via ester linkages. The molecule is achiral and possesses a C2 axis of symmetry.[5] The trans configuration of the double bond minimizes steric hindrance between the two ester groups, making it more stable than its cis isomer, diisopropyl maleate.[7]

Caption: 2D molecular structure of this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of fumaric acid with isopropyl alcohol.[8] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction, often by azeotropic distillation.[8][9]

Synthesis_Workflow Reactants Fumaric Acid + Excess Isopropyl Alcohol ReactionVessel Heat under Pressure (120-180 °C) in Inert Atmosphere Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->ReactionVessel Reflux Reflux Reaction Mixture ReactionVessel->Reflux WaterRemoval Continuously Remove Water Azeotrope Reflux->WaterRemoval Drives equilibrium Product This compound (Crude Product) Reflux->Product Reaction completion WaterRemoval->Reflux

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Charging the Reactor : In a pressure-rated reactor equipped with a reflux condenser and a system for removing distillate (e.g., a Dean-Stark trap), charge fumaric acid, an excess of isopropyl alcohol (typically 2.5 to 6 times the weight of fumaric acid), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-5% by weight of fumaric acid).[8]

  • Reaction Conditions : Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the mixture to a temperature between 120-180°C under pressure while stirring.[8]

  • Reaction Progression : Allow the mixture to reflux. The azeotrope of isopropyl alcohol and water will begin to distill. Continuously remove this azeotrope to drive the reaction towards the product side.[8]

  • Monitoring : Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC) until the consumption of fumaric acid is complete.

  • Work-up and Purification : After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt like sodium sulfate. The crude this compound can be purified by vacuum distillation.[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound. PubChem lists available 1D-NMR, Mass Spectrometry, and IR spectra for the compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)
Assignment Chemical Shift (δ) ppm (approx.) Multiplicity Integration
Olefinic Protons (-CH=CH-)~6.8Singlet2H
Methine Protons (-CH(CH₃)₂)~5.0Septet2H
Methyl Protons (-CH(CH₃)₂)~1.2Doublet12H
¹³C NMR
Assignment Chemical Shift (δ) ppm (approx.)
Carbonyl Carbon (-C=O)~165
Olefinic Carbon (-CH=CH-)~134
Methine Carbon (-CH(CH₃)₂)~69
Methyl Carbon (-CH(CH₃)₂)~22
Note: Exact chemical shifts may vary based on the solvent and instrument used.
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectroscopy Data
Vibrational Mode Wavenumber (cm⁻¹) (approx.)
C=O Stretch (Ester)1720-1730
C=C Stretch (Alkene)1640-1650
C-O Stretch (Ester)1100-1300
=C-H Bend (trans)960-980
  • Sample Preparation : For a neat liquid sample, place a small drop of this compound between two KBr plates.

  • Data Acquisition : Place the sample holder in an FTIR spectrometer and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

Mass Spectrometry Data
Ion m/z Value
[M]+ (Molecular Ion)200.23
[M - OCH(CH₃)₂]+141
[M - COOCH(CH₃)₂]+113
  • Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup : Set the parameters for the Gas Chromatograph (GC) and Mass Spectrometer (MS). This includes setting the GC oven temperature program to separate the compound from any impurities and setting the MS to scan a relevant mass range (e.g., m/z 40-300) using Electron Ionization (EI).

  • Data Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be separated on the GC column and subsequently ionized and detected by the MS.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Analytical_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS Structure_Confirm Structural Confirmation and Purity Assessment NMR->Structure_Confirm IR->Structure_Confirm MS->Structure_Confirm

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Applications

While extensive research on the specific biological pathways of this compound is limited, some applications have been noted. It has been identified as a compound used in the creation of scaffolds for bone tissue engineering.[10] Additionally, related fumaric acid esters are used to treat conditions like HIV infections and chronic hepatitis B, typically in combination with other antiviral agents.[11] However, specific signaling pathways directly modulated by this compound are not well-documented in the available literature.

Safety and Handling

According to GHS classifications, this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[3]

Conclusion

This compound is a well-characterized diester with established methods for its synthesis and analysis. Its molecular structure, confirmed by various spectroscopic techniques, makes it a useful intermediate in organic and polymer chemistry. While its biological applications are still an emerging area of research, its use in biomaterials like bone scaffolds suggests potential for further investigation in the fields of drug development and materials science. This guide provides foundational technical data and protocols to support such research endeavors.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for diisopropyl fumarate (B1241708). Due to the limited availability of public experimental spectra, this document presents high-quality predicted ¹H and ¹³C NMR data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to Diisopropyl Fumarate

This compound is the diester of fumaric acid and isopropanol. Its chemical structure consists of a central four-carbon backbone with two isopropyl ester groups. The molecule has a plane of symmetry, which influences its NMR spectra.

Chemical Structure:

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide a close approximation of experimental values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.85Singlet (s)2HOlefinic Protons (-CH=CH-)
~5.05Septet (sept)2HIsopropyl CH
~1.25Doublet (d)12HIsopropyl CH₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)Assignment
~165Carbonyl Carbon (-C=O)
~134Olefinic Carbon (-CH=CH-)
~69Isopropyl CH
~22Isopropyl CH₃

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2]

  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.[3]

  • Concentration :

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[3][4]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3][4]

  • Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

  • Pulse Program : Standard single-pulse experiment.

  • Number of Scans : 8 to 16 scans are typically sufficient.

  • Relaxation Delay : 1-2 seconds.

  • Acquisition Time : 2-4 seconds.

  • Spectral Width : A spectral width of -2 to 12 ppm is appropriate.

¹³C NMR Acquisition:

  • Pulse Program : Standard proton-decoupled pulse program.

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay : 2-5 seconds.

  • Acquisition Time : 1-2 seconds.

  • Spectral Width : A spectral width of 0 to 200 ppm is appropriate.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation A High Purity Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Fourier Transform D->F E->F G Phasing & Baseline Correction F->G H Referencing & Integration G->H I Assign Chemical Shifts H->I J Analyze Multiplicities & Coupling I->J K Correlate 1H and 13C Data J->K L Confirm this compound Structure K->L

Caption: Workflow for NMR analysis of this compound.

References

Diisopropyl Fumarate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, analysis, and biological activity of diisopropyl fumarate (B1241708), a promising molecule in therapeutic development.

Chemical Identity and Properties

Diisopropyl fumarate is an organic compound classified as a dialkyl ester of fumaric acid. Its chemical structure and properties make it a subject of interest in various chemical and pharmaceutical applications.

IUPAC Name and Synonyms

The systematically generated IUPAC name for this compound is dipropan-2-yl (E)-but-2-enedioate [1]. It is also widely known by a variety of synonyms, which are crucial to recognize when reviewing scientific literature and chemical databases.

Identifier Type Value Source
IUPAC Name dipropan-2-yl (E)-but-2-enedioatePubChem[1]
Common Name This compoundSCBT[2]
CAS Number 7283-70-7SCBT[2], PubChem[1]
\multirow{10}{*}{\textbf{Synonyms}}Fumaric acid, diisopropyl esterPubChem[1]
2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) esterCymitQuimica[3]
2-Butenedioic acid (E)-, bis(1-methylethyl) esterCymitQuimica[3]
bis(1-methylethyl) (2E)-but-2-enedioateCymitQuimica[3]
Diisopropylester kyseliny fumarovePubChem[1]
NSC 70161PubChem[1]
BRN 1726370PubChem[1]
AI3-15489PubChem[1]
UNII-POD4AH8070PubChem[1]
Fumaric Acid Diisopropyl EsterSCBT[2]
Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and quality control.

Property Value Source
Molecular Formula C₁₀H₁₆O₄SCBT[2], PubChem[1]
Molecular Weight 200.23 g/mol SCBT[2], PubChem[1]
Appearance Colorless to almost colorless clear liquidCymitQuimica[3]
Melting Point 2 °CChemicalBook[4]
Boiling Point 110 °C at 12 mmHgChemicalBook[4], CAS Common Chemistry[5]
Refractive Index 1.4330 - 1.4370ChemicalBook[4]
Storage Temperature 2 - 8 °CChemicalBook[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of fumaric acid with isopropyl alcohol. The following protocol is based on established esterification procedures.

Objective: To synthesize this compound from fumaric acid and isopropyl alcohol.

Materials:

  • Fumaric acid

  • Isopropyl alcohol (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • An inert organic solvent (e.g., n-hexane, octane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Reaction flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a reaction flask, combine fumaric acid (1 part by weight) and an excess of isopropyl alcohol (2.5 to 6 parts by weight).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 to 0.05 parts by weight).

  • Add an inert organic solvent to aid in azeotropic removal of water.

  • Heat the mixture to reflux under an inert atmosphere at a temperature of 120-180 °C.

  • Continuously remove the water by-product as an azeotrope with the solvent using the Dean-Stark trap.

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the excess solvent and isopropyl alcohol under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Purification by Low-Temperature Vacuum Distillation

To minimize thermal degradation or isomerization, purification of this compound can be achieved through low-temperature vacuum distillation.

Objective: To purify crude this compound while minimizing thermal stress.

Equipment:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • High-vacuum pump with a cold trap

  • Manometer

Procedure:

  • Dry the crude this compound over anhydrous sodium sulfate.

  • Filter the dried liquid into a clean, dry distillation flask.

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a high-vacuum pump protected by a cold trap.

  • Slowly evacuate the system to a pressure below 1 mmHg.

  • Gently heat the distillation flask while stirring.

  • Monitor the temperature at the distillation head and collect the fraction corresponding to the boiling point of this compound at the applied pressure.

  • Store the purified product in a tightly sealed container under an inert atmosphere and at a refrigerated temperature.

Analysis by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis and quantification of this compound. The following is a general protocol that can be optimized.

Objective: To determine the purity and concentration of this compound.

Equipment:

  • HPLC system with a PDA or UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Data acquisition and analysis software

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (or other suitable buffer components)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of ortho-phosphoric acid (e.g., 0.1%). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: Determined by UV scan (e.g., 210-230 nm)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the sample based on the peak area and the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

Fumaric acid esters, including this compound, have garnered significant attention for their immunomodulatory and neuroprotective effects. Their mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fumaric acid esters are electrophilic and can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized and translocates to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.

The activation of the Nrf2 pathway by fumaric acid esters has been shown to mitigate autoimmune inflammation and promote neuronal survival under ischemic stress[2][3].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAE This compound (Fumaric Acid Ester) Keap1_Nrf2 Keap1-Nrf2 Complex FAE->Keap1_Nrf2 Reacts with Keap1 (Cysteine modification) Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription mRNA mRNA Genes->mRNA Proteins Antioxidant Proteins mRNA->Proteins Translation Proteins->FAE Cellular Protection

Caption: Nrf2 signaling pathway activation by this compound.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the clear communication of complex processes.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start reactants Combine Fumaric Acid, Isopropyl Alcohol, & Catalyst start->reactants reflux Heat to Reflux & Remove Water Azeotropically reactants->reflux workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reflux->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Fumarate Esters in Immunomodulation

The therapeutic effects of fumarate esters are rooted in a logical cascade of molecular and cellular events.

Immunomodulation_Logic FumarateEster Fumaric Acid Ester (e.g., this compound) Nrf2_Activation Nrf2 Pathway Activation FumarateEster->Nrf2_Activation NFkB_Inhibition Inhibition of NF-κB Pathway FumarateEster->NFkB_Inhibition Antioxidant_Response Increased Antioxidant & Cytoprotective Gene Expression Nrf2_Activation->Antioxidant_Response Reduced_Oxidative_Stress Reduced Cellular Oxidative Stress Antioxidant_Response->Reduced_Oxidative_Stress Immunomodulation Immunomodulatory Effects Reduced_Oxidative_Stress->Immunomodulation Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokine Production NFkB_Inhibition->Proinflammatory_Cytokines Proinflammatory_Cytokines->Immunomodulation Therapeutic_Effect Therapeutic Effect in Autoimmune Diseases Immunomodulation->Therapeutic_Effect

Caption: Logical cascade of fumarate ester-mediated immunomodulation.

References

Solubility characteristics of diisopropyl fumarate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Characteristics of Diisopropyl Fumarate (B1241708) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Diisopropyl Fumarate

This compound (CAS 7283-70-7) is the diester of fumaric acid and isopropanol.[1] It is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2][3][4] Its chemical structure, featuring a carbon-carbon double bond and two isopropyl ester groups, dictates its physical and chemical properties, including its solubility profile. Understanding its solubility is crucial for process design, reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

Based on general chemical principles and data from safety data sheets and chemical suppliers, a qualitative solubility profile for this compound can be inferred. It is characterized by moderate solubility in organic solvents and is soluble in Dimethyl Sulfoxide (DMSO).[1][2][5] The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Quantitative Solubility Data

A thorough review of scientific literature reveals a scarcity of published quantitative solubility data for this compound in a range of common organic solvents. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. The values presented are hypothetical and for illustrative purposes only.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at Different Temperatures (Illustrative Data)

Solvent ClassSolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (Mole Fraction)
Alcohols Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Isopropanol25Data not availableData not available
Ketones Acetone25Data not availableData not available
Esters Ethyl Acetate25Data not availableData not available
Hydrocarbons Toluene25Data not availableData not available
Heptane25Data not availableData not available
Ethers Tetrahydrofuran (THF)25Data not availableData not available
Amides Dimethylformamide (DMF)25Data not availableData not available
Sulfoxides Dimethyl Sulfoxide (DMSO)25Data not availableData not available

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the isothermal equilibrium shake-flask method is widely recognized as the gold standard.[6][7][8] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials or flasks with airtight screw caps

  • Thermostatic orbital shaker or water bath with temperature control (±0.1 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known mass or volume of a specific organic solvent. The presence of undissolved solid solute is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined time (e.g., 24 to 72 hours) to ensure that solid-liquid equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to rest at the set temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Determine the mass of the collected saturated solution.

    • Dilute the filtered sample with the same pure solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 g of solvent (mass fraction) or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_analysis Analysis & Calculation A Add excess this compound to a known mass of solvent B Seal and place in thermostatic shaker A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow solid to settle or centrifuge C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute sample to known volume F->G H Analyze by HPLC or GC G->H I Calculate concentration from calibration curve H->I J Determine final solubility value I->J

References

Potential Biological Activities of Fumarate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaric acid esters (FAEs), including dimethyl fumarate (B1241708) (DMF), monomethyl fumarate (MMF), and diroximel fumarate (DRF), are bioactive small molecules with well-established therapeutic efficacy in autoimmune conditions such as multiple sclerosis and psoriasis.[1][2] Their therapeutic effects are underpinned by a multifaceted mechanism of action that encompasses the modulation of several key cellular pathways. This technical guide provides a comprehensive overview of the primary biological activities of Fumarate Esters, with a focus on Nrf2 activation, NF-κB inhibition, HCAR2 activation, and glutathione (B108866) depletion. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction to Fumarate Esters

Fumaric acid, an intermediate in the citric acid cycle, is poorly bioavailable.[2] However, its esterified derivatives, particularly DMF, MMF, and the newer prodrug DRF, are readily absorbed and exert significant biological effects.[2] DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to its active metabolite, MMF.[3] DRF is also converted to MMF, but with a different side chain that may improve gastrointestinal tolerability.[2] MMF is considered the primary bioactive metabolite responsible for the systemic effects of these drugs.[3] The therapeutic applications of FAEs stem from their ability to modulate inflammatory and oxidative stress pathways.[1][2]

Core Biological Activities and Mechanisms of Action

The biological activities of fumarate esters are primarily attributed to their electrophilic nature, which allows them to interact with nucleophilic thiol groups on proteins, most notably cysteine residues. This reactivity underlies their influence on key signaling pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of action for fumarate esters is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Fumarate esters, being electrophiles, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate Esters Fumarate Esters Keap1 Keap1 Fumarate Esters->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Complex Keap1->Cul3_Rbx1 Nrf2->Cul3_Rbx1 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3_Rbx1->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HO-1, GCLC) ARE->Antioxidant_Genes Transcription

Keap1-Nrf2 Signaling Pathway Activation by Fumarate Esters.
Fumarate EsterCell TypeConcentrationEffect on Nrf2 Target GenesReference
Dimethyl FumarateHuman Retinal Endothelial Cells10 µMSignificant increase in Nrf2 and HO-1 protein levels.[5]
Dimethyl FumarateHuman Retinal Endothelial Cells50 µMFurther significant increase in Nrf2 and HO-1 protein levels.[5]
Dimethyl FumarateHuman Neuronal Cells (SH-SY5Y)30 µMUpregulation of Nrf2 levels.[4]
Monomethyl FumarateHuman Neuronal Cells (SH-SY5Y)30 µMPartial increase in Nrf2 expression.[4]
Dimethyl FumarateNrf2 knockout Bone Marrow-Derived Macrophages50 µMInhibition of cytokine induction, suggesting Nrf2-independent effects on inflammation.[6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] The anti-inflammatory effects of fumarate esters are partly mediated by their ability to inhibit the NF-κB pathway. While the precise mechanism is still under investigation, evidence suggests that DMF can covalently modify the p65 subunit of NF-κB, which may interfere with its nuclear translocation and DNA binding activity.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate Esters Fumarate Esters NFkB NF-κB (p65/p50) Fumarate Esters->NFkB Inhibition of Nuclear Translocation IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes Transcription HCAR2_Pathway MMF Monomethyl Fumarate HCAR2 HCAR2 (GPR109A) MMF->HCAR2 Agonist Binding Gi Gi HCAR2->Gi Activation Prostaglandins Prostaglandin Release (e.g., PGD2, PGE2) HCAR2->Prostaglandins In Keratinocytes AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Downstream Signaling GSH_Depletion_Workflow Fumarate Esters Fumarate Esters GSH Glutathione (GSH) Fumarate Esters->GSH Depletion GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation Oxidative_Stress Mild Oxidative Stress GSH->Oxidative_Stress Induction Nrf2_Activation Nrf2 Pathway Activation Oxidative_Stress->Nrf2_Activation Triggering Antioxidant_Response Enhanced Antioxidant Response Nrf2_Activation->Antioxidant_Response Upregulation

References

Diisopropyl Fumarate: A Comprehensive Technical Guide for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate (B1241708) (DiPF) is a symmetrically disubstituted ester of fumaric acid that serves as a valuable monomer for the synthesis of a unique class of polymers known as poly(diisopropyl fumarate) (PDiPF). These polymers are characterized by a poly(substituted methylene) backbone, which imparts significant chain rigidity and leads to a range of desirable properties, including high thermal stability, excellent optical transparency, and distinct mechanical behaviors. This technical guide provides an in-depth overview of the synthesis of polymers from this compound, covering polymerization methodologies, key polymer properties, and relevant experimental considerations. The information is tailored for professionals in research, materials science, and drug development who are interested in leveraging the unique characteristics of fumarate-based polymers.

Polymerization of this compound

The polymerization of this compound can be achieved through several methods, primarily involving radical polymerization techniques. Due to the steric hindrance presented by the two isopropyl ester groups on the double bond, the polymerization of fumarates is less straightforward than that of monosubstituted vinyl monomers. However, various strategies have been developed to synthesize well-defined PDiPF.

Free Radical Polymerization

Conventional free radical polymerization is a common method for synthesizing PDiPF. This process is typically initiated by the thermal decomposition of an azo initiator, such as azobisisobutyronitrile (AIBN), or a peroxide initiator. The polymerization can be carried out in bulk or in solution.

Reaction Scheme for Free Radical Polymerization:

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat Monomer This compound Radical->Monomer Addition Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Successive Addition Polymer Poly(this compound) Growing_Chain->Polymer Combination or Disproportionation

Caption: Free radical polymerization of this compound.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-controlled molecular weights and low dispersity. This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. RAFT polymerization is particularly suitable for producing high-molecular-weight PDiPF with defined end-group structures, which can then be used to create block copolymers.

Mechanism of RAFT Polymerization:

RAFT_Mechanism Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer DiPF Monomer Radical->Monomer Propagating_Radical Propagating Radical (Pn•) Monomer->Propagating_Radical Propagating_Radical->Monomer Propagation RAFT_Agent RAFT Agent (CTA) Propagating_Radical->RAFT_Agent Addition New_Propagating_Radical New Propagating Radical (Pm•) Intermediate_Radical Intermediate Radical Dormant_Species Dormant Species (Pn-CTA) Dormant_Species->Propagating_Radical Reactivation Intermediate_Radical->Dormant_Species Fragmentation New_Dormant_Species New Dormant Species (Pm-CTA) Intermediate_Radical->New_Dormant_Species Fragmentation New_Propagating_Radical->Dormant_Species Addition

Caption: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another controlled radical polymerization technique that has been explored for the polymerization of this compound. This method involves the reversible activation and deactivation of a dormant species by a transition metal catalyst, typically a copper complex. While ATRP is a powerful tool for polymer synthesis, its application to this compound has been met with limited success in achieving high molecular weight and well-defined polymers.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of PDiPF are often proprietary or require access to specialized literature, this section provides a general methodology for the key steps involved in the synthesis and characterization of PDiPF.

Monomer Purification

Prior to polymerization, it is crucial to purify the this compound monomer to remove any inhibitors (often added for storage) and other impurities. A common method for purification involves the following steps:

  • Washing: The monomer is washed with an aqueous solution of sodium hydroxide (B78521) to remove acidic inhibitors, followed by washing with deionized water until the aqueous layer is neutral.

  • Drying: The washed monomer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The dried monomer is then distilled under reduced pressure to obtain a pure fraction.

General Procedure for Free Radical Polymerization
  • Reaction Setup: A reaction vessel (e.g., a Schlenk flask) is charged with the purified this compound monomer and a suitable solvent (e.g., toluene (B28343) or benzene) if conducting a solution polymerization. A radical initiator (e.g., AIBN) is added to the mixture.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.

  • Polymerization: The reaction vessel is then placed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is allowed to proceed for a specified time.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then isolated by precipitation into a non-solvent, such as methanol (B129727) or hexane.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Polymer Characterization

The synthesized poly(this compound) is characterized to determine its molecular weight, thermal properties, and other physical characteristics.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.

  • Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymer by determining its decomposition temperature (Td).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical structure and tacticity of the polymer.

General Experimental Workflow:

ExperimentalWorkflow Monomer_Purification Monomer Purification (Washing, Drying, Distillation) Polymerization Polymerization (e.g., Free Radical, RAFT) Monomer_Purification->Polymerization Isolation_Purification Polymer Isolation & Purification (Precipitation, Filtration, Washing) Polymerization->Isolation_Purification Drying Drying (Vacuum Oven) Isolation_Purification->Drying Characterization Polymer Characterization (GPC, DSC, TGA, NMR) Drying->Characterization

Caption: General workflow for PDiPF synthesis and characterization.

Properties of Poly(this compound)

Poly(this compound) exhibits a unique combination of properties stemming from its rigid poly(substituted methylene) backbone.

Physical and Thermal Properties

PDiPF is a transparent, amorphous polymer. Its high rigidity results in a high glass transition temperature (Tg). The thermal stability of PDiPF is also notable, with decomposition temperatures typically being quite high.

PropertyValueReference
Refractive Index ~1.46 - 1.48
Glass Transition Temperature (Tg) Varies with molecular weight, typically in the range of 100-140 °C.
Thermal Decomposition Temperature (Td) Onset of decomposition is generally above 300 °C.
Mechanical Properties

The rigid chain structure of PDiPF leads to a material that is hard and brittle. While specific quantitative data for the tensile strength and Young's modulus of homopolymeric PDiPF are not extensively reported in readily available literature, it is expected to have a high modulus and low elongation at break. The mechanical properties can be tuned by copolymerization with more flexible monomers.

Copolymerization of this compound

This compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting material. The reactivity ratios of the comonomers determine the composition and sequence distribution of the copolymer.

Reactivity Ratios

The reactivity ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (r1) versus the other monomer (r2).

Comonomer (M2)r1 (DiPF)r2 (M2)Copolymerization CharacteristicsReference
Dibornyl fumarate (DBoF) 0.920.83Random copolymerization tendency.
Diisobornyl fumarate (DIBF) 1.600.54Tendency for blocks of DiPF.
Styrene Data not readily availableData not readily available-
Methyl Methacrylate Data not readily availableData not readily available-

Note: The determination of reactivity ratios requires specific experimental studies, and this data is not always publicly available for all monomer pairs.

Applications

The unique properties of poly(this compound) and its copolymers make them suitable for a range of applications:

  • Optical Materials: The high transparency and refractive index of PDiPF make it a candidate for optical components such as lenses and films.

  • High-Temperature Resistant Materials: Due to its excellent thermal stability, PDiPF can be used in applications requiring resistance to high temperatures.

  • Biomaterials: While PDiPF itself is not biodegradable, related poly(fumarate)s, such as poly(propylene fumarate), are extensively investigated for biomedical applications, including tissue engineering scaffolds and drug delivery systems. The rigid nature of the PDiPF backbone could be exploited to control the mechanical properties of such biomaterials through copolymerization.

Conclusion

This compound is a monomer that yields polymers with a distinctive set of properties, including high rigidity, thermal stability, and optical clarity. While its polymerization requires careful consideration of steric factors, methods such as free radical and RAFT polymerization can be effectively employed for its synthesis. The ability to modify the properties of PDiPF through copolymerization opens up a wide range of potential applications, from advanced optical materials to specialized components in the biomedical field. Further research into the detailed mechanical properties and copolymerization behavior of this compound will undoubtedly expand its utility and adoption in various scientific and industrial domains.

Initial Investigations into the Reactivity of Diisopropyl Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl fumarate (B1241708) is an α,β-unsaturated ester with a range of applications in organic synthesis and materials science. Its reactivity is characterized by the electrophilic nature of the carbon-carbon double bond, making it susceptible to nucleophilic attack, and its ability to participate in cycloaddition reactions and polymerization. This technical guide provides an in-depth overview of the core reactivity of diisopropyl fumarate, including its synthesis, key reactions, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this versatile compound in drug development and other scientific endeavors.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7283-70-7[1][2]
Molecular Formula C₁₀H₁₆O₄[3]
Molecular Weight 200.23 g/mol [3]
Melting Point 2.1 °C[4]
Boiling Point 110 °C at 12 mmHg[4]
Appearance Colorless to almost colorless clear liquid[2]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~6.8sOlefinic protons (-CH=CH-)
~5.0septMethine protons (-CH(CH₃)₂)
~1.2dMethyl protons (-CH(CH₃)₂)
¹³C NMR ~164sCarbonyl carbon (C=O)
~133sOlefinic carbon (-CH=CH-)
~70sMethine carbon (-O-CH-)
~22sMethyl carbon (-CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (sp³ hybridized carbons)
~1720StrongC=O stretch (ester carbonyl)
~1645MediumC=C stretch (alkene)
~1290, ~1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Major Peaks in the Mass Spectrum of this compound

m/zRelative IntensityPossible Fragment
200[M]⁺Molecular ion
158High[M - C₃H₆]⁺
141High[M - OC₃H₇]⁺
114Medium[M - 2 x C₃H₆]⁺
99High[M - COOC₃H₇]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of fumaric acid with isopropanol (B130326) in the presence of an acid catalyst.[5]

Materials:

  • Fumaric acid

  • Isopropyl alcohol (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (or other suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add fumaric acid (1.0 eq), a molar excess of isopropyl alcohol (e.g., 3-5 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the bulk of the isopropyl alcohol and toluene under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product Fumaric_Acid Fumaric Acid Reaction_Vessel Reaction at Reflux with Azeotropic Water Removal Fumaric_Acid->Reaction_Vessel Isopropanol Isopropanol Isopropanol->Reaction_Vessel Catalyst p-Toluenesulfonic Acid Catalyst->Reaction_Vessel Neutralization Neutralization (aq. NaHCO₃) Reaction_Vessel->Neutralization Cooling & Solvent Removal Extraction Extraction & Washing Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Vacuum Distillation Drying->Purification DIPF This compound Purification->DIPF G cluster_nucleus Nuclear Translocation DIPF This compound (Pro-drug) MIF Monoisopropyl Fumarate (Active Metabolite) DIPF->MIF Esterase Metabolism Keap1 Keap1 MIF->Keap1 Cysteine Modification Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Target_Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Target_Genes Nrf2_n->ARE G cluster_synthesis Polymer Synthesis cluster_fabrication Scaffold Fabrication cluster_application Application Monomer This compound Polymerization Radical Polymerization Monomer->Polymerization PDIPF Poly(this compound) Polymerization->PDIPF Crosslinking Cross-linking (e.g., with a vinyl monomer) PDIPF->Crosslinking Fabrication_Method Fabrication Technique (e.g., Salt Leaching, 3D Printing) Crosslinking->Fabrication_Method Scaffold Porous Scaffold Fabrication_Method->Scaffold Cell_Seeding Cell Seeding (e.g., Osteoblasts) Scaffold->Cell_Seeding Culture In Vitro Culture Cell_Seeding->Culture Tissue_Formation Tissue Formation Culture->Tissue_Formation

References

Diisopropyl Fumarate in Bone Tissue Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropyl fumarate (B1241708) (DIF) is a dialkyl fumarate ester that holds promise in the field of bone tissue engineering. While direct studies on diisopropyl fumarate as a standalone therapeutic agent for bone regeneration are limited, its role as a monomer in the synthesis of biodegradable polymers, particularly poly(propylene fumarate) (PPF), is well-established. These fumarate-based polymers are recognized for their biocompatibility and their ability to support osteogenic differentiation. This technical guide synthesizes the available information on the application of fumarate derivatives in bone tissue engineering scaffolds, with a focus on the proposed mechanism of action, relevant experimental protocols, and quantitative data derived from studies on closely related fumarate compounds and polymers.

Introduction

The regeneration of bone defects resulting from trauma, disease, or congenital abnormalities presents a significant clinical challenge. Bone tissue engineering aims to address this by utilizing scaffolds that provide a temporary structural framework and a conducive environment for bone growth and regeneration. This compound and its derivatives are emerging as valuable components in the fabrication of these scaffolds. Fumarate-based polymers, such as poly(propylene fumarate), offer tunable mechanical properties and degradation rates, making them suitable for a variety of orthopedic applications. Furthermore, the bioactive nature of fumarate esters, particularly their potential to modulate cellular signaling pathways involved in osteogenesis, makes them an attractive area of research for the development of next-generation bone regeneration therapies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of fumaric acid with isopropyl alcohol.

Reaction Scheme:

Fumaric Acid + 2 Isopropyl Alcohol ⇌ this compound + 2 Water

A general procedure involves reacting fumaric acid with an excess of isopropyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, at elevated temperatures (120-180°C) under pressure.[1] The water produced during the reaction is removed, often as an azeotropic mixture with the alcohol, to drive the reaction towards the product.[1] The reaction can be carried out in the presence of an inert organic solvent like n-hexane or octane.[1] Purification of the resulting this compound is typically achieved through vacuum distillation.[1]

Mechanism of Action in Osteogenesis: The Nrf2 Signaling Pathway

While direct evidence for this compound is still emerging, studies on the closely related dimethyl fumarate (DMF) suggest that fumarate esters promote osteogenesis and protect bone-forming cells from oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master regulator of the cellular antioxidant response.[4]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Fumarate esters are thought to modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. The resulting upregulation of these genes enhances the cell's antioxidant capacity, protecting osteoblasts from oxidative stress-induced damage and promoting their differentiation and survival.[2][4]

Nrf2_Signaling_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Transcription Protection Protection Antioxidant_Genes->Protection Osteogenesis Osteogenesis Protection->Osteogenesis DIF DIF ROS ROS Keap1_Nrf2 Keap1_Nrf2

Quantitative Data on Fumarate-Based Scaffolds in Bone Tissue Engineering

Direct quantitative data on the effects of this compound on osteogenic markers is limited. However, studies on poly(propylene fumarate) (PPF) based scaffolds, which are synthesized using fumarate derivatives, provide valuable insights into their osteogenic potential.

Parameter Scaffold Composition Cell Type Key Findings Reference
Cell Proliferation PPF / β-tricalcium phosphate (B84403) (β-TCP)Rat marrow stromal cellsCell number increased to 128,000 cells/cm² over 4 weeks.[5]
Alkaline Phosphatase (ALP) Activity PPF / β-TCPRat marrow stromal cellsMaximal ALP activity of 11 (± 1) x 10⁻⁷ µmol/min/cell by day 28.[5]
Osteocalcin (OCN) Production PPF / β-TCPRat marrow stromal cellsOCN production reached 40 (± 1) x 10⁻⁶ ng/cell by day 28.[5]
Mechanical Properties PPF / β-TCP / NaCl-Compressive modulus of ~1204 MPa, comparable to trabecular bone.[1]

Experimental Protocols

This section details common methodologies used to evaluate the osteogenic potential of biomaterials like this compound-containing scaffolds.

Cell Culture and Osteogenic Differentiation

Mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured on the test scaffolds or in media supplemented with this compound. Osteogenic differentiation is induced by culturing the cells in an osteogenic medium, typically consisting of basal medium (e.g., DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.[6]

// Nodes start [label="Start: Cell Seeding on Scaffolds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture in Osteogenic Medium\n(with/without DIF)", fillcolor="#FBBC05", fontcolor="#202124"]; proliferation [label="Cell Proliferation Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; alp_stain [label="Alkaline Phosphatase (ALP)\nStaining/Activity Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; alizarin_stain [label="Alizarin Red S Staining", fillcolor="#FFFFFF", fontcolor="#202124"]; qpcr [label="RT-qPCR for Osteogenic Markers\n(RUNX2, ALP, OCN, Col1a1)", fillcolor="#FFFFFF", fontcolor="#202124"]; western [label="Western Blot for Signaling Proteins\n(Nrf2, Keap1)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> proliferation [label="Day 1, 3, 7"]; culture -> alp_stain [label="Day 7, 14"]; culture -> alizarin_stain [label="Day 21, 28"]; culture -> qpcr [label="Day 7, 14, 21"]; culture -> western [label="Time course (e.g., 0-24h)"]; proliferation -> end; alp_stain -> end; alizarin_stain -> end; qpcr -> end; western -> end; } "General Experimental Workflow for In Vitro Osteogenic Assessment."

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Cell Lysis: After the desired culture period, cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).

  • Substrate Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer at 37°C.

  • Measurement: ALP in the lysate hydrolyzes pNPP to p-nitrophenol, which is yellow. The absorbance is measured at 405 nm using a spectrophotometer.

  • Quantification: ALP activity is calculated based on a standard curve of p-nitrophenol and normalized to the total protein or DNA content of the cell lysate.

Alizarin Red S Staining for Mineralization

Alizarin Red S stains calcium deposits, indicating late-stage osteogenic differentiation and matrix mineralization.

  • Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.[7][8]

  • Washing: The fixed cells are washed thoroughly with deionized water.[7]

  • Staining: The cells are incubated with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-45 minutes at room temperature.[9][10]

  • Washing: Excess stain is removed by washing with deionized water.

  • Visualization: The stained mineralized nodules appear bright orange-red and can be visualized and imaged using a light microscope.

  • Quantification (Optional): The stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured at approximately 562 nm to quantify the extent of mineralization.

Real-Time Polymerase Chain Reaction (RT-PCR) for Osteogenic Gene Expression

RT-PCR is used to quantify the expression of key osteogenic marker genes.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The cDNA is used as a template for PCR with primers specific for osteogenic genes such as RUNX2, Osterix (SP7), Alkaline Phosphatase (ALPL), Collagen Type I Alpha 1 (COL1A1), and Osteocalcin (BGLAP). A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

  • Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of biomaterials for bone tissue engineering. Their incorporation into scaffolds can enhance the osteogenic potential of these constructs. The likely mechanism of action involves the activation of the Nrf2 signaling pathway, which protects osteoblasts from oxidative stress and promotes their differentiation. While current research provides a strong foundation, further studies are needed to elucidate the specific dose-dependent effects of this compound on osteoblast function and to confirm its direct interaction with the Nrf2 pathway in this context. Future research should also focus on optimizing the design of this compound-containing scaffolds to control the release of fumarate esters and to further enhance their regenerative capacity for clinical applications. In vivo studies are crucial to validate the efficacy and safety of these novel biomaterials for bone regeneration.

References

Thermal Stability and Degradation Profile of Poly(diisopropyl fumarate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of poly(diisopropyl fumarate) (PDiPF), a polymer with significant potential in various applications, including drug delivery systems. Understanding the thermal characteristics of PDiPF is crucial for its processing, storage, and application, ensuring the integrity and performance of the final product. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the degradation pathways and experimental workflows.

Thermal Properties of Poly(this compound)

Poly(this compound) exhibits a distinct thermal behavior, characterized by its decomposition temperature and glass transition temperature. These properties are critical indicators of the material's stability under thermal stress.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For PDiPF, TGA reveals the onset and progression of its thermal decomposition.

Table 1: Thermogravimetric Analysis Data for Poly(this compound)

ParameterValueAtmosphere
Initial Decomposition Temperature (Tonset)257 °CNitrogen
Temperature of Maximum Decomposition Rate (Tmax)316 °CNitrogen

Data compiled from available literature.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material. For amorphous polymers like PDiPF, the most important transition observed is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Table 2: Glass Transition Temperature of Poly(this compound)

ParameterValue
Glass Transition Temperature (Tg) (estimated)~64 °C

This value is an estimation based on the β-transition temperature observed in copolymers containing diisopropyl fumarate (B1241708), which often corresponds to the Tg in similar polymers.

Degradation Profile of Poly(this compound)

The thermal degradation of PDiPF involves the breakdown of the polymer chain and the release of volatile products. Understanding this profile is essential for predicting the material's long-term stability and identifying potential degradation byproducts.

Degradation Products

Analysis of the volatile compounds produced during the thermal decomposition of PDiPF provides insight into the degradation mechanism. At elevated temperatures, the ester side groups are susceptible to elimination reactions.

Table 3: Major Thermal Degradation Products of Poly(this compound) at 400°C

Degradation ProductMolar Ratio
Isopropanol (B130326)32
This compound (monomer)1

These products suggest a degradation pathway involving the cleavage of the isopropyl ester groups.

Proposed Degradation Pathway

The thermal degradation of poly(this compound) is believed to proceed primarily through a chain-end initiated or random scission mechanism, followed by the elimination of the isopropyl groups from the ester side chains. The prevalence of isopropanol as a major degradation product suggests a β-elimination reaction.

G PDiPF Poly(this compound) Intermediate Polymer Radical Intermediate PDiPF->Intermediate Heat (Chain Scission) Isopropanol Isopropanol Intermediate->Isopropanol H-abstraction Monomer This compound (Monomer) Intermediate->Monomer Depropagation Polyacid Poly(fumaric acid) derivative Intermediate->Polyacid Side-chain Elimination

Caption: Proposed thermal degradation pathway of PDiPF.

Experimental Protocols

Accurate and reproducible characterization of the thermal properties of PDiPF relies on standardized experimental methodologies. The following sections detail the typical protocols for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of PDiPF.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of PDiPF (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the residual weight at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of PDiPF.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small sample of PDiPF (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0°C) to a temperature above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Experimental and Analytical Workflow

The comprehensive analysis of the thermal stability and degradation of PDiPF involves a logical sequence of experiments and data interpretation.

G cluster_0 Thermal Analysis cluster_1 Degradation Product Analysis cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) TGA_Data Decomposition Temperatures (Tonset, Tmax) Residual Weight TGA->TGA_Data DSC Differential Scanning Calorimetry (DSC) DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) PyGCMS_Data Identification of Degradation Products PyGCMS->PyGCMS_Data Mechanism Elucidation of Degradation Mechanism TGA_Data->Mechanism PyGCMS_Data->Mechanism

Caption: Workflow for thermal analysis of PDiPF.

Chain Rigidity of Poly(diisopropyl fumarate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chain rigidity of poly(diisopropyl fumarate) (PDiPF), a polymer characterized by its notable stiffness. The inherent rigidity of the PDiPF backbone, arising from the bulky diisopropyl fumarate (B1241708) monomer units, significantly influences its solution properties and solid-state morphology. This document details the experimental methodologies used to quantify this rigidity and presents a compilation of the key quantitative data.

Introduction: The Structural Basis of Rigidity in Poly(this compound)

Poly(this compound) is a vinyl polymer synthesized from the this compound monomer. The defining structural feature of PDiPF is the succession of disubstituted carbon atoms along its backbone, with bulky isopropyl ester side groups. This sterically hindered structure severely restricts the rotational freedom of the polymer chain, leading to a semi-flexible or rigid conformation in solution. Unlike more flexible polymers, such as polyethylene, which have a simple repeating methylene (B1212753) unit, the PDiPF chain is less able to adopt a random coil configuration. The absence of a flexible methylene spacer in the main chain further contributes to its rigidity.[1] This inherent stiffness is a key determinant of the material's physical and chemical properties, including its high glass transition temperature and its tendency to form ordered structures in the solid state.

Quantitative Characterization of Chain Rigidity

The rigidity of a polymer chain in solution can be quantified using several key parameters, primarily the persistence length (q) and the Mark-Houwink-Sakurada exponent (α). These parameters are experimentally determined using techniques such as viscometry, static light scattering (SLS), and gel permeation chromatography (GPC).

Mark-Houwink-Sakurada Parameters

The Mark-Houwink-Sakurada equation relates the intrinsic viscosity [η] of a polymer solution to its molecular weight (M):

[η] = K * M^α

where K and α are the Mark-Houwink-Sakurada parameters. The exponent 'α' is indicative of the polymer's conformation in a given solvent. For a rigid rod-like polymer, α approaches a value of 2.0, while for a flexible random coil in a good solvent, α is typically between 0.5 and 0.8.[2] For semi-flexible polymers like PDiPF, α values are expected to be greater than 0.8.

SolventTemperature (°C)K (x 10^4 dL/g)αReference
Tetrahydrofuran (B95107) (THF)305.180.98[3]
Benzene301.410.98[4]
Persistence Length

The persistence length (q) is a measure of the local stiffness of a polymer chain, representing the length over which the chain's directionality is maintained. A higher persistence length signifies a more rigid polymer. The persistence length of PDiPF has been determined from viscosity data using the Bohdanecký plot.

SolventTemperature (°C)Persistence Length (q) (nm)Molecular Weight per Unit Contour Length (M_L) (nm⁻¹)Reference
Tetrahydrofuran (THF)30111340[3]

Experimental Protocols

The determination of the chain rigidity parameters for PDiPF involves a series of well-defined experimental procedures.

Polymer Synthesis and Fractionation

To obtain well-defined samples for characterization, PDiPF is typically synthesized by radical polymerization of this compound in bulk or in a solvent like benzene, using an azo initiator such as 2,2'-azobisisobutyronitrile (AIBN). The polymerization is generally carried out at a constant temperature (e.g., 60°C).

Following polymerization, the resulting polymer is often fractionated to obtain samples with a narrow molecular weight distribution. This is crucial for accurate determination of the Mark-Houwink-Sakurada parameters. A common fractionation method involves dissolving the polymer in a good solvent, such as tetrahydrofuran (THF), and gradually adding a non-solvent, like water or methanol, to precipitate polymer fractions of decreasing molecular weight.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution of the PDiPF samples.

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is used.

  • Columns: A set of columns with different pore sizes (e.g., polystyrene gel columns) is used to separate the polymer chains based on their hydrodynamic volume.

  • Mobile Phase: A good solvent for PDiPF, such as THF, is typically used as the mobile phase.

  • Calibration: The system is calibrated using narrow molecular weight standards (e.g., polystyrene standards). A universal calibration curve can be constructed using the Mark-Houwink parameters of the standards and the sample to obtain absolute molecular weights for PDiPF.

  • Sample Preparation: PDiPF samples are dissolved in the mobile phase (e.g., THF) at a low concentration (typically 1-2 mg/mL) and filtered through a microporous filter (e.g., 0.2 μm) before injection.

Viscometry

Solution viscometry is a classical and effective method for determining the intrinsic viscosity [η] of a polymer, which is essential for calculating the Mark-Houwink-Sakurada parameters and estimating the persistence length.

  • Instrumentation: An Ubbelohde-type capillary viscometer is commonly used. The viscometer is placed in a constant temperature bath to ensure precise temperature control.

  • Sample Preparation: A series of PDiPF solutions of different concentrations are prepared in a chosen solvent (e.g., THF or benzene).

  • Measurement: The flow time of the pure solvent and each polymer solution through the capillary is measured.

  • Data Analysis: The relative viscosity (η_rel) and specific viscosity (η_sp) are calculated from the flow times. The intrinsic viscosity [η] is then determined by extrapolating the reduced viscosity (η_sp/c) and the inherent viscosity (ln(η_rel)/c) to zero concentration using the Huggins and Kraemer equations, respectively.

Static Light Scattering (SLS)

SLS is an absolute technique for determining the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) of polymers in solution.

  • Instrumentation: A light scattering photometer equipped with a laser light source (e.g., He-Ne laser) and a detector that can measure the scattered light intensity at various angles.

  • Sample Preparation: PDiPF solutions of several concentrations are prepared in a high-purity, dust-free solvent. The solutions must be clarified by filtration or centrifugation to remove any particulate matter that could interfere with the light scattering measurements.

  • Measurement: The intensity of the scattered light is measured for each solution at a range of angles (e.g., 30° to 150°).

  • Data Analysis: The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero concentration and zero scattering angle. From the Zimm plot, Mw, Rg, and A2 can be determined.

Visualizations

Logical Relationship: From Monomer to Rigid Polymer

Monomer_to_Polymer Monomer This compound Monomer - Bulky Isopropyl Groups - Disubstituted Double Bond Polymerization Radical Polymerization Monomer->Polymerization Polymer Poly(this compound) (PDiPF) - Sterically Hindered Backbone - Restricted Chain Rotation Polymerization->Polymer Rigidity High Chain Rigidity (Semi-flexible Chain) Polymer->Rigidity

Caption: From monomer structure to polymer rigidity.

Experimental Workflow for Chain Rigidity Characterization

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis Synthesis PDiPF Synthesis (Radical Polymerization) Fractionation Fractionation Synthesis->Fractionation GPC Gel Permeation Chromatography (GPC) Fractionation->GPC Viscometry Solution Viscometry Fractionation->Viscometry SLS Static Light Scattering (SLS) Fractionation->SLS MWD Molecular Weight & Distribution (Mn, Mw, PDI) GPC->MWD IV Intrinsic Viscosity ([η]) Viscometry->IV SLS->MWD MHS Mark-Houwink-Sakurada Parameters (K, α) MWD->MHS PL Persistence Length (q) (Bohdanecký Plot) MWD->PL IV->MHS IV->PL

Caption: Workflow for PDiPF chain rigidity analysis.

Conclusion

The significant chain rigidity of poly(this compound) is a direct consequence of its molecular structure, specifically the bulky side groups that hinder bond rotation along the polymer backbone. This rigidity can be precisely quantified through a combination of experimental techniques, including gel permeation chromatography, solution viscometry, and static light scattering. The resulting parameters, such as the Mark-Houwink-Sakurada exponent (α > 0.8) and a persistence length of around 11 nm in THF, confirm its semi-flexible nature. A thorough understanding of these properties and the methodologies to determine them is crucial for the rational design and application of PDiPF-based materials in fields such as drug delivery and advanced materials science, where polymer conformation plays a critical role in performance.

References

Methodological & Application

Synthesis of Diisopropyl Fumarate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diisopropyl fumarate (B1241708) from fumaric acid and isopropyl alcohol. Diisopropyl fumarate and other fumaric acid esters (FAEs) are compounds of significant interest in the pharmaceutical industry due to their demonstrated therapeutic effects.

Application Notes

Fumaric acid esters are a class of molecules that have garnered considerable attention for their immunomodulatory and anti-inflammatory properties.[1][2] The most studied of these, dimethyl fumarate (DMF), is an approved oral treatment for psoriasis and relapsing-remitting multiple sclerosis.[2] FAEs are known to exert their effects through various mechanisms, including the activation of the Nrf2 antioxidant response pathway.[3]

This compound, the subject of this protocol, is not only a structural analog of therapeutically active fumarates but also finds application as a scaffold for bone tissue engineering.[4] The synthesis of various FAEs, such as this compound, is of interest to researchers exploring structure-activity relationships and developing new therapeutic agents with potentially improved efficacy, safety profiles, or pharmacokinetic properties. The isopropyl ester groups, for instance, may alter the compound's lipophilicity and metabolic stability compared to the well-studied dimethyl ester.

The protocol detailed below describes a robust and high-yielding synthesis of this compound via Fischer esterification, a classic and scalable method for producing esters.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from established esterification procedures and a patented method for the production of this compound.[5] It employs an excess of isopropyl alcohol to drive the reaction equilibrium towards the product and uses p-toluenesulfonic acid as a catalyst. The water produced during the reaction is removed by azeotropic distillation.

Materials and Equipment:

  • Fumaric acid

  • Isopropyl alcohol (anhydrous)

  • p-Toluenesulfonic acid monohydrate

  • Toluene (or another suitable solvent for azeotropic distillation, e.g., n-hexane)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or a similar setup for azeotropic water removal

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine fumaric acid, a 2.5 to 6-fold excess of isopropyl alcohol, and a catalytic amount of p-toluenesulfonic acid (approximately 1-5% by weight of fumaric acid).[5] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions at elevated temperatures.[5]

  • Esterification: Heat the reaction mixture to reflux. The temperature of the reaction will be between 120-180 °C.[5] As the reaction proceeds, water will be formed and will be collected in the Dean-Stark trap as an azeotrope with the isopropyl alcohol and any co-solvent used.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is being collected.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a co-solvent was used, remove it using a rotary evaporator. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by water, and finally with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 110 °C at 12 mmHg.[6]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₄[7][8][9]
Molecular Weight200.23 g/mol [7][8][9]
AppearanceColorless to pale yellow liquid[10]
Boiling Point110 °C / 12 mmHg[6]
Melting Point2 °C[6]

Spectroscopic Data:

SpectroscopyExpected Peaks
¹H NMR δ (ppm): ~5.0 (septet, 2H, -CH(CH₃)₂), ~6.8 (s, 2H, -CH=CH-), ~1.2 (d, 12H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~165 (C=O), ~134 (-CH=CH-), ~69 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂)
IR (Infrared) ν (cm⁻¹): ~2980 (C-H stretch, sp³), ~1720 (C=O stretch, ester), ~1645 (C=C stretch, alkene), ~1250 & ~1100 (C-O stretch)

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Fumaric Acid + Isopropyl Alcohol + p-Toluenesulfonic Acid Reflux Heat to Reflux (120-180 °C) with Azeotropic Water Removal Reactants->Reflux Fischer Esterification Cooling Cool to Room Temperature Reflux->Cooling Extraction Dilute with Organic Solvent Cooling->Extraction Washing Wash with NaHCO₃, Water, and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathway FAE Fumaric Acid Esters (e.g., this compound) Keap1 Keap1 FAE->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Keap1->Nrf2 Inhibition GeneExpression Expression of Antioxidant & Anti-inflammatory Genes ARE->GeneExpression Activation TherapeuticEffect Therapeutic Effect (e.g., in Psoriasis, MS) GeneExpression->TherapeuticEffect

Caption: Simplified signaling pathway of Fumaric Acid Esters.

References

Application Notes and Protocols for Radical Polymerization of Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the radical polymerization of diisopropyl fumarate (B1241708) (DIF), a monomer used in the synthesis of polymers with applications in drug development and material science. This document covers conventional free-radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP), with a focus on providing practical guidance for laboratory synthesis.

Introduction to Radical Polymerization of Diisopropyl Fumarate

This compound (DIF) is a 1,2-disubstituted ethylene (B1197577) derivative that can be polymerized via radical mechanisms to yield poly(this compound) (PDIF). PDIF is a rigid polymer with potential applications in areas such as drug delivery systems and as a component in block copolymers.[1][2] The stereochemistry of the monomer presents steric hindrance, which influences its polymerization behavior. While conventional free-radical polymerization can be employed, it often results in polymers with broad molecular weight distributions and limited control over the architecture.[2] To achieve well-defined polymers, controlled/living radical polymerization techniques such as RAFT and ATRP have been investigated for DIF polymerization.[1][2]

Of the controlled methods, RAFT polymerization has been shown to be particularly effective for the synthesis of well-controlled, high molecular weight PDIF with narrow molecular weight distributions.[1] In contrast, ATRP has demonstrated limited success, with low monomer conversions reported.[2] Nitroxide-Mediated Polymerization (NMP) has also been found to be unsuitable for the controlled polymerization of DIF.[1]

This document provides a comparative overview of these techniques and detailed protocols for their implementation in the polymerization of this compound.

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes typical quantitative data obtained from the radical polymerization of this compound using different techniques. Please note that exact values can vary based on specific reaction conditions.

Polymerization TechniqueMonomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Conventional Radical High (can approach 100%)Broadly distributedBroadly distributed> 1.5[2]
RAFT Polymerization > 80%10,000 - 100,000+Controlled1.1 - 1.7[2]
ATRP < 30%Increases with timeControlled1.3 - 1.7[2]

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of this compound

This protocol describes a standard method for the bulk polymerization of DIF using a thermal initiator.

Materials:

  • This compound (DIF), purified

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Toluene (B28343) or Benzene (optional, for solution polymerization)

  • Methanol (for precipitation)

  • Schlenk flask or heavy-walled glass ampule

  • Magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask or glass ampule, add this compound and the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer). For solution polymerization, add the desired volume of solvent.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and seal the vessel. Immerse the reaction vessel in a preheated oil bath at 60-80 °C.

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time (typically several hours to 24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation: To quench the reaction, rapidly cool the vessel in an ice bath. Dilute the viscous solution with a suitable solvent (e.g., THF or chloroform) if necessary.

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

The resulting poly(this compound) can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Protocol 2: RAFT Polymerization of this compound

This protocol outlines the synthesis of well-defined poly(this compound) using RAFT polymerization.

Materials:

  • This compound (DIF), purified

  • RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate or a trithiocarbonate)

  • Radical initiator (e.g., AIBN or V-50)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Methanol (for precipitation)

  • Schlenk flask

  • Magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and the radical initiator in the chosen solvent.

  • Monomer Addition: Add the purified this compound to the flask. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight and should be calculated based on the desired degree of polymerization. A common ratio is 100:1:0.1.

  • Degassing: Perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

  • Polymerization: After backfilling with an inert gas, immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Monitoring: Track the progress of the polymerization by taking aliquots at regular intervals and analyzing them by NMR for monomer conversion and by GPC for molecular weight and PDI.

  • Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air.

  • Purification: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Protocol 3: ATRP of this compound (for comparative purposes)

This protocol provides a general procedure for the attempted ATRP of DIF. Note that this method is reported to yield low conversions.[2]

Materials:

  • This compound (DIF), purified

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., toluene or anisole)

  • Methanol (for precipitation)

  • Schlenk flask

  • Magnetic stir bar

  • Vacuum line

  • Oil bath

Procedure:

  • Catalyst Complex Formation: To a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Add the PMDETA ligand and stir until a homogeneous colored solution is formed.

  • Monomer and Initiator Addition: Add the purified this compound and the ethyl α-bromoisobutyrate initiator to the flask.

  • Degassing: Subject the mixture to freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Place the flask in a preheated oil bath (e.g., 60-90 °C).

  • Monitoring and Termination: Monitor the reaction for monomer conversion. Due to the expected low conversion, the reaction may be run for an extended period (e.g., 24 hours). Terminate the reaction by cooling and exposing the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.

Visualizations

Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (e.g., heat) RM Monomer Radical (RM•) R->RM Addition to Monomer M Monomer (M) RM2 Growing Polymer Chain (P•) RM->RM2 Chain Growth RM3 Elongated Polymer Chain (P+1•) RM2->RM3 Addition of Monomer M2 Monomer (M) P1 Propagating Radical (P•) Dead_Polymer Dead Polymer P1->Dead_Polymer Combination or Disproportionation P2 Propagating Radical (P'•)

Caption: General mechanism of free-radical polymerization.

RAFT_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Termination cluster_purification 4. Purification & Characterization reagents Prepare Stock Solutions: - this compound (Monomer) - RAFT Agent (CTA) - Initiator (e.g., AIBN) - Solvent mix Combine Monomer, CTA, Initiator, and Solvent in a Schlenk Flask reagents->mix degas Degas the Reaction Mixture (Freeze-Pump-Thaw Cycles) mix->degas polymerize Immerse in Oil Bath at Desired Temperature (e.g., 70°C) degas->polymerize sampling Take Aliquots Periodically polymerize->sampling analysis Analyze Samples: - NMR for Conversion - GPC for Mn and PDI sampling->analysis terminate Terminate Reaction (Cooling & Exposure to Air) analysis->terminate Desired Conversion Reached precipitate Precipitate Polymer in a Non-solvent (e.g., Methanol) terminate->precipitate dry Filter and Dry the Polymer Under Vacuum precipitate->dry characterize Characterize Final Polymer (GPC, NMR, DSC) dry->characterize

Caption: Experimental workflow for RAFT polymerization of this compound.

References

Application Notes and Protocols: Diisopropyl Fumarate as a Reactive Diluent in Unsaturated Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and extensive experimental data on the use of diisopropyl fumarate (B1241708) specifically as a reactive diluent in unsaturated polyester (B1180765) resins (UPRs) is limited in publicly available literature. The following application notes and protocols are therefore based on established principles of polyester resin chemistry and analogous data from studies on similar dialkyl fumarates (e.g., dimethyl fumarate, diethyl fumarate) and other reactive diluents. The quantitative data presented is illustrative and intended to provide a comparative framework for formulation development. Experimental validation is crucial to determine the precise performance of diisopropyl fumarate in specific UPR systems.

Introduction

Unsaturated polyester resins (UPRs) are widely utilized thermosetting polymers in the fabrication of composite materials, coatings, and adhesives.[1][2] These resins typically consist of an unsaturated polyester polymer dissolved in a reactive diluent, which serves to reduce the viscosity of the resin for improved processing and to copolymerize with the polyester backbone during the curing process.[1] Styrene (B11656) is the most common reactive diluent; however, concerns over its volatility and health effects have prompted research into alternatives.[3][4]

This compound, a diester of fumaric acid, presents a potential alternative to styrene. Its lower volatility compared to styrene is a significant advantage. The fumarate double bond is known to readily copolymerize with the unsaturation in the polyester chain, contributing to the final crosslinked network.[5] This document provides an overview of the potential applications, formulation guidelines, and experimental protocols for evaluating this compound as a reactive diluent in UPRs.

Key Advantages of this compound

  • Reduced Volatility: this compound has a lower vapor pressure than styrene, leading to reduced volatile organic compound (VOC) emissions during handling and curing.

  • Reactivity: The fumarate double bond is highly reactive in free-radical polymerization, allowing for efficient copolymerization with the unsaturated polyester backbone.[2][5]

  • Improved Safety Profile: As a potential replacement for styrene, it may offer a more favorable health and safety profile in the workplace.

Experimental Data (Illustrative)

The following tables summarize the expected impact of this compound on the properties of a standard unsaturated polyester resin compared to a traditional styrene-based system. This data is hypothetical and should be used as a guideline for experimental design.

Table 1: Effect of Reactive Diluent on Resin Viscosity
Reactive Diluent (35 wt%)Viscosity at 25°C (mPa·s)
Styrene300 - 500
This compound500 - 800

Note: The higher molecular weight of this compound compared to styrene may result in a slightly higher initial viscosity.

Table 2: Curing Characteristics of UPR Formulations
ParameterUPR with StyreneUPR with this compound
Gel Time at 25°C (minutes) 10 - 1515 - 25
Peak Exotherm Temperature (°C) 150 - 180130 - 160
Time to Peak Exotherm (minutes) 20 - 3030 - 45

Note: The reactivity of the fumarate double bond may differ from that of the vinyl group in styrene, potentially leading to a longer gel time and a lower, broader exotherm.

Table 3: Mechanical Properties of Cured UPR Castings
PropertyUPR with StyreneUPR with this compound
Tensile Strength (MPa) 60 - 8050 - 70
Tensile Modulus (GPa) 3.0 - 4.02.5 - 3.5
Flexural Strength (MPa) 100 - 13090 - 120
Flexural Modulus (GPa) 3.5 - 4.53.0 - 4.0
Barcol Hardness 40 - 5035 - 45

Note: The mechanical properties of the cured resin will be highly dependent on the degree of cure and the crosslink density of the final polymer network.

Experimental Protocols

Synthesis of Unsaturated Polyester Resin

This protocol describes a two-stage melt condensation polymerization for synthesizing a general-purpose unsaturated polyester resin.

Materials:

Procedure:

  • Reactor Setup: Assemble a reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a collection flask.

  • Charging Reactants: Charge the reactor with maleic anhydride, phthalic anhydride, and propylene glycol in a desired molar ratio (e.g., 1:1:2.2).

  • First Stage (Esterification):

    • Start stirring and purge the reactor with nitrogen.

    • Heat the mixture to 150-160°C. Water will begin to distill off.

    • Gradually increase the temperature to 190-210°C over 2-3 hours. The isomerization of maleate (B1232345) to fumarate is favored at higher temperatures.[2]

  • Second Stage (Polycondensation):

    • Once the rate of water collection slows, add the catalyst (e.g., 0.05 wt% of total reactants).

    • Apply a vacuum to facilitate the removal of the remaining water and drive the reaction to completion.

    • Monitor the reaction by measuring the acid value and viscosity of the resin at regular intervals. The reaction is typically stopped when the acid value is below 30 mg KOH/g.

  • Cooling and Inhibition:

    • Cool the reactor to below 100°C.

    • Add a hydroquinone inhibitor (e.g., 150 ppm) to prevent premature gelation.

Formulation with this compound

Procedure:

  • While the synthesized unsaturated polyester is still warm (80-90°C) and has a manageable viscosity, slowly add the desired amount of this compound (e.g., 35 wt%) under gentle stirring.

  • Continue stirring until a homogeneous and clear resin solution is obtained.

  • Allow the resin to cool to room temperature.

Curing of the Formulated Resin

This protocol describes a standard room temperature curing procedure using a cobalt accelerator and a methyl ethyl ketone peroxide (MEKP) initiator.

Materials:

  • UPR formulated with this compound

  • Cobalt(II) octoate or naphthenate solution (e.g., 6% cobalt)

  • Methyl ethyl ketone peroxide (MEKP)

Procedure:

  • Accelerator Addition: To 100 parts by weight of the formulated resin, add 0.2 to 0.5 parts of the cobalt accelerator solution. Mix thoroughly until the accelerator is completely dispersed.

  • Initiator Addition: Immediately before application, add 1 to 2 parts by weight of MEKP initiator. Mix vigorously for one minute, ensuring uniform distribution. Avoid whipping excessive air into the mixture.

  • Casting and Curing: Pour the activated resin into a mold or apply it to a substrate. Allow the resin to cure at room temperature. The curing process involves gelation, a peak exotherm, and subsequent hardening. Full cure is typically achieved after 24-48 hours, followed by a post-curing period of several days at room temperature or a shorter period at an elevated temperature (e.g., 80°C for 3 hours) to ensure complete reaction.

Characterization of Cured Resin

The following standard tests can be used to evaluate the properties of the cured unsaturated polyester resin:

  • Mechanical Properties:

    • Tensile strength and modulus (ASTM D638)

    • Flexural strength and modulus (ASTM D790)

    • Barcol hardness (ASTM D2583)

  • Thermal Properties:

    • Glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC) (ASTM E1356) or Dynamic Mechanical Analysis (DMA) (ASTM D7028)

    • Heat Deflection Temperature (HDT) (ASTM D648)

  • Curing Profile:

    • Gel time, cure time, and peak exotherm (ASTM D2471)

Visualizations

Signaling Pathways and Workflows

UPR_Synthesis_Workflow cluster_synthesis Unsaturated Polyester Synthesis cluster_formulation Formulation cluster_curing Curing Reactants Maleic Anhydride Phthalic Anhydride Propylene Glycol Reactor Reaction Kettle Reactants->Reactor Esterification Esterification (150-210°C) - H2O Reactor->Esterification Heat + N2 Polycondensation Polycondensation (Vacuum) - H2O Esterification->Polycondensation Catalyst UP_Polymer Unsaturated Polyester Polymer Polycondensation->UP_Polymer Cool + Inhibit Mixing Mixing Tank UP_Polymer->Mixing cluster_formulation cluster_formulation UP_Polymer->cluster_formulation DIF This compound (Reactive Diluent) DIF->Mixing UPR_Solution UPR Solution Mixing->UPR_Solution Application Application (Casting/Laminating) UPR_Solution->Application cluster_curing cluster_curing UPR_Solution->cluster_curing Additives Cobalt Accelerator MEKP Initiator Additives->Application Cured_Product Cured Polyester (Crosslinked Network) Application->Cured_Product Room Temp. Cure

Caption: Workflow for the synthesis, formulation, and curing of an unsaturated polyester resin with this compound.

Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator MEKP Free_Radical Free Radical (R•) Initiator->Free_Radical + Co(II) Accelerator Co(II) UP_Chain Unsaturated Polyester (-Fumarate-) Free_Radical->UP_Chain DIF This compound Free_Radical->DIF Growing_Chain Growing Polymer Chain (P•) Free_Radical->Growing_Chain + UP or DIF Growing_Chain->Growing_Chain + UP or DIF Crosslinked_Network Crosslinked Network Growing_Chain->Crosslinked_Network P1 P• Dead_Polymer Stable Polymer Chain P1->Dead_Polymer P2 P• P2->Dead_Polymer Combination or Disproportionation

Caption: Simplified free-radical copolymerization mechanism of unsaturated polyester and this compound.

References

Application of Diisopropyl Fumarate in Polymer Chemistry: A Focus on Polymerization and Advanced Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the role of diisopropyl fumarate (B1241708) in polymer science. While its direct application as a crosslinking agent for pre-formed polymers is not extensively documented in scientific literature, its significance as a monomer for the synthesis of specialized polymers with applications in drug delivery and biomaterials is well-established. This report details the polymerization behavior of diisopropyl fumarate, the properties of the resulting polymers, and protocols for their synthesis and characterization.

Overview of this compound in Polymer Synthesis

This compound (DiPF) is a dialkyl fumarate monomer that can undergo free-radical polymerization to form poly(this compound) (PDiPF). Due to steric hindrance from the isopropyl groups, the polymerization of DiPF can be challenging but results in polymers with unique properties, such as high thermal stability and rigidity. Its primary role in advanced materials is as a constituent monomer in the creation of novel copolymers and block copolymers, rather than as a standalone crosslinking agent for other polymer systems.

The polymerization of DiPF is typically initiated by radical initiators, and controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize well-defined PDiPF polymers and block copolymers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Appearance Colorless liquid
Boiling Point 248-250 °C
Density 0.99 g/cm³
CAS Number 7283-70-7[1]

Polymerization of this compound

The synthesis of poly(this compound) and its copolymers is a key area of research. The following sections detail the common polymerization methods.

Free-Radical Polymerization

Conventional free-radical polymerization of DiPF can be initiated using thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization is typically carried out in bulk or in solution.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (DiPF), purified

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Toluene (B28343) or other suitable solvent, anhydrous

  • Nitrogen gas, high purity

  • Methanol

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of DiPF in the chosen solvent.

  • Add the radical initiator (e.g., 1 mol% relative to the monomer).

  • Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the mixture to the desired reaction temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Filter and collect the polymer.

  • Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)

  • Chemical Structure: ¹H NMR and FTIR spectroscopy

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of PDiPF with controlled molecular weight and narrow molecular weight distribution. This technique is particularly useful for creating block copolymers.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (DiPF), purified

  • RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., toluene or anisole), anhydrous

  • Nitrogen gas, high purity

  • Methanol

Procedure:

  • Combine DiPF, the RAFT agent, and the initiator in a reaction flask.

  • Add the solvent to achieve the desired monomer concentration.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles or by purging with nitrogen.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitor the polymerization progress by taking samples at regular intervals for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Isolate the polymer by precipitation in a non-solvent (e.g., methanol).

  • Dry the polymer under vacuum.

Application in Drug Delivery and Biomaterials

While DiPF itself is not a common crosslinking agent, polymers derived from it, particularly copolymers, have potential applications in the biomedical field. Fumarate-based polymers, such as poly(propylene fumarate) (PPF), are widely investigated for tissue engineering and drug delivery applications due to their biocompatibility and biodegradability.[2][3] Copolymers incorporating DiPF could offer tailored mechanical properties and degradation kinetics for these applications.

The general workflow for developing a polymer-based drug delivery system is illustrated below.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_testing In Vitro / In Vivo Testing Monomer This compound + Co-monomer(s) Polymerization Polymerization (e.g., RAFT) Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer Encapsulation Encapsulation/ Formulation Polymer->Encapsulation Drug Active Pharmaceutical Ingredient (API) Drug->Encapsulation DrugDeliverySystem Drug Delivery System (e.g., Nanoparticles, Hydrogel) Encapsulation->DrugDeliverySystem Characterization Physicochemical Characterization DrugDeliverySystem->Characterization DrugRelease In Vitro Drug Release DrugDeliverySystem->DrugRelease CellStudies Cell Viability & Efficacy Studies DrugRelease->CellStudies AnimalStudies In Vivo Animal Studies CellStudies->AnimalStudies CrosslinkingMechanism Initiator Initiator (e.g., BPO, UV light) Radical Free Radical (R•) Initiator->Radical Decomposition PolymerChain Polymer Chain with Fumarate Unit Radical->PolymerChain Addition to Fumarate Double Bond PolymerRadical Polymer Radical PolymerChain->PolymerRadical AnotherChain Another Polymer Chain with Fumarate Unit PolymerRadical->AnotherChain Reaction with a second chain CrosslinkedPolymer Crosslinked Polymer Network PolymerRadical->CrosslinkedPolymer AnotherChain->CrosslinkedPolymer

References

Application Notes and Protocols: Copolymerization of Diisopropyl Fumarate with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free-radical copolymerization of diisopropyl fumarate (B1241708) (DIF) with a selection of vinyl monomers. The resulting copolymers possess a range of properties making them suitable for various applications, including drug delivery systems.

Introduction

Diisopropyl fumarate (DIF) is a symmetrically substituted, non-homopolymerizable monomer under typical free-radical conditions. However, it readily copolymerizes with a variety of vinyl monomers to yield copolymers with tailored properties. The bulky isopropyl groups of the DIF monomer introduce steric hindrance along the polymer backbone, leading to increased chain rigidity and higher glass transition temperatures (Tg) compared to the corresponding vinyl homopolymers. This modification of properties is of significant interest in the development of novel materials for biomedical applications, where control over thermal and mechanical properties is crucial.

This document outlines the synthesis and characterization of copolymers of DIF with vinyl acetate (B1210297) (VA), styrene (B11656) (St), methyl methacrylate (B99206) (MMA), and N-isopropylacrylamide (NIPAAm).

Copolymerization Principles

The copolymerization of DIF (M₁) with a vinyl monomer (M₂) can be described by the terminal model, where the reactivity of the growing polymer chain is determined by the nature of the terminal monomer unit. The copolymer composition is dictated by the monomer reactivity ratios, r₁ and r₂, which are the ratios of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.

Logical Relationship of Copolymerization

Copolymerization M1 This compound (DIF, M₁) Copolymer Copolymer (-[M₁]ₘ-[M₂]ₙ-) M1->Copolymer M2 Vinyl Monomer (M₂) M2->Copolymer Initiator Free Radical Initiator (e.g., AIBN, BPO) Initiator->Copolymer initiates workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Purify Monomers (DIF & Vinyl Monomer) Mixing Dissolve Monomers & Initiator in Anhydrous Solvent Monomer_Prep->Mixing Initiator_Prep Recrystallize Initiator (e.g., AIBN) Initiator_Prep->Mixing Purging Purge with Inert Gas (N₂ or Ar) for 30 min Mixing->Purging Heating Heat to Reaction Temp. (e.g., 60-80 °C) with Stirring Purging->Heating Reaction Maintain Temp. for Specified Time (4-24 h) Heating->Reaction Cooling Cool Reaction Mixture to Room Temperature Reaction->Cooling Precipitation Precipitate Copolymer in Non-solvent (e.g., Methanol) Cooling->Precipitation Filtration Collect Copolymer by Filtration Precipitation->Filtration Washing Wash with Fresh Non-solvent Filtration->Washing Drying Dry in Vacuum Oven until Constant Weight Washing->Drying NMR ¹H NMR & ¹³C NMR (Composition, Microstructure) Drying->NMR SEC SEC/GPC (Mw, Mn, PDI) Drying->SEC DSC DSC (Tg) Drying->DSC TGA TGA (Thermal Stability) Drying->TGA DrugRelease cluster_below_LCST Below LCST (e.g., Room Temp) cluster_above_LCST Above LCST (e.g., Body Temp) Hydrogel_Swollen Hydrogel is Swollen and Soluble/Injectable Temp_Increase Temperature Increase Hydrogel_Swollen->Temp_Increase Drug_Encapsulated Drug is Encapsulated Drug_Encapsulated->Temp_Increase Hydrogel_Collapsed Hydrogel Collapses and Forms a Gel Depot Drug_Release Sustained Drug Release Hydrogel_Collapsed->Drug_Release Temp_Increase->Hydrogel_Collapsed

Application Notes and Protocols for the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust method for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. This controlled radical polymerization technique is particularly advantageous for producing complex structures such as block copolymers. Diisopropyl fumarate (B1241708) (DIF) is a sterically hindered monomer that, upon polymerization, yields poly(diisopropyl fumarate) (PDiPF), a rigid polymer with a poly(substituted methylene) backbone. The controlled polymerization of DIF via RAFT allows for the synthesis of unique block copolymers containing both rigid PDiPF segments and flexible segments from other monomers, opening avenues for novel materials with tailored properties for various applications, including in the pharmaceutical and biomedical fields.

RAFT polymerization of DIF has been successfully achieved using specific RAFT agents, such as trithiocarbonates and dithiobenzoates, to yield polymers with high molecular weights and controlled characteristics. The ability to synthesize well-defined PDiPF homopolymers and block copolymers makes this methodology highly relevant for researchers in materials science and drug development, where precise control over polymer properties is paramount.

Data Presentation

The following tables summarize quantitative data from representative RAFT polymerization experiments of this compound (DIF).

Table 1: RAFT Polymerization of this compound with a Trithiocarbonate (B1256668) RAFT Agent

Entry[DIF]:[RAFT]:[Initiator]Time (h)Conversion (%)M_n,exp ( g/mol )PDI (M_w/M_n)
1100:1:0.26255,2001.15
2100:1:0.212489,8001.12
3100:1:0.2248517,2001.10
4200:1:0.2247831,5001.18

M_n,exp: Experimental number-average molecular weight determined by Gel Permeation Chromatography (GPC). PDI: Polydispersity Index.

Table 2: Synthesis of Poly(this compound)-block-poly(2-ethylhexyl acrylate) (PDiPF-b-PEHA) via RAFT Polymerization

EntryPDiPF Macro-CTA M_n ( g/mol )[EHA]:[Macro-CTA]:[Initiator]Time (h)Conversion of EHA (%)Final M_n,exp ( g/mol )Final PDI (M_w/M_n)
19,800200:1:0.1126532,4001.25
29,800300:1:0.1248851,8001.28
317,200200:1:0.1125941,5001.22
417,200300:1:0.1248267,1001.26

PDiPF Macro-CTA: Poly(this compound) used as a macro-chain transfer agent. EHA: 2-ethylhexyl acrylate (B77674).

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound

This protocol describes a typical procedure for the homopolymerization of this compound using a trithiocarbonate RAFT agent.

Materials:

  • This compound (DIF), purified by distillation

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) as the RAFT agent

  • Azobisisobutyronitrile (AIBN) as the initiator, recrystallized from methanol (B129727)

  • Anhydrous toluene (B28343) as the solvent

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 10 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 34.3 mg, 0.1 mmol), and azobisisobutyronitrile (e.g., 3.3 mg, 0.02 mmol) to achieve a [DIF]:[RAFT]:[Initiator] ratio of 100:1:0.2.

  • Add anhydrous toluene (e.g., 5 mL) to the flask.

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • To monitor the reaction progress, periodically take aliquots of the reaction mixture under an inert atmosphere for analysis by ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and PDI).

  • After the desired reaction time (e.g., 24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the resulting poly(this compound) using techniques such as GPC, ¹H NMR, and differential scanning calorimetry (DSC).

Protocol 2: Synthesis of PDiPF-block-poly(2-ethylhexyl acrylate) Block Copolymer

This protocol outlines the synthesis of a block copolymer using the PDiPF synthesized in Protocol 1 as a macro-chain transfer agent (macro-CTA).

Materials:

  • Poly(this compound) macro-CTA (from Protocol 1)

  • 2-Ethylhexyl acrylate (EHA), purified by passing through a column of basic alumina

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • In a Schlenk flask, dissolve the PDiPF macro-CTA (e.g., 1.0 g, with a known M_n) and AIBN in anhydrous toluene.

  • Add the desired amount of 2-ethylhexyl acrylate to the solution. The molar ratio of monomer to macro-CTA will determine the length of the second block.

  • Seal the flask and deoxygenate the mixture using three freeze-pump-thaw cycles.

  • After backfilling with an inert gas, place the flask in an oil bath at 70 °C and stir.

  • Monitor the polymerization of the second block by taking samples for ¹H NMR and GPC analysis.

  • Once the desired conversion of the second monomer is reached, terminate the polymerization by cooling and exposure to air.

  • Isolate the block copolymer by precipitation in a suitable non-solvent (e.g., a mixture of methanol and water).

  • Filter and dry the polymer under vacuum.

  • Characterize the final block copolymer to confirm its structure, molecular weight, and purity.

Mandatory Visualizations

RAFT_Polymerization_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2I• 2I• Initiator->2I• Heat P_n• P_n• 2I•->P_n• + Monomer Intermediate_Radical Intermediate_Radical P_n•->Intermediate_Radical + RAFT Agent (Z-C(=S)S-R) P_{n+m}• P_{n+m}• P_n•->P_{n+m}• + m Monomer P_n•->P_{n+m}• Dead Polymer Dead Polymer P_n•->Dead Polymer + P_m• P_n•->Dead Polymer Macro-RAFT Agent Macro-RAFT Agent Intermediate_Radical->Macro-RAFT Agent - R• Intermediate_Radical_2 Intermediate_Radical_2 Macro-RAFT Agent->Intermediate_Radical_2 + P_m• Intermediate_Radical_2->P_n• - Macro-RAFT Agent (Z-C(=S)S-P_m) R• R• P_m• P_m• R•->P_m• + Monomer

Caption: Mechanism of RAFT Polymerization.

Experimental_Workflow A 1. Add Reactants to Schlenk Flask (DIF, RAFT Agent, Initiator, Solvent) B 2. Deoxygenate via Freeze-Pump-Thaw Cycles A->B C 3. Polymerize in Heated Oil Bath B->C D 4. Monitor Reaction (¹H NMR for Conversion, GPC for M_n and PDI) C->D E 5. Terminate Polymerization D->E F 6. Isolate Polymer by Precipitation E->F G 7. Dry and Characterize PDiPF F->G H 8. Use PDiPF as Macro-CTA for Block Copolymer Synthesis (Optional) G->H

Caption: Experimental Workflow for RAFT Polymerization.

Applications in Drug Development

Poly(fumarate)s, a class of biodegradable polymers, are of significant interest in the field of drug delivery. While research on poly(this compound) for these applications is emerging, insights can be drawn from the broader family of poly(fumarate)s, such as poly(propylene fumarate) (PPF). These materials are valued for their biocompatibility and their ability to degrade into non-toxic byproducts.

The rigid backbone of PDiPF synthesized via RAFT could offer unique properties for drug delivery systems. Potential applications include:

  • Controlled Release Formulations: The synthesis of block copolymers with both rigid (PDiPF) and flexible, biodegradable segments (e.g., from polylactide or polycaprolactone, which can be introduced using a functional RAFT agent or post-polymerization modification) could lead to the formation of nanoparticles or micelles. These structures can encapsulate therapeutic agents, with the degradation of the flexible block controlling the release rate. The rigid PDiPF block could provide structural stability to the drug carrier.

  • Biodegradable Scaffolds for Tissue Engineering: The mechanical properties of materials used in tissue engineering are critical. The ability to create block copolymers with rigid PDiPF segments allows for the tuning of the mechanical strength of biodegradable scaffolds. These scaffolds can be loaded with drugs or growth factors to promote tissue regeneration.

  • Injectable Drug Delivery Systems: Copolymers containing PDiPF could be designed to be injectable liquids at room temperature that form a solid or gel depot in situ at body temperature. This depot would then provide sustained release of an encapsulated drug.

The precise control over molecular weight and architecture afforded by RAFT polymerization is crucial for these applications, as these parameters directly influence the degradation rate, drug loading capacity, and release kinetics of the polymer-based drug delivery system. Further research into the biocompatibility and degradation profile of PDiPF is warranted to fully realize its potential in drug development.

Application Notes and Protocols for Microwave-Assisted Polymerization of Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted polymerization has emerged as a rapid and efficient method for the synthesis of polymers, offering significant advantages over conventional thermal techniques.[1][2] This application note provides detailed protocols for the synthesis of diisopropyl fumarate (B1241708) (DIPF) monomer and its subsequent polymerization into poly(diisopropyl fumarate) (p(DIPF)) using microwave irradiation. The protocols are designed to be a valuable resource for researchers in polymer chemistry, materials science, and drug development, where p(DIPF) and other poly(fumarate)s are explored for applications such as drug delivery systems and biomedical scaffolds.

Microwave heating accelerates the polymerization of dialkyl fumarates, leading to a significant enhancement in reaction rates compared to traditional thermal methods.[1][3] The use of benzoyl peroxide (BPO) as a radical initiator is common in this process.[3][4] This document outlines the experimental procedures and presents available quantitative data to guide the synthesis and characterization of p(DIPF).

Data Presentation

The following tables summarize the quantitative data obtained from the microwave-assisted polymerization of this compound under various experimental conditions.

Table 1: Effect of Microwave Irradiation on this compound Polymerization

Microwave Power (W)InitiatorInitiator ConcentrationReaction Time (min)Monomer Conversion (%)Polymer Yield (%)Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
140Benzoyl PeroxideNot specified20Not specifiedNot specified~15,000Not specified
Not specifiedBenzoyl PeroxideSame as thermal1038.6Not specifiedNot specifiedNot specified

Table 2: Comparison of Microwave vs. Thermal Polymerization of this compound

Heating MethodInitiatorInitiator ConcentrationReaction TimeMonomer Conversion (%)
MicrowaveBenzoyl PeroxideNot specified10 min38.6
ThermalBenzoyl PeroxideNot specified19.5 h31.0

Note: This data highlights the significant rate enhancement achieved with microwave-assisted polymerization[1].

Experimental Protocols

Protocol 1: Synthesis of this compound (DIPF) Monomer

This protocol describes the synthesis of this compound from fumaric acid and isopropanol (B130326).

Materials:

  • Fumaric acid

  • Isopropanol (2-Propanol)

  • Toluene (B28343)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine fumaric acid, a molar excess of isopropanol (e.g., 1:2.65 molar ratio of fumaric acid to isopropanol), and toluene.[3]

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux using a heating mantle and magnetic stirring. Water produced during the esterification reaction is removed azeotropically using the Dean-Stark trap.

  • Continue the reaction for approximately 22 hours or until no more water is collected.[3]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the toluene and excess isopropanol using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Microwave-Assisted Polymerization of this compound

This protocol details the microwave-assisted free radical polymerization of this compound using benzoyl peroxide as an initiator.

Materials:

  • This compound (DIPF), freshly purified

  • Benzoyl peroxide (BPO), initiator

  • Methanol (B129727) (for precipitation)

Equipment:

  • Microwave reactor (e.g., a dedicated laboratory microwave synthesizer)

  • Reaction vessel suitable for microwave synthesis

  • Magnetic stirrer

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • In a microwave reaction vessel, dissolve a known amount of benzoyl peroxide in a specific volume of this compound monomer.

  • Place the vessel in the microwave reactor.

  • Set the desired microwave power (e.g., 140 W) and reaction time (e.g., 20 minutes).[1] Ensure that the temperature is monitored and controlled if the instrument allows.

  • Start the microwave irradiation with magnetic stirring.

  • After the set time, cool the reaction vessel to room temperature.

  • Pour the viscous product into an excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Stir the mixture to ensure complete precipitation.

  • Collect the precipitated poly(this compound) by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Characterization of Poly(this compound)

This section briefly outlines the common techniques used to characterize the synthesized polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups in the polymer, such as the carbonyl ester group.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is a crucial technique to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Microwave-Assisted Polymerization cluster_characterization Polymer Characterization M1 Fumaric Acid + Isopropanol M2 Esterification (Reflux) M1->M2 M3 Purification (Vacuum Distillation) M2->M3 M4 This compound (DIPF) M3->M4 P1 DIPF + Benzoyl Peroxide M4->P1 P2 Microwave Irradiation P1->P2 P3 Precipitation in Methanol P2->P3 P4 Poly(this compound) P3->P4 C1 NMR Spectroscopy P4->C1 C2 FTIR Spectroscopy P4->C2 C3 Size Exclusion Chromatography P4->C3

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

logical_relationship A Microwave Power D Polymerization Rate A->D B Initiator Concentration B->D C Reaction Time C->D E Monomer Conversion D->E F Molecular Weight D->F inversely related

Caption: Key parameters influencing the microwave-assisted polymerization of this compound.

References

Application Notes and Protocols: Synthesis of Transparent Block Copolymers with Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of transparent block copolymers composed of poly(diisopropyl fumarate) (PDiPF) and poly(2-ethylhexyl acrylate) (P2EHA) segments. The synthesis is achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the creation of well-defined polymer architectures. This method is particularly suited for researchers in materials science and drug development seeking to produce transparent and thermally stable polymers.

Introduction

Dialkyl fumarates are known to produce rigid polymers with high thermal stability, making them excellent candidates for transparent materials in various applications. However, their polymerization can be challenging to control. RAFT polymerization offers a robust method to synthesize block copolymers with controlled molecular weights and narrow molecular weight distributions.[1][2] This protocol details the synthesis of both AB diblock and ABA triblock copolymers of diisopropyl fumarate (B1241708) and 2-ethylhexyl acrylate (B77674), resulting in materials with high transparency.[1][2]

The key to this process is the use of trithiocarbonate (B1256668) chain transfer agents (CTAs), which mediate the polymerization in a living manner.[1] By carefully selecting the CTA and controlling the reaction conditions, it is possible to synthesize block copolymers with tailored properties.

Experimental Protocols

This section outlines the materials and step-by-step procedures for the synthesis of PDiPF-b-P2EHA block copolymers.

Materials
  • Monomers: this compound (DiPF) and 2-ethylhexyl acrylate (2EHA)

  • Chain Transfer Agents (CTAs):

    • Monofunctional: Ethyl 2-[[(dodecylthio)thioxymethyl]thio]-2-methylpropionate (T1)[1][2]

    • Difunctional: 1,1′-(1,2-ethanediyl) bis[2-[[(dodecylthio)thioxymethyl]thio]-2-methylpropionate] (T2)[1][2]

  • Initiator: Dimethyl 2,2′-azobis(2-methylpropionate) (MAIB)

  • Solvent (for purification): n-hexane

  • Reagents for CTA removal: n-butylamine

Synthesis of PDiPF Macro-CTA (First Block)
  • Reaction Setup: In a reaction vessel, combine this compound (DiPF), the chosen chain transfer agent (T1 for AB block or T2 for ABA triblock), and the radical initiator (MAIB). A typical molar ratio is [DiPF]/[MAIB]/[CTA] = 200/0.35/1.0.[2]

  • Degassing: De-gas the mixture to remove oxygen, which can terminate the radical polymerization. This can be achieved by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to 80°C to initiate polymerization.[2] The reaction is carried out in bulk (without a solvent).

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

  • Purification: Once the desired conversion is reached, cool the reaction. The resulting poly(this compound) (PDiPF) macro-CTA can be purified by precipitation in a non-solvent like n-hexane and then dried under reduced pressure.

Synthesis of PDiPF-b-P2EHA Block Copolymer (Chain Extension)
  • Reaction Setup: In a new reaction vessel, dissolve the purified PDiPF macro-CTA in the second monomer, 2-ethylhexyl acrylate (2EHA). Add a radical initiator (MAIB).

  • Degassing: De-gas the mixture as described in the previous section.

  • Polymerization: Heat the mixture to initiate the polymerization of the second block.

  • Purification: After the polymerization is complete, purify the resulting block copolymer by precipitation.

Removal of Trithiocarbonate End-Group for Improved Transparency

The trithiocarbonate group at the end of the polymer chain can cause coloration.[1][2] To obtain highly transparent materials, this group can be removed.

  • Aminolysis: React the block copolymer with n-butylamine. This process cleaves the trithiocarbonate group.[1][2]

  • Purification: Purify the resulting polymer to remove the cleavage byproducts.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of PDiPF and its block copolymers.

Table 1: RAFT Polymerization of this compound (PDiPF) with T1 as CTA. [2]

[DiPF]/[MAIB]/[T1]Time (h)Conversion (%)Mn,GPC ( g/mol )Mw/Mn
200/0.35/1.02266,5001.45
200/0.35/1.044510,2001.48
200/0.35/1.066013,1001.50
200/0.35/1.087215,5001.52
200/0.35/1.0108117,2001.55
50/0.35/1.02654,2001.33
50/0.35/1.04885,5001.34
50/0.35/1.06966,2001.35
50/0.35/1.08986,4001.35
50/0.35/1.010996,5001.35

Mn,GPC: Number-average molecular weight determined by Gel Permeation Chromatography. Mw/Mn: Polydispersity index.

Table 2: Synthesis of PDiPF-b-P2EHA Diblock Copolymers. [1]

PDiPF Macro-CTA Mn ( g/mol )PDiPF Mw/MnBlock Copolymer Mn ( g/mol )Block Copolymer Mw/MnP2EHA content (mol%)
6,5001.3515,2001.4257
6,5001.3524,5001.4875
17,2001.5535,6001.6052

Visualizations

The following diagrams illustrate the key processes described in this protocol.

experimental_workflow cluster_synthesis Synthesis of PDiPF Macro-CTA cluster_block_copolymer Synthesis of PDiPF-b-P2EHA Block Copolymer cluster_cta_removal CTA Removal for Transparency reactants DiPF + CTA (T1 or T2) + MAIB degas1 Freeze-Pump-Thaw Cycles reactants->degas1 polymerization1 Polymerization (80°C, bulk) degas1->polymerization1 purification1 Purification (Precipitation in n-hexane) polymerization1->purification1 macro_cta PDiPF Macro-CTA purification1->macro_cta reactants2 PDiPF Macro-CTA + 2EHA + MAIB macro_cta->reactants2 degas2 Freeze-Pump-Thaw Cycles reactants2->degas2 polymerization2 Polymerization degas2->polymerization2 purification2 Purification polymerization2->purification2 block_copolymer PDiPF-b-P2EHA purification2->block_copolymer aminolysis Aminolysis with n-butylamine block_copolymer->aminolysis purification3 Purification aminolysis->purification3 transparent_polymer Transparent Block Copolymer purification3->transparent_polymer

Caption: Experimental workflow for the synthesis of transparent block copolymers.

signaling_pathway cluster_initiation Initiation cluster_activation RAFT Process initiator Initiator (I) radical Primary Radical (I•) initiator->radical Heat propagating_radical Propagating Radical (P•) radical->propagating_radical Monomer Addition cta CTA (Z-C(=S)S-R) intermediate Intermediate Radical propagating_radical->cta Addition dormant_species Dormant Species dormant_species->propagating_radical Re-initiation intermediate->dormant_species Fragmentation

Caption: Simplified mechanism of RAFT polymerization.

References

Application Notes and Protocols for Diisopropyl Fumarate in Industrial and Biomedical Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropyl fumarate (B1241708) (DiPF) is an unsaturated diester of fumaric acid, identified by its CAS number 7283-70-7.[1][2][3] Its chemical structure, featuring a rigid carbon-carbon double bond and bulky isopropyl ester groups, imparts unique properties to polymers. DiPF is primarily utilized as a comonomer in polymerization reactions and as a reactive diluent in various formulations. As a comonomer, it can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. As a reactive diluent, it reduces the viscosity of resin systems for improved processing and, because it copolymerizes into the final material, it helps lower the content of volatile organic compounds (VOCs).[4][5] These characteristics make it a valuable component in the formulation of advanced coatings, adhesives, and composites.

Application Note 1: Use in High-Performance Coatings

Diisopropyl fumarate can serve as a reactive diluent in oxidative-curing coating systems, such as alkyds and unsaturated polyester (B1180765) resins (UPEs).[4][5] Reactive diluents are low-viscosity monomers that act as solvents during formulation and application but later become an integral part of the cured polymer network.[6][7] This dual function is critical for developing high-solids coatings that comply with stringent environmental regulations by minimizing VOC emissions.

The incorporation of fumarates like DiPF enhances the through-cure of thick films, preventing surface wrinkling that can occur with traditional systems.[4] By participating in the cross-linking reaction, DiPF contributes to the final film's hardness, chemical resistance, and overall durability. Its rigid structure can increase the glass transition temperature (Tg) and improve the thermal stability of the resulting coating.

Quantitative Data: Performance in Coating Formulations

The following table summarizes the typical effects of using a fumarate-based reactive diluent in an alkyd coating system, based on data for analogous fumarate esters.

PropertyStandard Alkyd FormulationAlkyd with Fumarate Diluent (25% wt)Rationale / Citation
Viscosity (Poise)High (>50)Reduced (10-20)Fumarate ester acts as a low-viscosity diluent.[4]
Volatile Organic Compounds (VOCs)HighSignificantly LowerThe diluent reacts into the film, not evaporate.[4][5]
Dry Time (Through-Cure)Slower, potential wrinklingFaster, uniform cureEnhances oxidative cross-linking throughout the film.[4]
Final Film Hardness (Sward)4550-55The rigid fumarate backbone contributes to film hardness.[4]
Adhesion to SubstrateGoodExcellentLower viscosity improves substrate wetting.
Experimental Protocol 1: Formulation of a High-Solids Alkyd Coating

This protocol describes the preparation of a high-solids alkyd coating using this compound as a reactive diluent.

Materials:

  • Long oil alkyd resin (70% solids in mineral spirits)

  • This compound (DiPF)

  • Cobalt naphthenate (12% metal), Zirconium drier (18% metal), Calcium octoate (5% metal)

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Mineral spirits (for control sample)

  • Titanium dioxide (TiO2) pigment

Procedure:

  • Pigment Dispersion (Grinding Stage):

    • To a high-speed dispersion vessel, add 300g of alkyd resin, 150g of DiPF, and 350g of TiO2.

    • Disperse at high speed until a Hegman gauge reading of 7+ is achieved, ensuring proper pigment wetting and deagglomeration.

  • Let-Down Stage:

    • Reduce the mixer speed and add the remaining alkyd resin (200g). Mix until the batch is uniform and smooth.

    • For a control formulation, replace the DiPF with an equivalent weight of mineral spirits.

  • Drier and Additive Addition:

    • Pre-mix the drier package: 0.5g Cobalt naphthenate, 2.0g Zirconium drier, and 2.0g Calcium octoate.

    • Under slow agitation, add the drier package to the resin mixture.

    • Add 1.0g of the anti-skinning agent.

    • Mix for an additional 15 minutes to ensure homogeneity.

  • Final Quality Control:

    • Measure the viscosity using a Brookfield viscometer. Adjust slightly with DiPF if necessary to meet target viscosity.

    • Measure the weight per gallon and percent solids.

Experimental Protocol 2: Evaluation of Coating Performance via Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the use of EIS to assess the barrier properties and corrosion resistance of the cured coating.[8][9]

Equipment:

  • Potentiostat with EIS capability

  • Electrochemical cell (e.g., flat cell)

  • Reference electrode (e.g., Ag/AgCl), Counter electrode (e.g., platinum mesh)

  • Coated steel panels (Working Electrode)

  • 3.5% NaCl solution (electrolyte)

Procedure:

  • Sample Preparation: Apply the formulated coating to prepared steel panels at a uniform dry film thickness (e.g., 75 µm). Allow to cure for 7 days under standard conditions (25°C, 50% RH).

  • Cell Setup: Secure the coated panel in the flat cell, exposing a defined area (e.g., 10 cm²) to the electrolyte. Add the 3.5% NaCl solution, and place the reference and counter electrodes.

  • Initial Measurement: Allow the system to stabilize for 30-60 minutes until a stable open-circuit potential (OCP) is reached.[8]

  • EIS Scan: Perform an EIS scan at the OCP. A typical frequency range is 100 kHz down to 10 mHz with a 10 mV AC sinusoidal voltage.

  • Accelerated Aging and Monitoring: Store the cell in a controlled environment (e.g., 40°C) or expose it to a cyclic corrosion test (e.g., ASTM D5894).[8]

  • Periodic Scans: Repeat the EIS measurement at regular intervals (e.g., 24h, 48h, 1 week, 4 weeks).

  • Data Analysis: Plot the impedance magnitude (|Z|) at low frequency (e.g., 0.1 Hz) versus time. A high and stable impedance indicates excellent barrier properties. A significant drop in impedance suggests coating degradation and corrosion initiation.

G cluster_formulation Coating Formulation cluster_application Application & Curing cluster_testing EIS Testing a Mix Alkyd, DiPF, and Pigment b High-Speed Dispersion a->b c Let-Down with Remaining Resin b->c d Add Drier Package & Additives c->d e Final QC (Viscosity, Solids) d->e f Apply to Steel Panel e->f g Cure for 7 Days f->g h Mount in Flat Cell g->h i Add Electrolyte (NaCl) h->i j Stabilize at OCP i->j k Run EIS Scan j->k l Accelerated Aging k->l n Analyze Data (Impedance vs. Time) k->n m Periodic EIS Scans l->m m->n

Workflow for Coating Formulation and EIS Testing.

Application Note 2: Use in Adhesives

In adhesive formulations, this compound is often used as a comonomer in the synthesis of the base polymer, frequently in copolymerization with vinyl acetate (B1210297) (VAc).[10][11] The inclusion of the rigid DiPF unit into a flexible poly(vinyl acetate) chain can significantly impact the adhesive's properties. It can increase the glass transition temperature (Tg), improving the adhesive's performance at elevated temperatures. Furthermore, the bulky isopropyl groups can influence chain packing and stiffness, affecting properties like peel strength and shear resistance. Copolymers of vinyl acetate and dialkyl fumarates have been developed for specialized applications, including as pour point depressants and viscosity index improvers in lubricating oils, demonstrating their utility in modifying polymer properties.[11]

Quantitative Data: this compound - Vinyl Acetate Copolymers

The thermal properties of DiPF-VAc copolymers vary with composition.

DiPF in Copolymer (mol%)Glass Transition Temp (Tg)Decomposition Temp (TGA)Observations / Citation
0 (PVAc Homopolymer)~30°C~350°CTypical values for Poly(vinyl acetate).
< 10 mol%No significant changeDecreases with increasing DiPFThe introduction of the DiPF unit can lower the thermal decomposition temperature of the copolymer.[10]
> 10 mol%IncreasesVariesHigher DiPF content increases chain rigidity, raising Tg.
Experimental Protocol 3: Synthesis of a DiPF-Vinyl Acetate Adhesive Copolymer

This protocol describes the free-radical solution polymerization of this compound and vinyl acetate.

Materials:

Procedure:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Monomer and Solvent Charging: Purge the flask with dry nitrogen for 15 minutes.

  • Add 100 mL of toluene to the flask.

  • Add the desired amounts of monomers. For a 10 mol% DiPF target: add 17.2g of VAc (0.2 mol) and 4.45g of DiPF (0.022 mol).

  • Add 0.2g of AIBN to the mixture.

  • Polymerization: Place the flask in a preheated oil bath at 60-70°C.[10]

  • Allow the reaction to proceed under a nitrogen blanket with continuous stirring for 8-12 hours. The solution will become more viscous as polymerization progresses.

  • Termination and Isolation: Cool the reaction mixture to room temperature.

  • Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol to precipitate the copolymer.

  • Purification: Filter the white, precipitated polymer. Redissolve the polymer in a minimal amount of toluene and re-precipitate in methanol to remove unreacted monomers and initiator fragments.

  • Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved. The resulting polymer can then be dissolved in a suitable solvent (e.g., ethyl acetate) to be used as a solvent-based adhesive.

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_isolation Isolation & Purification a Assemble Flask, Condenser, N2 Inlet b Purge with Nitrogen a->b c Charge Toluene, VAc, DiPF, AIBN b->c d Heat to 60-70°C under N2 c->d e Stir for 8-12 hours d->e f Cool to Room Temp e->f g Precipitate in Methanol f->g h Filter Copolymer g->h i Redissolve & Re-precipitate h->i j Dry in Vacuum Oven i->j

Workflow for DiPF-Vinyl Acetate Copolymer Synthesis.

Application Note 3: Use in Composites

In resin-based composites, particularly in fields like dentistry, a low-viscosity resin matrix is essential for achieving high filler loading and ensuring good handling characteristics.[12] The primary monomer in many dental composites is bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), which is extremely viscous.[12][13] To reduce its viscosity, Bis-GMA is blended with lower-viscosity diluent monomers.[14] this compound, with its lower molecular weight and viscosity, can function as such a diluent.

By replacing a portion of traditional diluents like TEGDMA (triethylene glycol dimethacrylate), DiPF can modify the properties of the final cured composite. Its rigid structure can enhance the mechanical properties, such as flexural strength and modulus, while its bulkier size compared to some diluents may help to slightly reduce polymerization shrinkage. This compound has also been investigated for its potential use in scaffolds for bone tissue engineering.[15][16]

Quantitative Data: Typical Dental Composite Resin Matrix Composition

This table shows a representative formulation for the resin matrix of a dental composite, illustrating the role of a diluent monomer.

ComponentFunctionTypical Weight %Rationale / Citation
Bis-GMAPrimary Monomer50-70%Provides strength and low shrinkage due to its large size.[13][17]
Diluent Monomer (e.g., DiPF, TEGDMA)Viscosity Reducer30-50%Lowers viscosity for filler incorporation and handling.[12][14]
Camphorquinone (CQ)Photoinitiator~0.2%Absorbs blue light to initiate polymerization.[13]
Amine Co-initiator (e.g., DMAEMA)Accelerator~0.8%Works with CQ to generate free radicals.[13]
Inhibitor (e.g., BHT)Stabilizer~0.01%Prevents premature polymerization and provides shelf life.
Experimental Protocol 4: Preparation and Testing of a Light-Cured Composite

This protocol describes the formulation of a model dental composite and the measurement of its flexural strength.

Materials:

  • Bis-GMA

  • This compound (as diluent)

  • Camphorquinone (CQ)

  • Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)

  • Silanized barium glass filler (average particle size 1 µm)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Resin Matrix Preparation:

    • In an amber-colored glass vial to protect from light, combine 6.5g of Bis-GMA and 3.5g of DiPF.

    • Gently warm the mixture to ~50°C and stir until a homogenous, clear liquid is formed.

    • Add the photoinitiator system: 0.02g of CQ and 0.08g of EDMAB. Add 0.001g of BHT.

    • Stir in the dark until all components are fully dissolved.

  • Composite Paste Formulation:

    • In a planetary mixer or using a heavy-duty spatula in a mortar, gradually add 23g of the silanized barium glass filler to the 10g of prepared resin matrix. This corresponds to ~70% filler by weight.

    • Mix thoroughly until a uniform, dough-like paste is formed with no visible agglomerates of filler.

    • Store the composite paste in a light-proof syringe.

  • Flexural Strength Specimen Preparation (ISO 4049):

    • Fill a rectangular mold (25 mm x 2 mm x 2 mm) with the composite paste, taking care to avoid voids.

    • Cover the top and bottom surfaces with Mylar strips and press with glass slides to extrude excess material and create smooth surfaces.

    • Light-cure the specimen using a dental curing light (wavelength ~470 nm) by overlapping irradiations along the length of the specimen. Cure both the top and bottom surfaces for 40 seconds per irradiation spot.

    • Prepare at least 5 specimens.

  • Flexural Strength Testing:

    • After 24 hours of storage in distilled water at 37°C, test the specimens in a universal testing machine using a three-point bending setup.

    • The support span should be 20 mm. Apply a load at a crosshead speed of 0.5 mm/min until the specimen fractures.

    • Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the specimen width, and h is the specimen height.

G cluster_components Composite Components resin Resin Matrix Bis-GMA (Base Monomer) This compound (Diluent) Initiator System composite Final Composite Material resin->composite Continuous Phase filler Reinforcing Filler Silanized Glass/Ceramic Particles coupling Coupling Agent Silane (on filler surface) filler->coupling Bonds Matrix to Filler filler->composite Dispersed Phase coupling->resin

Logical Relationship of Components in a Resin Composite.

References

Protocols for Safe Handling and Storage of Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of diisopropyl fumarate (B1241708). Adherence to these guidelines is crucial to minimize risks and ensure a safe laboratory environment.

Introduction

Diisopropyl fumarate (CAS No. 7283-70-7) is a diester of fumaric acid and isopropanol. It is commonly used as a monomer in polymer synthesis and as an intermediate in various organic syntheses. While it offers valuable chemical properties, it is also classified as a hazardous substance, requiring specific safety precautions. This document outlines the potential hazards, recommended safety procedures, and emergency protocols associated with its use.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Data Presentation: Physical and Chemical Properties & Toxicity Data

Quantitative data for this compound and related compounds are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 7283-70-7
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Appearance Colorless liquid
Melting Point 2 °C
Boiling Point 110 °C at 12 mmHg

Table 2: Acute Toxicity Data

SubstanceTestSpeciesRouteValue
This compound LD50Not availableOralNot available
LD50Not availableDermalNot available
LC50Not availableInhalationNot available
Diethyl Fumarate LD50RatOral1780 mg/kg
Diisopropyl Azodicarboxylate ATERatOral>2000 mg/kg
ATERatInhalation>20 mg/l

ATE: Acute Toxicity Estimate. Data for related compounds are provided for reference and should be interpreted with caution. The toxicological properties of this compound have not been fully investigated.

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving this compound.

General Handling and Dispensing Protocol

Objective: To safely handle and dispense this compound for experimental use.

Materials:

  • This compound

  • Appropriate glassware (e.g., beaker, graduated cylinder, round-bottom flask)

  • Pipettes and pipette filler

  • Spatula (if handling any solids)

  • Fume hood

  • Personal Protective Equipment (see Section 5)

Procedure:

  • Ensure all work is conducted in a well-ventilated chemical fume hood.

  • Don all required personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton).

  • Place all necessary equipment inside the fume hood.

  • Carefully open the this compound container, avoiding any splashes or generation of aerosols.

  • Slowly pour the required amount of liquid into a suitable container. Use a funnel for transfers to narrow-mouthed vessels.

  • If transferring small volumes, use a calibrated pipette with a pipette filler.

  • Immediately and securely close the this compound container after dispensing.

  • Clean any minor drips or spills within the fume hood immediately with an absorbent material.

  • Proceed with the experimental setup within the fume hood.

  • After completion of the task, decontaminate all used glassware and equipment.

  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Protocol for Synthesis of this compound

Objective: To synthesize this compound from fumaric acid and isopropyl alcohol. This protocol is based on general esterification principles.

Materials:

  • Fumaric acid

  • Isopropyl alcohol (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Inert gas (e.g., Nitrogen or Argon)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus (round-bottom flask, reflux condenser, and heating mantle) in a fume hood.

  • Ensure a continuous flow of inert gas into the reaction flask.

  • To the round-bottom flask, add fumaric acid, an excess of isopropyl alcohol, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with stirring. The reaction temperature should be maintained between 120-180°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropyl alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation.

Protocol for Copolymerization with Vinyl Monomers

Objective: To perform a radical copolymerization of this compound with a vinyl monomer (e.g., styrene).

Materials:

  • This compound (DiPF)

  • Styrene (St)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., benzene (B151609) or toluene)

  • Polymerization tube or flask

  • Inert gas supply

  • Constant temperature bath

  • Precipitating solvent (e.g., methanol)

Procedure:

  • Place the desired amounts of DiPF, styrene, initiator, and solvent into a polymerization tube or flask in a fume hood.

  • Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Seal the polymerization vessel under vacuum or an inert atmosphere.

  • Immerse the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60°C).

  • Allow the polymerization to proceed for the specified time.

  • After the reaction time, cool the vessel to stop the polymerization.

  • Open the vessel and pour the viscous solution into a large volume of a precipitating solvent (e.g., methanol) with stirring to precipitate the copolymer.

  • Filter the precipitated polymer and wash it with fresh precipitating solvent.

  • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Mandatory Visualizations

Handling_Workflow prep Preparation ppe Don PPE (Goggles, Lab Coat, Gloves) prep->ppe fume_hood Work in Fume Hood ppe->fume_hood dispense Dispense Chemical fume_hood->dispense experiment Perform Experiment dispense->experiment cleanup Decontaminate & Clean experiment->cleanup waste Dispose of Waste cleanup->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: General workflow for handling this compound.

Spill_Response spill Spill Occurs evacuate Alert others & Evacuate Area (if necessary) spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb Spilled Liquid contain->absorb collect Collect Contaminated Material into a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Spill response protocol for this compound.

First_Aid cluster_skin Skin Contact cluster_eye Eye Contact skin_contact Skin Contact remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing wash_skin Wash with Soap & Water for at least 15 minutes remove_clothing->wash_skin medical_advice_skin Seek Medical Attention if irritation persists wash_skin->medical_advice_skin eye_contact Eye Contact rinse_eyes Rinse with Water for several minutes eye_contact->rinse_eyes remove_lenses Remove Contact Lenses rinse_eyes->remove_lenses continue_rinsing Continue Rinsing remove_lenses->continue_rinsing medical_advice_eye Seek Immediate Medical Attention continue_rinsing->medical_advice_eye

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.

Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Skin Protection: A laboratory coat and appropriate chemically resistant gloves (e.g., butyl rubber, Viton) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Emergency Procedures

  • Spill: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

Application Notes and Protocols for the Characterization of Poly(diisopropyl fumarate) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(diisopropyl fumarate) (PDIPF) and its copolymers are a class of polymers with rigid backbones, offering unique physicochemical properties that make them attractive for various applications, including in the pharmaceutical and biomedical fields. Accurate and thorough characterization of these copolymers is essential for understanding their structure-property relationships, ensuring batch-to-batch consistency, and predicting their in-vivo performance.

These application notes provide a comprehensive overview of the key analytical techniques for characterizing poly(this compound) copolymers, including detailed experimental protocols and data interpretation guidelines.

Analytical Techniques Overview

A multi-faceted approach is necessary to fully characterize the chemical composition, molecular weight, thermal properties, and structural integrity of poly(this compound) copolymers. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine copolymer composition and microstructure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine molecular weight averages (Mₙ, Mₙ) and dispersity (Đ).

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (T₉).

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profile.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups and copolymer incorporation.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is a powerful tool for elucidating the chemical structure of the copolymer, including the relative molar ratios of the constituent monomers.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the copolymer in approximately 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Instrumentation: Acquire ¹H NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Presentation:

The copolymer composition can be determined by integrating the characteristic proton signals of the diisopropyl fumarate (B1241708) and the comonomer units. For a poly(this compound-co-acrylate) copolymer, the following signals are key:

  • Poly(this compound) units:

    • The methine proton (-CH-) of the isopropyl group typically appears as a septet.

    • The methyl protons (-CH₃) of the isopropyl group appear as a doublet.[1]

  • Comonomer units: The chemical shifts will be specific to the comonomer used.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Units in a Copolymer. [1]

ProtonsChemical Shift (δ, ppm)Multiplicity
Isopropyl -CH₃~1.17Doublet
Backbone -CH-~2.81Broad singlet
Isopropyl -O-CH-~4.90Septet
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Application: SEC/GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in the mobile phase (e.g., tetrahydrofuran (B95107) - THF). Ensure the polymer is fully dissolved and filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Columns: A set of polystyrene-divinylbenzene columns (e.g., two PLgel 5 µm MIXED-C columns).

    • Mobile Phase: Tetrahydrofuran (THF).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C.

  • Calibration: Calibrate the system using narrow dispersity polystyrene or poly(methyl methacrylate) standards.

  • Data Analysis: Analyze the resulting chromatogram using appropriate software to calculate Mₙ, Mₙ, and Đ relative to the calibration standards.

Data Presentation:

Table 2: Typical SEC/GPC Results for a Poly(this compound) Copolymer.

ParameterValue
Number-Average Molecular Weight (Mₙ) ( g/mol )e.g., 25,000
Weight-Average Molecular Weight (Mₙ) ( g/mol )e.g., 45,000
Dispersity (Đ)e.g., 1.8
Differential Scanning Calorimetry (DSC)

Application: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (T₉), melting point (Tₘ), and crystallization temperature (Tₐ). For amorphous copolymers, the T₉ is a key characteristic.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected T₉ (e.g., 150 °C) at a rate of 10 °C/min to erase the thermal history.

    • Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above the T₉. The T₉ is determined from this second heating scan.

  • Data Analysis: Determine the T₉ as the midpoint of the step change in the heat flow curve from the second heating scan.

Data Presentation:

Poly(dialkyl fumarate)s generally exhibit higher glass transition temperatures than their corresponding poly(alkyl acrylate) counterparts. The T₉ of the copolymer will depend on the composition.

Table 3: Expected Thermal Properties of Poly(this compound) Copolymers from DSC.

Thermal TransitionTemperature Range (°C)Notes
Glass Transition (T₉)Varies with comonomer and composition. Typically above room temperature.Observed as a step change in the heat flow.
Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of the polymer and to determine the temperatures at which decomposition occurs.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the dry copolymer into a TGA pan (e.g., platinum or alumina).

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program:

    • Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Temperature Range: Heat from room temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition (Tₒₙₛₑₜ) and the temperature of maximum weight loss (Tₘₐₓ).

Data Presentation:

Fumarate-based polymers are known for their relatively high thermal stability.[2] The decomposition of copolymers may occur in multiple steps, corresponding to the degradation of the different monomer units.

Table 4: Thermal Stability Data for Fumarate-Based Copolymers from TGA. [2]

ParameterTemperature (°C)
Onset of Decomposition (Tₒₙₛₑₜ)> 200
Temperature of Maximum Decomposition (Tₘₐₓ)Stage 1: ~290, Stage 2: >350
Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in the copolymer, confirming its chemical structure and the successful incorporation of both monomers.

Experimental Protocol:

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the copolymer in a volatile solvent, cast it onto a suitable IR-transparent substrate (e.g., KBr plate), and allow the solvent to evaporate completely.

    • ATR: Place a small amount of the solid polymer directly onto the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹ with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in both the this compound and the comonomer units.

Data Presentation:

Table 5: Characteristic FTIR Absorption Bands for Poly(this compound) Units.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2980C-H stretchIsopropyl group
~1730C=O stretchEster carbonyl
~1250 and ~1100C-O stretchEster linkage

Visualization of Experimental Workflow

The characterization of poly(this compound) copolymers follows a logical workflow to build a comprehensive understanding of the material.

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Workflow cluster_data Data Analysis & Reporting Synthesis Poly(this compound) Copolymer Synthesis NMR NMR Spectroscopy (Composition, Structure) Synthesis->NMR SEC SEC / GPC (Molecular Weight, Dispersity) Synthesis->SEC FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR DSC DSC (Thermal Transitions) Synthesis->DSC TGA TGA (Thermal Stability) Synthesis->TGA Analysis Comprehensive Data Analysis NMR->Analysis SEC->Analysis FTIR->Analysis DSC->Analysis TGA->Analysis Report Application Notes & Reporting Analysis->Report

Figure 1. Experimental workflow for the characterization of poly(this compound) copolymers.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of poly(this compound) copolymers. By systematically applying these techniques, researchers and drug development professionals can gain a detailed understanding of the material's properties, ensuring its quality, consistency, and suitability for its intended application. The combination of spectroscopic and thermal analysis techniques is crucial for establishing a complete profile of these promising polymers.

References

Application Notes and Protocols for Biodegradable Networks from Fumarate-Diacrylate Macromers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of biodegradable networks using fumarate-diacrylate macromers. This document outlines the synthesis of the precursor macromers, the fabrication of crosslinked polymer networks, and detailed protocols for their characterization, including mechanical properties, swelling behavior, and degradation kinetics. Furthermore, it explores the application of these biomaterials in controlled drug delivery.

Introduction

Biodegradable polymer networks based on poly(propylene fumarate) (PPF) and its diacrylate derivatives (PPF-DA) are attracting significant interest in the biomedical field, particularly for applications in tissue engineering and as controlled drug delivery vehicles.[1] These materials offer the advantage of being hydrolytically degradable into non-toxic products, such as fumaric acid and propylene (B89431) glycol, which are readily metabolized by the body.[2] The mechanical properties and degradation rates of these networks can be tailored by adjusting the molecular weight of the macromers and the crosslinking density, making them highly versatile for various applications.[3][4]

Macromer Synthesis

The foundation of these biodegradable networks lies in the successful synthesis of the poly(propylene fumarate) (PPF) and poly(propylene fumarate)-diacrylate (PPF-DA) macromers.

Synthesis of Poly(propylene Fumarate) (PPF)

PPF is synthesized via a two-step transesterification reaction of diethyl fumarate (B1241708) and propylene glycol.[5] This process allows for the creation of PPF with molecular weights typically ranging from 500 to 4000 Da.[6]

Experimental Protocol: Synthesis of PPF

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add diethyl fumarate and propylene glycol in a 1:3 molar ratio.[5]

  • Catalyst and Inhibitor Addition: Add zinc chloride (ZnCl₂) as a catalyst (0.01 molar ratio to diethyl fumarate) and hydroquinone (B1673460) as a crosslinking inhibitor (0.002 molar ratio to diethyl fumarate).[5]

  • First Stage - Esterification: Heat the reaction mixture under a nitrogen atmosphere with continuous stirring. Gradually increase the temperature from 110°C to 130°C.[5] During this stage, ethanol (B145695) is produced as a byproduct and should be collected.[5]

  • Second Stage - Transesterification: Once the first stage is complete, reduce the pressure to less than 1 mm Hg.[5] Gradually increase the temperature from 100°C to 130°C to facilitate the transesterification of the bis(hydroxypropyl) fumarate intermediate, which polymerizes to form PPF and releases propylene glycol as a byproduct.[5]

  • Monitoring and Completion: The reaction is monitored by periodically measuring the molecular weight of the polymer using techniques like gel permeation chromatography (GPC). The reaction is stopped when the desired molecular weight is achieved.[5]

  • Purification: The synthesized PPF is then purified to remove any unreacted monomers and the catalyst.

Synthesis of Poly(propylene fumarate)-diacrylate (PPF-DA) Macromer

The PPF-DA macromer acts as a crosslinking agent, enabling the formation of a stable network. Its synthesis involves the end-capping of PPF with acrylate (B77674) groups.

Experimental Protocol: Synthesis of PPF-DA

  • Reaction: The synthesis of PPF-DA involves reacting the terminal hydroxyl groups of the PPF polymer with a compound like acryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl produced.

  • Purification: The resulting PPF-DA macromer is then purified to remove any byproducts and unreacted reagents.

Fabrication of Biodegradable Networks

The biodegradable networks are formed by the radical polymerization of PPF and the PPF-DA crosslinker.

Experimental Protocol: Network Fabrication

  • Macromer Mixture: Prepare a homogenous mixture of the synthesized PPF and PPF-DA macromers at a desired weight ratio. The ratio of PPF to PPF-DA will influence the crosslinking density and, consequently, the mechanical properties and degradation rate of the final network.[3]

  • Initiator Addition: Add a suitable radical initiator to the macromer mixture. For thermal polymerization, an initiator like benzoyl peroxide can be used. For photopolymerization, a photoinitiator such as Irgacure 651 is suitable.

  • Crosslinking:

    • Thermal Crosslinking: Heat the mixture to a temperature that activates the thermal initiator, typically in the range of 50-80°C.

    • Photocrosslinking: Expose the mixture to UV light of an appropriate wavelength to activate the photoinitiator.

  • Casting/Molding: The mixture can be cast into molds of a specific shape and size before or during the crosslinking process to obtain networks of desired geometries. Porous scaffolds can be fabricated using techniques like 3D printing or injection molding with porogens.[7][8]

Characterization of Biodegradable Networks

A thorough characterization of the fabricated networks is essential to ensure they meet the requirements for the intended application.

Mechanical Properties

The mechanical properties of the networks, such as compressive strength and modulus, are critical for load-bearing applications like bone tissue engineering.

Experimental Protocol: Compressive Mechanical Testing

  • Sample Preparation: Prepare cylindrical samples of the crosslinked network with a defined diameter and height.

  • Testing: Perform compression tests using a universal testing machine at a constant strain rate.

  • Data Analysis: Record the stress-strain curve and determine the compressive strength (the maximum stress the material can withstand before failure) and the compressive modulus (the stiffness of the material).

Table 1: Mechanical Properties of PPF/PPF-DA Networks [3]

PPF/PPF-DA Double Bond RatioCompressive Strength (MPa)Compressive Modulus (MPa)
411.2 ± 1.819.4 ± 1.8
225.6 ± 2.589.7 ± 9.1
148.9 ± 4.2210.5 ± 20.3
0.566.2 ± 5.5340.2 ± 30.7

Data presented as mean ± standard deviation.

Swelling Behavior

The swelling behavior of the networks in an aqueous environment is a key parameter, especially for hydrogel-based applications and in understanding drug release kinetics.

Experimental Protocol: Swelling Ratio Determination

  • Sample Preparation: Prepare pre-weighed, dry samples of the crosslinked network (W_dry).

  • Immersion: Immerse the samples in a buffered saline solution (e.g., PBS at pH 7.4) at 37°C.

  • Equilibrium Swelling: At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (W_swollen). Continue until a constant weight is achieved, indicating equilibrium swelling.

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

Table 2: Swelling Behavior of Fumarate-Based Hydrogels [9]

Crosslinker (PEG-DMA) / PPF Double Bond RatioEquilibrium Water Content (%)
0.3821.7 ± 0.2
0.7525.4 ± 0.3
1.1328.1 ± 0.4
1.8830.6 ± 0.2

Data presented as mean ± standard deviation.

In Vitro Degradation

Understanding the degradation profile of the networks is crucial for predicting their in vivo performance and ensuring that the degradation products are non-toxic.

Experimental Protocol: In Vitro Degradation Study

  • Sample Preparation: Prepare pre-weighed samples of the crosslinked network.

  • Degradation Medium: Immerse the samples in a buffered saline solution (e.g., PBS at pH 7.4 or an acidic buffer to simulate inflammatory conditions) at 37°C.[4]

  • Monitoring: At predetermined time points, remove the samples, rinse with deionized water, and dry them to a constant weight.

  • Analysis: Monitor the mass loss over time. Additionally, the degradation products in the medium can be analyzed using techniques like NMR and GC/MS to identify them as fumaric acid, propylene glycol, and poly(acrylic acid-co-fumaric acid).[3] The change in mechanical properties of the degrading samples can also be monitored over time.[4]

Table 3: In Vitro Degradation of PPF/PPF-DA Networks [4]

Time (weeks)Mass Loss (%) at pH 7.4 (Lower Crosslinking Density)Compressive Strength (MPa) at pH 7.4Compressive Strength (MPa) at pH 5.0
0035 ± 235 ± 2
4~245 ± 342 ± 3
12~551 ± 340 ± 4
26~1048 ± 430 ± 5
52~1740 ± 522 ± 6

Data presented as mean ± standard deviation.

Application in Controlled Drug Delivery

Fumarate-diacrylate networks can be utilized as matrices for the controlled release of therapeutic agents. The drug can be loaded into the network either by incorporation during the polymerization process or by absorption into the crosslinked network.

Experimental Protocol: Drug Loading and In Vitro Release

  • Drug Loading:

    • During Polymerization: Dissolve the drug in the initial PPF/PPF-DA macromer mixture before crosslinking.

    • Post-Fabrication: Immerse the pre-fabricated network in a concentrated solution of the drug and allow it to swell and absorb the drug.

  • In Vitro Release Study:

    • Place the drug-loaded network in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

    • At specific time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative drug release as a function of time to determine the release profile.

Visualized Workflows and Relationships

To aid in the understanding of the experimental processes and the relationships between network properties, the following diagrams are provided.

Synthesis_and_Fabrication_Workflow cluster_synthesis Macromer Synthesis cluster_fabrication Network Fabrication DEF Diethyl Fumarate PPF_synth PPF Synthesis (Transesterification) DEF->PPF_synth PG Propylene Glycol PG->PPF_synth PPF Poly(propylene fumarate) PPF_synth->PPF PPF_DA_synth PPF-DA Synthesis (Acrylation) PPF->PPF_DA_synth Mixing Mixing (PPF + PPF-DA + Initiator) PPF->Mixing AC Acryloyl Chloride AC->PPF_DA_synth PPF_DA PPF-Diacrylate PPF_DA_synth->PPF_DA PPF_DA->Mixing Crosslinking Crosslinking (Thermal or Photo) Mixing->Crosslinking Network Biodegradable Network Crosslinking->Network

Caption: Workflow for the synthesis of PPF and PPF-DA macromers and the subsequent fabrication of the biodegradable network.

Properties_and_Degradation_Relationship cluster_factors Controlling Factors cluster_properties Network Properties cluster_application Application MW Macromer Molecular Weight Mech Mechanical Properties (Strength, Modulus) MW->Mech influences Deg Degradation Rate MW->Deg influences Ratio PPF/PPF-DA Ratio (Crosslinking Density) Ratio->Mech directly affects Swell Swelling Ratio Ratio->Swell inversely affects Ratio->Deg inversely affects Drug Drug Release Profile Swell->Drug impacts Deg->Drug governs

Caption: Logical relationship between key formulation factors and the resulting properties of the biodegradable network.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Drug_sol Drug Solution Loading Absorption/ Swelling Drug_sol->Loading Network_dry Dry Network Network_dry->Loading Drug_loaded Drug-Loaded Network Loading->Drug_loaded Release_study Incubation at 37°C Drug_loaded->Release_study Release_medium Release Medium (e.g., PBS) Release_medium->Release_study Sampling Aliquot Sampling Release_study->Sampling Analysis Drug Quantification (UV-Vis/HPLC) Sampling->Analysis Profile Release Profile Analysis->Profile

Caption: Experimental workflow for drug loading into and release from a fumarate-diacrylate biodegradable network.

References

Application Notes and Protocols: Formulation of Diisopropyl Fumarate for Biomedical Scaffold Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropyl fumarate (B1241708) (DIF) is a promising biomaterial for the fabrication of biomedical scaffolds due to its biocompatibility and tunable degradation kinetics. As an unsaturated diester, it can be polymerized to form poly(diisopropyl fumarate), a polyester (B1180765) that degrades via hydrolysis of its ester linkages into biocompatible products. This document provides detailed application notes and protocols for the formulation of this compound-based scaffolds for tissue engineering and drug delivery applications. The methodologies outlined are based on established protocols for similar fumarate-based polymers, such as poly(propylene fumarate) (PPF), and can be adapted for DIF.

Data Presentation

The following tables summarize key quantitative data from studies on fumarate-based polymer scaffolds. While specific data for this compound is limited in the literature, these tables, derived from studies on PPF and its composites, provide a benchmark for expected performance and critical parameters to evaluate for DIF-based scaffolds.

Table 1: Physicochemical Properties of Fumarate-Based Scaffolds

Scaffold CompositionFabrication MethodPorosity (%)Pore Size (µm)Compressive Modulus (MPa)Reference
PPF/DEFMicro-stereolithography65 - 85100 - 50050 - 150[1][2]
PPF with PLGA microspheresGas Foaming64.8 ± 3.6Not Specified2.4 - 26.2 (initial)[3]
PPF with PPF microspheresGas Foaming64.8 ± 3.6Not Specified14.9 - 62.8 (after 28 days)[3]
P(PF-co-CL)Not SpecifiedNot SpecifiedNot SpecifiedVaries with solvent ratio[4]
PPF3D Printing/Injection Molding40 - 70300, 600, 900Not Specified[3][5]

Table 2: In Vitro Biocompatibility of Fumarate-Based Scaffolds

Cell TypeScaffold CompositionAssayTime PointsKey FindingsReference
FibroblastsPPF/DEFCell Adhesion4, 7, 28 daysGood cell attachment and proliferation[6]
RAW 264.7 MacrophagesPCL/Polythis compound blendNO & Cytokine Release72 hoursNo induction of nitric oxide or pro-inflammatory cytokines[7][8]
Bone Marrow Stromal Cells (MSC)PCL/Polythis compound blend with HAPAlkaline Phosphatase (ALP) ActivityNot SpecifiedIncreased ALP activity with HAP, indicating osteogenic differentiation[7][8][9]
MC3T3-E1 Pre-osteoblastsPPF/DEF with BMP-2Cell DifferentiationNot SpecifiedEnhanced cell differentiation with BMP-2 release[10]
Human Mesenchymal Stem CellsVPCLF/NVPCell Adhesion and SpreadingNot SpecifiedGood biological properties and no cytotoxic effect[11]

Table 3: Drug Release Kinetics from Fumarate-Based Scaffolds

Drug/MoleculeScaffold CompositionRelease DurationBurst ReleaseKey FindingsReference
Texas Red Dextran (TRD)PPF with PLGA/PPF microspheresAt least 28 daysMinimalSustained release achieved with microsphere incorporation[3]
Bone Morphogenetic Protein 2 (BMP-2)PPF/DEF with PLGA microspheresNot SpecifiedNot SpecifiedGradual release of growth factor verified[10]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PDIF)

This protocol is adapted from the two-step synthesis of poly(propylene fumarate)[12].

Materials:

  • This compound (DIF)

  • Propylene (B89431) glycol (or other suitable diol)

  • Zinc chloride (ZnCl₂) (catalyst)

  • Hydroquinone (B1673460) (inhibitor)

  • Nitrogen gas

  • Silicone oil bath

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • High vacuum apparatus

Procedure:

Step 1: Transesterification to form Bis(hydroxypropyl) Fumarate Intermediate

  • Assemble the reaction apparatus (three-neck flask, stirrer, condenser) in a fume hood.

  • Add this compound and propylene glycol in a 1:3 molar ratio to the flask.

  • Add ZnCl₂ (0.01 molar ratio to DIF) and hydroquinone (0.002 molar ratio to DIF).

  • Purge the system with nitrogen gas.

  • Heat the reaction mixture in a silicone oil bath, gradually increasing the temperature from 110°C to 130°C.

  • Collect the ethanol (B145695) byproduct as a distillate.

  • The reaction is complete when no more ethanol is distilled.

Step 2: Polycondensation to form Poly(this compound)

  • Reassemble the apparatus with the flask containing the bis(hydroxypropyl) fumarate intermediate.

  • Initiate nitrogen purge and mechanical stirring (300 rpm).

  • Heat the flask to 100°C for 30 minutes.

  • Stop the nitrogen purge and connect the flask to a high vacuum apparatus (<1 mm Hg).

  • Gradually increase the temperature from 100°C to 130°C.

  • Continue the reaction under vacuum until the desired molecular weight is achieved, monitoring periodically using gel permeation chromatography (GPC).

Protocol 2: Scaffold Fabrication via Micro-stereolithography

This protocol is based on the fabrication of PPF/DEF scaffolds[2][13].

Materials:

  • Poly(this compound) (PDIF)

  • This compound (DIF) (as a reactive solvent)

  • Bisacrylphosphrine oxide (BAPO) (photoinitiator)

  • Micro-stereolithography apparatus

  • CAD software

Procedure:

  • Resin Formulation: Prepare a UV-curable resin by dissolving PDIF in DIF at a specific weight ratio (e.g., 70:30 w/w). Add BAPO as a photoinitiator (e.g., 0.5% w/w).

  • CAD Design: Design the 3D scaffold architecture with desired pore size, shape, and porosity using CAD software.

  • Fabrication:

    • Load the resin into the micro-stereolithography machine.

    • Optimize laser parameters such as critical exposure (Ec) and penetration depth (Dp) by fabricating test structures.

    • Fabricate the scaffold layer-by-layer based on the CAD model.

  • Post-processing:

    • Remove the fabricated scaffold from the uncured resin.

    • Wash with a suitable solvent (e.g., ethanol) to remove any residual uncured resin.

    • Dry the scaffold in a vacuum oven.

Protocol 3: Drug Loading into Scaffolds using Microspheres

This protocol is adapted from studies incorporating drug-loaded microspheres into PPF scaffolds[3][10].

Materials:

  • Drug of interest

  • Poly(lactic-co-glycolic acid) (PLGA) or other biodegradable polymer for microspheres

  • PDIF scaffold

  • Solvents for microsphere fabrication (e.g., dichloromethane)

  • Polyvinyl alcohol (PVA) solution

Procedure:

  • Microsphere Encapsulation:

    • Dissolve the drug and PLGA in a suitable solvent.

    • Use a standard emulsion-solvent evaporation technique to form drug-loaded microspheres. Disperse the polymer-drug solution in an aqueous PVA solution and stir to form an emulsion.

    • Allow the solvent to evaporate, hardening the microspheres.

    • Collect, wash, and freeze-dry the microspheres.

  • Scaffold Incorporation:

    • Method A (For injectable formulations): Mix the drug-loaded microspheres with the un-crosslinked PDIF resin before fabrication.

    • Method B (For pre-fabricated scaffolds): Prepare a suspension of the microspheres in a biocompatible solvent and seed it onto the porous scaffold. Allow the solvent to evaporate.

  • Characterization: Determine the drug loading efficiency and perform in vitro drug release studies.

Protocol 4: Cell Viability Assessment on Scaffolds

Materials:

  • Cell line of interest (e.g., fibroblasts, mesenchymal stem cells)

  • Cell culture medium and supplements

  • PDIF scaffolds

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Scaffold Sterilization: Sterilize the PDIF scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or 70% ethanol wash followed by UV irradiation).

  • Cell Seeding: Place the sterile scaffolds in a culture plate and seed with a suspension of the desired cells at a specific density.

  • Cell Culture: Culture the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO₂), changing the medium every 2-3 days.

  • Live/Dead Staining:

    • At desired time points (e.g., 1, 3, 7 days), wash the cell-seeded scaffolds with phosphate-buffered saline (PBS).

    • Incubate the scaffolds in a solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

    • Visualize the live and dead cells using a fluorescence microscope.

  • Quantitative Analysis: Image analysis software can be used to quantify the percentage of live and dead cells.

Mandatory Visualizations

Experimental Workflow for Scaffold Fabrication and Characterization

G cluster_0 PDIF Synthesis cluster_1 Scaffold Fabrication cluster_2 Drug Loading cluster_3 Evaluation Synthesis of PDIF Synthesis of PDIF Purification Purification Synthesis of PDIF->Purification Characterization (GPC, NMR) Characterization (GPC, NMR) Purification->Characterization (GPC, NMR) Resin Formulation (PDIF + DIF + Photoinitiator) Resin Formulation (PDIF + DIF + Photoinitiator) Characterization (GPC, NMR)->Resin Formulation (PDIF + DIF + Photoinitiator) Micro-stereolithography Micro-stereolithography Resin Formulation (PDIF + DIF + Photoinitiator)->Micro-stereolithography CAD Design CAD Design CAD Design->Micro-stereolithography Post-processing (Washing & Drying) Post-processing (Washing & Drying) Micro-stereolithography->Post-processing (Washing & Drying) Physicochemical Characterization (Porosity, Mechanical) Physicochemical Characterization (Porosity, Mechanical) Post-processing (Washing & Drying)->Physicochemical Characterization (Porosity, Mechanical) In Vitro Biocompatibility (Cell Viability, Proliferation) In Vitro Biocompatibility (Cell Viability, Proliferation) Post-processing (Washing & Drying)->In Vitro Biocompatibility (Cell Viability, Proliferation) Drug Encapsulation in Microspheres Drug Encapsulation in Microspheres Incorporation into Scaffold Incorporation into Scaffold Drug Encapsulation in Microspheres->Incorporation into Scaffold In Vitro Drug Release Studies In Vitro Drug Release Studies Incorporation into Scaffold->In Vitro Drug Release Studies

Caption: Workflow for PDIF scaffold fabrication and evaluation.

Hypothetical Signaling Pathway for Osteogenic Differentiation on a Bioactive Scaffold

G Bioactive Scaffold (e.g., with BMP-2) Bioactive Scaffold (e.g., with BMP-2) BMP Receptor BMP Receptor Bioactive Scaffold (e.g., with BMP-2)->BMP Receptor binds Smad 1/5/8 Smad 1/5/8 BMP Receptor->Smad 1/5/8 phosphorylates Smad Complex Smad Complex Smad 1/5/8->Smad Complex Smad 4 Smad 4 Smad 4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus translocates to RUNX2 Transcription RUNX2 Transcription Nucleus->RUNX2 Transcription activates Osteogenic Gene Expression (ALP, OCN) Osteogenic Gene Expression (ALP, OCN) RUNX2 Transcription->Osteogenic Gene Expression (ALP, OCN) Osteogenic Differentiation Osteogenic Differentiation Osteogenic Gene Expression (ALP, OCN)->Osteogenic Differentiation

References

Troubleshooting & Optimization

Optimizing diisopropyl fumarate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of diisopropyl fumarate (B1241708) during synthesis.

Frequently Asked Questions (FAQs)

Q1: My diisopropyl fumarate yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yield in the synthesis of this compound, typically performed via Fischer-Speier esterification, is a common issue primarily due to the reaction's equilibrium nature.[1] The reaction between fumaric acid and isopropanol (B130326) is reversible, meaning the product can hydrolyze back to the reactants.

Primary Causes:

  • Reaction Equilibrium: The esterification reaction reaches an equilibrium that may favor the reactants, limiting the final product yield.[1]

  • Presence of Water: Water is a byproduct of the reaction. Its accumulation shifts the equilibrium back towards the starting materials (Le Châtelier's principle), reducing the ester yield.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

  • Steric Hindrance: The bulky isopropyl groups of the alcohol can slow down the reaction rate compared to less hindered alcohols.

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[2]

Troubleshooting and Optimization Strategies:

  • Shift the Equilibrium:

    • Use Excess Alcohol: Employ a large excess of isopropanol. This shifts the equilibrium towards the product side. Using isopropanol as the solvent is a common and effective strategy.[3]

    • Remove Water: Continuously remove water as it forms. This is the most effective way to drive the reaction to completion. A common laboratory technique is azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) or hexane.[4]

  • Optimize Reaction Conditions:

    • Catalyst Choice and Concentration: Ensure the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is active and used in a sufficient amount (typically 1-5 mol% relative to the carboxylic acid).

    • Temperature and Time: Reflux the reaction mixture to ensure an adequate reaction rate. Typical temperatures range from 80-120°C.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from 1 to 10 hours.[4]

  • Careful Workup: Minimize product loss by performing extractions carefully, ensuring complete phase separation, and thoroughly rinsing all glassware.[5]

Q2: I'm observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?

The primary impurities in this compound synthesis often arise from unreacted starting materials, side reactions involving the alcohol, or product degradation.

Common Impurities and Side Reactions:

  • Monoisopropyl Fumarate: This is the result of an incomplete reaction where only one of the two carboxylic acid groups on fumaric acid has been esterified.

  • Diisopropyl Ether: Acid-catalyzed dehydration of isopropanol can occur at elevated temperatures, forming diisopropyl ether as a volatile byproduct.

  • Polymerization: this compound has radical polymerizability. In the presence of oxygen at high temperatures, unwanted polymerization can occur, leading to a decrease in the yield of the desired monomer and potential coloration of the product.

Minimization Strategies:

  • Drive the Reaction to Completion: To minimize the presence of monoisopropyl fumarate, ensure the reaction goes to completion by using the optimization strategies described in Q1 (e.g., water removal).

  • Control Temperature: Avoid excessively high temperatures to reduce the rate of isopropanol dehydration. Maintain a steady reflux without aggressive overheating.

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial. This prevents the presence of oxygen, which can initiate radical polymerization of the this compound product.

  • Purification: An effective post-reaction workup is essential to remove impurities.

Q3: What is the most effective method for purifying crude this compound after synthesis?

A multi-step purification process is typically required to remove the acid catalyst, unreacted starting materials, and any byproducts.

Recommended Purification Protocol:

  • Neutralization and Washing: After cooling the reaction mixture, perform a liquid-liquid extraction. Wash the organic layer sequentially with:

    • Water, to remove the bulk of the excess isopropanol and some acid.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted fumaric acid.[3] Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.

    • A saturated aqueous solution of sodium chloride (brine) to remove residual water and break up any emulsions.[3]

  • Drying: Dry the washed organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Solvent Removal: Remove the organic solvent (if any was used) and any remaining volatile impurities using a rotary evaporator.

  • Vacuum Distillation: The final and most critical step is vacuum distillation. This compound has a boiling point of approximately 110°C at 12 mmHg.[7] Distilling under vacuum allows the product to boil at a lower temperature, preventing thermal degradation.[6]

Q4: How do I choose between sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) as the catalyst?

Both are strong acids that effectively catalyze Fischer esterification. The choice often depends on the specific reaction scale, solvent, and ease of handling.

FeatureSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TsOH)
Physical Form Concentrated, viscous liquidCrystalline solid
Handling Highly corrosive and a strong dehydrating agent, requiring careful handling.Easier and safer to weigh and handle.[1]
Solubility Poorly soluble in many organic solvents.Generally more soluble in organic solvents like toluene.[1]
Catalytic Activity Highly effective and inexpensive.Also highly effective. Some studies on other reactions suggest it can be a better catalyst in certain organic media.[8][9]
Side Reactions Its strong dehydrating nature can promote charring and side reactions if not controlled.Considered a milder catalyst, which can sometimes lead to cleaner reactions with fewer byproducts.

Recommendation: For laboratory-scale synthesis, p-TsOH is often preferred due to its ease of handling and better solubility in organic solvents, which can lead to a more homogeneous reaction mixture.[1] Sulfuric acid is a viable and cost-effective alternative, especially for larger-scale reactions where cost is a primary concern.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis using a Dean-Stark apparatus to azeotropically remove water.

Materials:

  • Fumaric acid (1.0 eq)

  • Isopropanol (10-20 eq, serves as reactant and solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)

  • Toluene (optional, to aid azeotropic removal of water)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Set up the reaction apparatus (round-bottom flask, Dean-Stark trap, and condenser) in a fume hood. Ensure all glassware is dry.

  • To the round-bottom flask, add fumaric acid, isopropanol, and a magnetic stir bar.

  • Add the p-toluenesulfonic acid catalyst to the mixture.

  • If using an entraining solvent, add toluene. Fill the Dean-Stark trap with the same solvent.

  • Heat the mixture to a steady reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with isopropanol/toluene.

  • Continue the reflux for 2-6 hours, or until no more water is observed collecting in the trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification

Materials:

  • Crude reaction mixture from Protocol 1

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator and vacuum distillation apparatus

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel. If the mixture is very concentrated, dilute it with diethyl ether or ethyl acetate.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution. Swirl gently and vent frequently to release the pressure from CO₂ evolution. Separate the aqueous layer. Repeat the wash.

  • Wash the organic layer with an equal volume of brine. Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ for 15-20 minutes.

  • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Set up a vacuum distillation apparatus and distill the crude oil under high vacuum (e.g., ~12 mmHg) to obtain pure this compound (boiling point ~110°C).[7]

Visual Guides

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants Fumaric Acid + Isopropanol + Catalyst Reflux Heat to Reflux (80-120°C) with Water Removal Reactants->Reflux Fischer Esterification Crude Crude Product Mixture Reflux->Crude Wash Neutralize & Wash (NaHCO3, Brine) Crude->Wash Workup Begins Dry Dry Organic Layer (Na2SO4) Wash->Dry Evaporate Solvent Evaporation (Rotovap) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Pure Pure Diisopropyl Fumarate Distill->Pure

Caption: General workflow for synthesis and purification.

Troubleshooting Low Yield

G Problem Low Yield Detected Equilibrium Is the reaction at equilibrium? Problem->Equilibrium Catalyst Is catalyst active and sufficient? Equilibrium->Catalyst No Sol_Equilibrium Shift Equilibrium: - Use excess isopropanol - Remove water (Dean-Stark) Equilibrium->Sol_Equilibrium Yes Conditions Are reaction conditions optimal? Catalyst->Conditions Yes Sol_Catalyst Check Catalyst: - Use fresh catalyst - Increase loading (e.g., 2-5 mol%) Catalyst->Sol_Catalyst No Sol_Conditions Optimize Conditions: - Increase reaction time - Ensure proper reflux temp. Conditions->Sol_Conditions No

Caption: A troubleshooting decision tree for low yield.

References

How to improve reaction times in diisopropyl fumarate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl fumarate (B1241708) (DIPF) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and improve reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the reaction time of diisopropyl fumarate polymerization?

A1: The primary factors that affect the polymerization rate of this compound are:

  • Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause undesirable side reactions.[1]

  • Initiator Concentration: Increasing the initiator concentration typically accelerates the polymerization process.[2]

  • Monomer Purity: The presence of inhibitors in the monomer can significantly slow down or even prevent polymerization.

  • Oxygen: Dissolved oxygen can act as a radical scavenger, inhibiting the polymerization.

  • Solvent: The choice of solvent can have a minor impact on the polymerization kinetics.

Q2: Which initiators are commonly used for the radical polymerization of this compound?

A2: Azo initiators, such as 2,2'-azobisisobutyronitrile (AIBN), are frequently used for the radical polymerization of dialkyl fumarates.[3] Peroxide initiators like benzoyl peroxide have also been utilized in the bulk polymerization of similar monomers.[3] The selection of an initiator is often based on its decomposition temperature and solubility in the reaction medium.

Q3: Can controlled polymerization techniques be used for this compound?

A3: Yes, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for this compound. This method allows for better control over the polymer's molecular weight and architecture.

Troubleshooting Guide

This guide addresses common problems encountered during this compound polymerization.

Issue 1: Slow or No Polymerization

Possible Cause Recommended Solution
Inhibitor in Monomer Purify the this compound monomer by passing it through an alumina (B75360) column or by washing with a mild alkaline solution to remove inhibitors like hydroquinone.
Oxygen Inhibition Degas the reaction mixture before initiating polymerization. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or by using several freeze-pump-thaw cycles.
Insufficient Initiator Increase the concentration of the initiator. Ensure that the initiator has not degraded due to improper storage.
Low Reaction Temperature Increase the reaction temperature to the optimal range for your chosen initiator. For AIBN, a common temperature is 60°C.

Issue 2: Low Polymer Yield

Possible Cause Recommended Solution
Short Reaction Time Extend the duration of the polymerization to allow for higher monomer conversion.
Premature Termination Ensure all reagents and solvents are pure to avoid the presence of impurities that can terminate the growing polymer chains.
Suboptimal Initiator Concentration Optimize the initiator concentration. While a higher concentration can increase the rate, it can also lead to shorter polymer chains and potentially lower overall conversion if the initiator is consumed too quickly.[2]

Quantitative Data on Reaction Parameters

The following tables provide an overview of how different experimental parameters can influence the reaction time and outcome of this compound polymerization.

Table 1: Effect of Initiator (AIBN) Concentration on Polymerization Time and Conversion

AIBN Concentration (mol/L)Reaction Time (hours)Monomer Conversion (%)Average Molecular Weight ( g/mol )
0.0124~60~45,000
0.0218~75~30,000
0.0512~85~20,000

Note: Data is illustrative and based on general principles of radical polymerization. Actual results may vary.

Table 2: Effect of Temperature on Polymerization Time and Conversion

Temperature (°C)Reaction Time (hours)Monomer Conversion (%)Polydispersity Index (PDI)
5036~551.8
6024~701.6
7016~801.9

Note: Data is illustrative. Higher temperatures can increase the rate of side reactions, potentially broadening the molecular weight distribution (higher PDI).

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

This protocol is adapted from a standard procedure for the bulk polymerization of vinyl monomers.[4]

Materials:

  • This compound (inhibitor-free)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Schlenk tube

  • Vacuum line with an inert gas (Nitrogen or Argon) supply

  • Oil bath

  • Methanol (for precipitation)

  • Toluene (B28343) (for dissolution)

Procedure:

  • Place a specific amount of this compound into a Schlenk tube.

  • Add the desired amount of AIBN (e.g., 0.1 mol% relative to the monomer).

  • Seal the Schlenk tube with a rubber septum.

  • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with an inert gas.

  • Place the Schlenk tube in a preheated oil bath at 60°C to initiate polymerization.

  • Allow the reaction to proceed for the desired time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the polymerization, remove the tube from the oil bath and cool it in an ice bath.

  • Dissolve the resulting polymer in a minimal amount of toluene.

  • Precipitate the polymer by slowly adding the toluene solution to a large volume of vigorously stirred methanol.

  • Collect the precipitated poly(this compound) by filtration and dry it under vacuum.

Protocol 2: Solution Polymerization of this compound

This protocol is based on a general method for solution polymerization.[3]

Materials:

  • This compound (inhibitor-free)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or another suitable solvent)

  • Schlenk flask with a condenser

  • Vacuum line with an inert gas (Nitrogen or Argon) supply

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Add this compound and anhydrous toluene to a Schlenk flask in a desired monomer-to-solvent ratio (e.g., 1:1 by volume).

  • Add the desired amount of AIBN.

  • Seal the flask and deoxygenate the solution by sparging with an inert gas for at least 30 minutes.

  • Place the flask in a preheated oil bath at 60°C under a positive pressure of inert gas.

  • Maintain the reaction at this temperature for the intended duration, monitoring the conversion if possible.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up Monomer This compound Purification Purify Monomer (remove inhibitor) Monomer->Purification Initiator AIBN Mixing Mix Reagents Initiator->Mixing Solvent Solvent (for solution polymerization) Solvent->Mixing Purification->Mixing Degassing Degas Mixture (Freeze-Pump-Thaw or Sparge) Mixing->Degassing Heating Heat to Reaction Temperature Degassing->Heating Polymerization Polymerization Heating->Polymerization Termination Terminate Reaction (Cooling) Polymerization->Termination Dissolution Dissolve in Solvent Termination->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation

Caption: General workflow for this compound polymerization.

troubleshooting_logic Start Polymerization Issue? SlowOrNoRxn Slow or No Reaction? Start->SlowOrNoRxn LowYield Low Yield? Start->LowYield Inhibitor Inhibitor Present? SlowOrNoRxn->Inhibitor Yes ShortTime Reaction Time Too Short? LowYield->ShortTime Yes Oxygen Oxygen Present? Inhibitor->Oxygen No PurifyMonomer Purify Monomer Inhibitor->PurifyMonomer Yes LowInitiator Initiator Concentration Too Low? Oxygen->LowInitiator No DegasSystem Degas System Oxygen->DegasSystem Yes LowTemp Temperature Too Low? LowInitiator->LowTemp No IncreaseInitiator Increase Initiator LowInitiator->IncreaseInitiator Yes IncreaseTemp Increase Temperature LowTemp->IncreaseTemp Yes ImpureReagents Reagents Impure? ShortTime->ImpureReagents No IncreaseTime Increase Reaction Time ShortTime->IncreaseTime Yes PurifyReagents Purify All Reagents ImpureReagents->PurifyReagents Yes

Caption: Troubleshooting logic for this compound polymerization.

References

Technical Support Center: Diisopropyl Fumarate & Methacrylate Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the copolymerization of diisopropyl fumarate (B1241708) with methacrylate (B99206) monomers.

Frequently Asked Questions (FAQs)

Q1: Why is the copolymerization of diisopropyl fumarate (DiPF) with methacrylate monomers so slow?

A1: The low reactivity of this compound in radical copolymerization with methacrylate monomers is primarily due to significant steric hindrance. The bulky isopropyl ester groups on the fumarate monomer impede the approach of the propagating radical chain end. This steric effect results in low propagation rate constants for the copolymerization.

Q2: Can I expect to achieve high molecular weight copolymers of DiPF and methacrylates?

A2: Achieving high molecular weight copolymers can be challenging due to the low reactivity of DiPF. The slow incorporation of DiPF units can lead to shorter polymer chains. However, optimizing polymerization conditions, such as initiator choice and monomer feed ratios, can help in obtaining higher molecular weight polymers.

Q3: What are typical reactivity ratios for this compound with other vinyl monomers?

A3: this compound (M1) generally exhibits low reactivity. For instance, in copolymerization with vinyl acetate, acrylonitrile, isobutylene, 1,3-butadiene, and vinyl chloride, the reactivity ratio r1 (for DiPF) is significantly less than 1, indicating a preference for adding the comonomer. In contrast, it shows very little reactivity towards methyl methacrylate (MMA) and methacrylic acid (MAA).[1]

Troubleshooting Guide

Problem: Low or no polymer yield in DiPF-methacrylate copolymerization.

Possible Cause Troubleshooting Step
Inherently low reactivity of DiPF with methacrylates. Increase the molar ratio of the methacrylate monomer in the feed to favor its incorporation.
Inappropriate initiator. Use an initiator that generates more reactive primary radicals. For fumarates, dimethyl 2,2'-azobis(isobutyrate) (MAIB) has been shown to be more effective than 2,2'-azobis(isobutyronitrile) (AIBN).[2]
Oxygen inhibition. Ensure the reaction mixture is thoroughly deoxygenated before and during polymerization. Oxygen is a radical scavenger and can inhibit polymerization.
Low polymerization temperature. Increase the reaction temperature to enhance the rate of initiation and propagation. However, be mindful of potential side reactions at higher temperatures.

Problem: The resulting copolymer has a very low DiPF content.

Possible Cause Troubleshooting Step
Large difference in monomer reactivity ratios. Employ a semi-batch or continuous feeding process where the more reactive methacrylate monomer is added gradually to maintain a more constant monomer ratio in the reactor.
Non-ideal polymerization kinetics. Consider using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which can offer better control over copolymer composition.[3]

Experimental Protocols

Protocol 1: Bulk Radical Copolymerization of this compound (DiPF) and Methyl Methacrylate (MMA)

Materials:

  • This compound (DiPF), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • Dimethyl 2,2'-azobis(isobutyrate) (MAIB) or 2,2'-azobis(isobutyronitrile) (AIBN)

  • Nitrogen gas

  • Methanol

  • Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet.

Procedure:

  • Place the desired molar ratio of DiPF and MMA into the reaction vessel.

  • Add the initiator (e.g., 0.1 mol% relative to total monomers).

  • Seal the vessel and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours) under a nitrogen atmosphere with constant stirring.

  • Cool the reaction to room temperature.

  • Precipitate the copolymer by pouring the viscous solution into a large excess of a non-solvent like methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.

Quantitative Data Summary

Table 1: Reactivity Ratios of this compound (M1) with Various Comonomers (M2) at 60°C

Comonomer (M2)r1 (DiPF)r2Reference
Acrylonitrile0.19716.13[1]
Isobutylene0.4180.0[1]
1,3-Butadiene0.1420.895[1]
Vinyl Chloride0.4880.292[1]
Methyl MethacrylateVery low reactivity-[1]
Methacrylic AcidVery low reactivity-[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Mix DiPF & Methacrylate Initiator Add Initiator Monomers->Initiator Deoxygenate Deoxygenate (N2 Purge) Initiator->Deoxygenate Polymerize Polymerize at Controlled Temperature Deoxygenate->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Final_Product Final_Product Dry->Final_Product Copolymer

Caption: General workflow for bulk radical copolymerization.

troubleshooting_logic Start Low/No Polymer Yield Check_Reactivity Is Methacrylate Ratio High? Start->Check_Reactivity Check_Initiator Using an Effective Initiator? (e.g., MAIB) Check_Reactivity->Check_Initiator Yes Increase_Monomer Increase Methacrylate Monomer Ratio Check_Reactivity->Increase_Monomer No Check_Oxygen System Fully Deoxygenated? Check_Initiator->Check_Oxygen Yes Change_Initiator Switch to a More Reactive Initiator Check_Initiator->Change_Initiator No Improve_Purge Improve Deoxygenation Procedure Check_Oxygen->Improve_Purge No Success Improved Yield Check_Oxygen->Success Yes Increase_Monomer->Success Change_Initiator->Success Improve_Purge->Success

Caption: Troubleshooting decision tree for low polymer yield.

References

Controlling molecular weight in poly(diisopropyl fumarate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(diisopropyl fumarate) (PDiPF) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound) with controlled molecular weight?

A1: The primary methods for achieving controlled molecular weight in PDiPF synthesis are controlled radical polymerization (CRP) techniques and conventional radical polymerization with the use of chain transfer agents.[1][2][3][4] Among the CRP methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is particularly effective for producing PDiPF with a well-defined molecular weight and a narrow molecular weight distribution.[1][5] While living anionic polymerization offers excellent control for some monomers, it can be challenging for fumarates and acrylates due to potential side reactions.[1][6]

Q2: How does the initiator concentration affect the molecular weight of PDiPF in conventional radical polymerization?

A2: In conventional free-radical polymerization, a higher initiator concentration leads to a higher rate of initiation, which results in the formation of more polymer chains.[3] Consequently, with a fixed amount of monomer, a larger number of chains will result in a lower average molecular weight for each polymer chain.[3][7] Conversely, decreasing the initiator concentration will produce fewer, longer polymer chains, thus increasing the average molecular weight.[3]

Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?

A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and transferring the radical to the CTA molecule.[3][] This newly formed radical can then initiate the growth of a new polymer chain. The use of CTAs effectively increases the number of polymer chains formed, thereby reducing the average molecular weight.[][9] The extent of molecular weight reduction is dependent on the concentration and the reactivity of the specific CTA used.[9][10]

Q4: Why is RAFT polymerization a preferred method for controlling PDiPF molecular weight?

A4: RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization is a type of controlled radical polymerization that provides an unprecedented level of control over the polymer's molecular weight, molecular weight distribution (polydispersity), composition, and architecture.[1][4] This technique minimizes premature termination events that are common in conventional radical polymerization, leading to a more uniform growth of polymer chains.[4] As a result, the molecular weight of the polymer increases linearly with monomer conversion, and the resulting PDiPF has a narrow molecular weight distribution.[1]

Q5: Can Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP) be used for PDiPF synthesis?

A5: While ATRP and NMP are powerful controlled radical polymerization techniques, they have not been found to be as effective for achieving high-molecular-weight and well-defined PDiPF compared to RAFT polymerization.[1]

Troubleshooting Guides

Issue 1: The synthesized PDiPF has a very broad molecular weight distribution (high polydispersity index).

  • Cause: This is a common outcome in conventional free-radical polymerization due to the stochastic nature of termination reactions.

  • Solution 1: Implement RAFT Polymerization. For the most precise control over molecular weight distribution, transitioning to a RAFT polymerization protocol is highly recommended.[5][11] This method will yield PDiPF with a significantly narrower polydispersity.

  • Solution 2: Optimize Initiator and Monomer Addition. In a conventional setup, ensure that the initiator is introduced evenly and that the polymerization temperature is kept constant to promote uniform chain initiation and growth.

  • Solution 3: Utilize a Chain Transfer Agent. The addition of a suitable chain transfer agent can help to narrow the molecular weight distribution to some extent by providing a more controlled termination pathway.[]

Issue 2: The obtained molecular weight is consistently lower than the targeted value.

  • Cause 1: Initiator concentration is too high. An excess of initiator will generate a large number of polymer chains, each with a lower molecular weight.[3]

  • Solution 1: Carefully calculate and reduce the initiator concentration. Refer to the table below for the general relationship between initiator concentration and molecular weight.

  • Cause 2: Presence of impurities. Certain impurities can act as unintended chain transfer agents, leading to premature termination of growing polymer chains.

  • Solution 2: Ensure the monomer and solvent are purified before use.

  • Cause 3 (for RAFT): Incorrect monomer to RAFT agent ratio. The ratio of monomer to the RAFT agent is a critical determinant of the final molecular weight.

  • Solution 3: Recalculate and precisely measure the amounts of monomer and RAFT agent.

Issue 3: The obtained molecular weight is consistently higher than the targeted value.

  • Cause 1: Initiator concentration is too low or initiator efficiency is poor. Insufficient initiation will lead to fewer polymer chains, and thus a higher average molecular weight.[2]

  • Solution 1: Increase the initiator concentration or switch to an initiator with higher efficiency for fumarate (B1241708) polymerization, such as dimethyl 2,2′-azobis(isobutyrate) (MAIB) which has been shown to be more efficient than AIBN for these monomers.[2]

  • Cause 2 (for RAFT): Incomplete consumption of the RAFT agent. If the RAFT agent is not fully utilized, the number of growing chains will be lower than anticipated.

  • Solution 2: Ensure proper mixing and reaction conditions to facilitate the activation of the RAFT agent.

Issue 4: The polymerization rate is very slow.

  • Cause: Dialkyl fumarates are known to have lower polymerization rates compared to other vinyl monomers.[2]

  • Solution 1: Increase the reaction temperature. A higher temperature will increase the rate of initiator decomposition and propagation. However, be aware that this can also affect the final molecular weight.[3]

  • Solution 2: Increase the initiator concentration. A higher concentration of initiator will lead to a faster polymerization rate, but will also decrease the molecular weight.[3]

  • Solution 3: Consider emulsion polymerization. Emulsion polymerization has been shown to significantly increase the reaction rate for this compound compared to bulk or solution polymerization.[2]

Data Presentation

Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of PDiPF in Conventional Radical Polymerization

Experiment[this compound] (mol/L)[AIBN] (mol/L)Resulting Mn ( g/mol )Polydispersity Index (PDI)
11.00.01~50,000> 2.0
21.00.02~25,000> 2.0
31.00.05~10,000> 2.0

Note: These are illustrative values to demonstrate the trend. Actual results may vary based on specific reaction conditions.

Table 2: Effect of Monomer to RAFT Agent Ratio on PDiPF Molecular Weight

Experiment[this compound]:[RAFT Agent]Theoretical Mn ( g/mol ) at 100% ConversionObserved Mn ( g/mol )Polydispersity Index (PDI)
A100:120,000~19,500< 1.3
B200:140,000~38,000< 1.3
C400:180,000~75,000< 1.4

Note: These are illustrative values. The observed molecular weight will depend on the monomer conversion.

Experimental Protocols

Protocol 1: Conventional Radical Polymerization of this compound
  • Materials:

    • This compound (DiPF) monomer

    • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

    • Anhydrous toluene (B28343) as solvent

  • Procedure:

    • Purify the DiPF monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors.

    • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amount of DiPF monomer in anhydrous toluene.

    • Add the calculated amount of AIBN initiator to the solution.

    • De-gas the solution by bubbling with nitrogen for 30 minutes.

    • Place the flask in a preheated oil bath at 70°C and stir.

    • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

    • Terminate the polymerization by cooling the reaction mixture in an ice bath.

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Filter and collect the polymer, then dry it under vacuum to a constant weight.

    • Characterize the molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound
  • Materials:

    • This compound (DiPF) monomer

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (or another suitable RAFT agent)

    • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

    • Anhydrous toluene as solvent

  • Procedure:

    • Purify the DiPF monomer as described in Protocol 1.

    • In a reaction flask, combine the DiPF monomer, the RAFT agent, and AIBN in anhydrous toluene. The ratio of monomer to RAFT agent will determine the target molecular weight. The ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

    • De-gas the solution with nitrogen for 30 minutes.

    • Immerse the flask in a preheated oil bath at 70°C with stirring.

    • Monitor the monomer conversion over time by taking aliquots and analyzing them using ¹H NMR.

    • Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Isolate the polymer by precipitation in cold methanol.

    • Filter, collect, and dry the polymer under vacuum.

    • Analyze the molecular weight and polydispersity by GPC. The molecular weight should show a linear increase with monomer conversion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer This compound Monomer Purify Purify Monomer Monomer->Purify Solvent Anhydrous Toluene Mix Combine Reactants in Flask Solvent->Mix Initiator Initiator (AIBN) Initiator->Mix CTA Chain Transfer Agent (Optional/RAFT) CTA->Mix Purify->Mix Degas De-gas with Nitrogen Mix->Degas Heat Heat and Stir (e.g., 70°C) Degas->Heat Polymerize Polymerization Proceeds Heat->Polymerize Terminate Terminate Reaction (Cooling) Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry Analyze Analyze Mw and PDI (GPC) Filter_Dry->Analyze

Caption: General experimental workflow for the synthesis of poly(this compound).

logical_relationship cluster_inputs Input Parameters cluster_outputs Polymer Properties Init_Conc Initiator Concentration MW Molecular Weight (Mw) Init_Conc->MW Inverse Relationship Rate Polymerization Rate Init_Conc->Rate Direct Relationship CTA_Conc CTA Concentration CTA_Conc->MW Inverse Relationship Temp Temperature Temp->MW Can Influence Temp->Rate Direct Relationship PDI Polydispersity (PDI) MW->PDI Related Properties

Caption: Key parameter relationships in conventional radical polymerization of PDiPF.

References

Troubleshooting poor solubility of diisopropyl fumarate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor solubility of diisopropyl fumarate (B1241708) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl fumarate and what are its basic properties?

This compound is the diisopropyl ester of fumaric acid.[1] It is typically a colorless to pale yellow liquid with a pleasant odor.[1] It is known for its low volatility and is moderately soluble in organic solvents.[1]

Q2: What is the aqueous solubility of this compound?

Q3: I'm observing an oily layer/precipitate when I add this compound to my aqueous buffer. What is happening?

This is a classic sign of a compound exceeding its solubility limit in an aqueous medium. This compound is a hydrophobic compound, and when introduced into a water-based solution like a buffer or cell culture medium, it will not readily dissolve and may phase-separate as an oil or form a solid precipitate.

Q4: Can I dissolve this compound directly in my cell culture medium?

It is highly unlikely that you will be able to dissolve a significant concentration of this compound directly in a standard aqueous cell culture medium. A solubilizing agent or a specific formulation approach is typically required.

Q5: What are the common applications of this compound in research?

This compound is used in various chemical applications, including as a monomer in the synthesis of polymers and as an intermediate in organic synthesis.[1] A notable application in biomedical research is its use as a component in the fabrication of scaffolds for bone tissue engineering.[2][3]

Troubleshooting Poor Solubility

Initial Assessment Workflow

This workflow outlines the initial steps a researcher should take when encountering solubility issues with this compound.

cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Solution Strategy Selection A This compound added to aqueous solution (e.g., PBS, media) B Observation: Precipitate, oily layer, or cloudiness A->B C Is the compound pure? B->C D Is the concentration too high? C->D E Select a solubilization method: - Co-solvent - Surfactant - Cyclodextrin D->E F Prepare a concentrated stock solution E->F G Dilute stock solution into final aqueous medium F->G

Caption: Initial workflow for addressing this compound solubility issues.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[4]
Molecular Weight 200.23 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid[1]
Melting Point 2°C (lit.)[4]
Boiling Point 110°C / 12 mmHg (lit.)[4]
Solubility in DMSO Soluble[2]
Aqueous Solubility Poorly soluble (quantitative data not specified)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

This protocol is a common and effective method for dissolving hydrophobic compounds for in vitro and in vivo experiments.

Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent that can be further diluted in aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

Procedure:

  • Determine the required stock concentration. A common starting point is a 10-100 mM stock solution.

  • Weigh the this compound. Accurately weigh the required amount of this compound in a sterile container.

  • Add DMSO. Add the calculated volume of DMSO to the this compound.

  • Dissolve the compound. Vortex or gently warm the mixture (e.g., in a 37°C water bath) until the this compound is completely dissolved. The solution should be clear.

  • Sterile filter (optional but recommended for cell culture). If the stock solution will be used in sterile applications, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Important Considerations:

  • Final DMSO concentration: When diluting the stock solution into your final experimental medium, ensure the final concentration of DMSO is low, typically ≤ 0.5%, as higher concentrations can be cytotoxic.[6]

  • Vehicle control: Always include a vehicle control in your experiments, which consists of the final medium containing the same concentration of DMSO as your experimental samples.

Protocol 2: Preparation of a this compound Formulation for In Vivo Studies

This protocol is adapted from a formulation method for poorly water-soluble compounds intended for animal studies.

Objective: To prepare a this compound solution suitable for parenteral administration.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80

  • Sterile saline or PBS

Procedure:

  • Prepare a concentrated stock in DMSO. Dissolve the required amount of this compound in DMSO to create a concentrated primary stock (e.g., 40 mg/mL).[2]

  • Add co-solvents and surfactant. In a separate sterile tube, combine the required volumes of PEG300 and Tween 80.

  • Combine and mix. Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture. Vortex until the solution is clear and homogenous.

  • Add aqueous component. Slowly add the sterile saline or PBS to the organic mixture while vortexing to reach the final desired concentration. For example, a final formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[2]

  • Final observation. The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted.

Troubleshooting Guide

This logical diagram provides a step-by-step guide to troubleshoot persistent solubility problems.

Start Persistent Precipitation/Insolubility in Final Aqueous Solution D1 Is the final concentration of the stock solution in the medium too high? Start->D1 D2 Is the stock solution concentrated enough? D1->D2 No A1 Decrease the final concentration of this compound. D1->A1 Yes D3 Is DMSO an appropriate solvent for your experiment? D2->D3 Yes A2 Increase the concentration of the stock solution to minimize the added volume. D2->A2 No D4 Have you tried alternative solubilization methods? D3->D4 Yes A3 Consider alternative solvents like ethanol or NMP (check cell compatibility). D3->A3 No A4 Explore using surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., HP-β-CD). D4->A4 No A5 Consult literature for formulations of similar hydrophobic esters. D4->A5 Yes

Caption: Troubleshooting logic for persistent this compound solubility issues.

References

Preventing thermal decomposition in diisopropyl fumarate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diisopropyl fumarate (B1241708) (DIPF) copolymers. The focus is on preventing and understanding thermal decomposition during experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of diisopropyl fumarate copolymers.

Synthesis Troubleshooting

Question: I am experiencing low or no polymer yield in my this compound copolymerization. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the free-radical polymerization of this compound is a common issue, often related to the steric hindrance of the bulky isopropyl groups. Here is a systematic approach to troubleshooting:

  • Monomer Purity: Ensure the this compound and comonomer (e.g., vinyl acetate) are free from inhibitors, which are often added for storage. Inhibitors can be removed by passing the monomers through a column of activated basic alumina (B75360).

  • Initiator Effectiveness:

    • Choice of Initiator: For monomers like fumarates, the choice of initiator is critical. Azo initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. The initiator's half-life at your reaction temperature should be appropriate to ensure a steady supply of radicals throughout the polymerization.

    • Initiator Concentration: Too low an initiator concentration may result in a slow polymerization rate, while too high a concentration can lead to premature termination and low molecular weight polymer.

  • Oxygen Inhibition: Free-radical polymerization is highly sensitive to oxygen, which can scavenge radicals and inhibit polymerization. Ensure your reaction setup is thoroughly deoxygenated, typically by bubbling an inert gas (nitrogen or argon) through the reaction mixture before and during the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature should be suitable for the chosen initiator. For AIBN, a common temperature range is 60-80 °C.

    • Solvent: The choice of solvent can influence polymerization kinetics. Toluene (B28343) is a common solvent for the polymerization of fumarates.

Below is a logical workflow for troubleshooting low polymer yield:

G start Low/No Polymer Yield check_inhibitor Check for Polymerization Inhibitor in Monomers start->check_inhibitor remove_inhibitor Remove Inhibitor (e.g., alumina column) check_inhibitor->remove_inhibitor Inhibitor present check_initiator Verify Initiator Choice and Concentration check_inhibitor->check_initiator No inhibitor remove_inhibitor->check_initiator adjust_initiator Adjust Initiator or Concentration check_initiator->adjust_initiator Suboptimal check_deoxygenation Ensure Proper Deoxygenation of Reaction Mixture check_initiator->check_deoxygenation Optimal adjust_initiator->check_deoxygenation improve_deoxygenation Improve Deoxygenation Protocol (e.g., longer purge time) check_deoxygenation->improve_deoxygenation Inadequate check_reaction_conditions Review Reaction Temperature and Solvent check_deoxygenation->check_reaction_conditions Adequate improve_deoxygenation->check_reaction_conditions adjust_conditions Optimize Temperature and/or Solvent check_reaction_conditions->adjust_conditions Suboptimal success Successful Polymerization check_reaction_conditions->success Optimal adjust_conditions->success

Troubleshooting workflow for low polymer yield.
Thermal Analysis Troubleshooting

Question: My TGA results for DIPF copolymers show an earlier-than-expected weight loss. What could be the reason?

Answer:

An early onset of weight loss in Thermogravimetric Analysis (TGA) of this compound copolymers can indicate several issues:

  • Residual Solvent or Monomer: Trapped solvent from the polymerization or unreacted monomers will volatilize at temperatures lower than the polymer degradation temperature, appearing as an initial weight loss step. Ensure your polymer is thoroughly dried under vacuum before analysis.

  • Presence of Low Molecular Weight Oligomers: Incomplete polymerization can result in the formation of low molecular weight oligomers that degrade at lower temperatures than the main polymer chains.

  • Comonomer Influence: The type and concentration of the comonomer can significantly affect the thermal stability. For instance, incorporating vinyl acetate (B1210297) into a DIPF copolymer can lower its decomposition temperature.[1]

  • Oxidative Degradation: If the TGA is run in an air or oxygen atmosphere, oxidative degradation can occur at lower temperatures than thermal degradation in an inert atmosphere (e.g., nitrogen). For studying the inherent thermal stability of the polymer, it is recommended to perform TGA under a nitrogen atmosphere.

Question: I am having difficulty observing a clear glass transition (Tg) for my DIPF copolymer in DSC analysis. Why might this be?

Answer:

Poly(dialkyl fumarate)s are known for their rigid polymer backbones, which can make the glass transition difficult to detect by Differential Scanning Calorimetry (DSC).[1] Here are some reasons and potential solutions:

  • Rigid Polymer Chain: The high stiffness of the poly(fumarate) backbone restricts molecular motion, resulting in a very weak or broad glass transition.

  • High Crystallinity: If your copolymer has regions of crystallinity, this can further obscure the glass transition.

  • Instrument Sensitivity and Parameters:

    • Ensure your DSC is properly calibrated.

    • Use a slower heating rate (e.g., 5-10 °C/min) to improve resolution.

    • Modulated DSC can sometimes help to separate the glass transition from other thermal events.

  • Sample Preparation: Ensure good thermal contact between the sample and the DSC pan.

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism of thermal decomposition in this compound copolymers?

Answer:

The primary thermal degradation pathway for poly(dialkyl fumarate)s, including those with this compound, is through a de-esterification reaction.[2] This process involves the elimination of the isopropyl groups as propylene (B89431) gas via a chain-scission reaction, leading to the formation of carboxylic acid functionalities on the polymer backbone. At higher temperatures, further degradation of the polymer backbone occurs.

G start Poly(this compound) segment intermediate Transition State (Heat) start->intermediate De-esterification products Products Propylene Gas + Poly(fumaric acid) segment intermediate->products

Simplified thermal decomposition pathway of a DIPF unit.

Question: How can I improve the thermal stability of my this compound copolymers?

Answer:

Improving the thermal stability of DIPF copolymers can be achieved through several strategies:

  • Copolymer Composition: The choice of comonomer can influence thermal stability. Copolymerizing with monomers that result in more rigid polymer backbones can sometimes enhance thermal stability.

  • Use of Stabilizers:

    • Antioxidants: Primary antioxidants, such as hindered phenols, and secondary antioxidants, like phosphites, can protect the polymer from thermo-oxidative degradation by scavenging free radicals.[3][4]

    • Thermal Stabilizers: Compounds like phosphite-based stabilizers can neutralize peroxides formed during high-temperature processing, thus preserving the polymer's integrity.[3]

    • Anti-Hydrolysis Agents: In environments with moisture, carbodiimide-based additives can prevent hydrolysis of the ester groups, which can be a precursor to thermal degradation.[3]

Question: What is the typical thermal decomposition temperature for poly(this compound) and its copolymers?

Answer:

Homopolymers of this compound (PDIPF) generally begin to decompose at around 250 °C.[5] The thermal stability of DIPF copolymers will depend on the comonomer and its concentration. For example, copolymers with vinyl acetate tend to have lower thermal decomposition temperatures as the DIPF content increases.[1]

Quantitative Data

The following table presents illustrative data on the thermal properties of poly(this compound-co-vinyl acetate) copolymers with varying monomer compositions. These values are representative and may vary depending on the specific experimental conditions.

DIPF in feed (mol%)Vinyl Acetate in feed (mol%)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (Td onset) (°C)Temp. at 10% Weight Loss (T10) (°C)
1000~130~250~275
7525~115~240~265
5050~100~230~250
2575~85~220~240
0100~30~290~310

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-vinyl acetate)

This protocol describes a representative lab-scale synthesis of a DIPF-co-VAc copolymer via free-radical solution polymerization.

Materials:

  • This compound (DIPF)

  • Vinyl acetate (VAc)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Basic alumina

Procedure:

  • Monomer Purification: Remove the inhibitor from DIPF and VAc by passing them through a short column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of DIPF and VAc. Add enough anhydrous toluene to create an approximately 2 M solution of the monomers.

  • Deoxygenation: Seal the flask with a rubber septum and purge the solution with dry nitrogen or argon for 30-60 minutes while stirring.

  • Initiator Addition: In a separate vial, dissolve AIBN in a small amount of toluene (typically 1 mol% with respect to the total monomer concentration). Add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Precipitation and Purification: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a beaker containing a large excess of cold methanol while stirring vigorously. The copolymer will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol. Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Thermal Analysis of DIPF Copolymers

The following is a general workflow for the thermal analysis of DIPF copolymers using TGA and DSC.

G start Dried Polymer Sample tga TGA Analysis start->tga dsc DSC Analysis start->dsc tga_params TGA Parameters: - Sample mass: 5-10 mg - Atmosphere: Nitrogen - Heating rate: 10 °C/min - Temp. range: 25-600 °C tga->tga_params tga_results Determine: - Onset decomposition temp. (Td) - Temperature at max. degradation rate - Residual mass tga->tga_results dsc_params DSC Parameters: - Sample mass: 5-10 mg - Atmosphere: Nitrogen - Heat-cool-heat cycle - Heating/cooling rate: 10 °C/min - Temp. range: 25-180 °C dsc->dsc_params dsc_results Determine: - Glass transition temp. (Tg) - Melting/crystallization peaks (if any) dsc->dsc_results

Experimental workflow for thermal analysis.

Detailed TGA Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dried polymer into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heating Program: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting weight vs. temperature curve to determine the onset of decomposition and other relevant thermal events.

Detailed DSC Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dried polymer into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from room temperature to 180 °C at 10 °C/min to erase the thermal history.

    • Cool: Cool the sample to room temperature at 10 °C/min.

    • Second Heat: Heat the sample again from room temperature to 180 °C at 10 °C/min.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg).

References

Side reactions to avoid during diisopropyl fumarate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of diisopropyl fumarate (B1241708) via esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of fumaric acid with isopropanol (B130326)?

A1: The primary side reactions to be aware of are:

  • Michael Addition: Nucleophilic addition of isopropanol or water across the carbon-carbon double bond of the fumarate molecule.

  • Polymerization: Radical polymerization of the diisopropyl fumarate product, often initiated by oxygen.[1]

  • Incomplete Esterification: The reaction may stop at the mono-isopropyl fumarate intermediate, resulting in a mixture of products.

  • Isomerization: Although you start with fumaric acid (the trans-isomer), harsh reaction conditions could potentially lead to isomerization to the cis-isomer, diisopropyl maleate.

  • Transesterification: If other alcohols are present as impurities, they can react with the desired product to form different esters.[2][3]

  • Ether Formation: At high temperatures and strong acid concentrations, isopropanol can undergo self-condensation to form diisopropyl ether.

Q2: How can I prevent the polymerization of my product?

A2: this compound has the potential to undergo radical polymerization.[1] To prevent this, it is crucial to carry out the reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the presence of oxygen, which can act as a radical initiator.[1] Adding a small amount of a radical inhibitor, like hydroquinone, to the reaction mixture can also be an effective preventative measure.

Q3: My reaction seems to stall, leaving a significant amount of mono-isopropyl fumarate. How can I drive the reaction to completion?

A3: The esterification of a dicarboxylic acid occurs in two steps, and the second esterification can be slower than the first. To drive the reaction towards the di-ester, you can:

  • Use Excess Isopropanol: Employing a significant excess of isopropanol can shift the equilibrium towards the product side.[1]

  • Remove Water: Water is a byproduct of the reaction, and its presence can inhibit the forward reaction due to Le Chatelier's principle.[4] Continuous removal of water via a Dean-Stark trap or by using a drying agent can significantly improve the yield of the di-ester. A patent for producing this compound mentions removing the produced water as an azeotrope.[1]

Q4: What is the optimal catalyst for this esterification?

A4: Acid catalysts are typically used for Fischer esterification. Common choices include:

  • Sulfuric Acid (H₂SO₄): A strong and effective catalyst.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid, making it easier to handle.[1] The choice of catalyst may depend on the scale of your reaction and the desired workup procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction (significant mono-ester present).2. Reaction equilibrium not favoring product formation.3. Hydrolysis of the ester product.1. Increase reaction time and/or temperature.2. Use a larger excess of isopropanol.[1]3. Actively remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves.
Presence of a Sticky, Insoluble Precipitate Polymerization of the this compound product.1. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen).[1]2. Add a radical inhibitor (e.g., a small amount of hydroquinone) to the reaction mixture.3. Avoid excessively high reaction temperatures.
Formation of an Isopropyl Succinate Byproduct Michael addition of isopropanol or water across the fumarate double bond.1. Use a less nucleophilic acid catalyst if possible.2. Control the reaction temperature; higher temperatures can favor addition reactions.3. Minimize the amount of water in the reaction mixture.
Product is a Mixture of Isopropyl and Other Esters Transesterification due to the presence of other alcohols in the reagents.1. Use high-purity isopropanol and fumaric acid.2. Ensure all glassware is thoroughly dried to prevent contamination.
Significant Formation of Diisopropyl Ether Acid-catalyzed dehydration of isopropanol.1. Avoid excessively high reaction temperatures.2. Use the minimum effective concentration of the acid catalyst.
Product Appears Colored (Yellow or Brown) Potential polymerization or other degradation side reactions.1. Conduct the reaction under an inert atmosphere to prevent oxidative processes.[1]2. Purify the final product using techniques like vacuum distillation or column chromatography.

Experimental Protocols

Protocol 1: Fischer Esterification of Fumaric Acid with Isopropanol

This protocol is a standard method for the synthesis of this compound using an acid catalyst and aims to minimize side reactions.

Materials:

  • Fumaric Acid (1.0 eq)

  • Isopropanol (10 eq, serves as reactant and solvent)

  • p-Toluenesulfonic acid (0.05 eq)

  • Toluene (optional, to aid in azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a condenser.

  • Add fumaric acid, isopropanol, and p-toluenesulfonic acid to the flask. If using, add toluene.

  • Flush the entire system with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with isopropanol/toluene.

  • Monitor the reaction progress by TLC or GC analysis until the starting material is consumed and the formation of the di-ester is maximized.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction and key side reactions.

Esterification_Pathway FumaricAcid Fumaric Acid Monoester Mono-isopropyl Fumarate FumaricAcid->Monoester + Isopropanol - Water Isopropanol Isopropanol Isopropanol->Monoester Diester This compound (Target Product) Isopropanol->Diester Monoester->Diester + Isopropanol - Water Water Water Monoester->Water Diester->Water

Figure 1. Desired reaction pathway for this compound synthesis.

Side_Reactions Diester This compound Polymer Polymer Diester->Polymer Polymerization MichaelAdduct Michael Adduct (Isopropyl Succinate derivative) Diester->MichaelAdduct Michael Addition FumaricAcid Fumaric Acid Diester->FumaricAcid Hydrolysis Oxygen Oxygen (Radical Initiator) Oxygen->Diester initiates Isopropanol Isopropanol (Nucleophile) Isopropanol->Diester attacks Water Water (Hydrolysis) Water->Diester attacks

Figure 2. Common side reactions originating from the target product.

Troubleshooting_Workflow Start Start Experiment CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No SolutionYield Remove H2O Increase Excess ROH Increase Time/Temp CheckYield->SolutionYield Yes End Successful Synthesis CheckPurity->End No Polymerization Polymerization? CheckPurity->Polymerization Yes SolutionYield->Start SolutionPolymer Inert Atmosphere Radical Inhibitor SolutionPolymer->Start SolutionMichael Control Temperature Minimize Water SolutionMichael->Start Polymerization->SolutionPolymer Yes MichaelAddition Michael Adduct? Polymerization->MichaelAddition No MichaelAddition->SolutionMichael Yes MichaelAddition->End No

References

Technical Support Center: Enhancing Diisopropyl Fumarate Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl fumarate (B1241708) (DIPF) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during the polymerization and crosslinking of diisopropyl fumarate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for initiating the crosslinking of this compound?

A1: this compound crosslinking is typically initiated through free radical polymerization. This can be achieved using two primary methods:

  • Thermal Initiation: This involves the use of thermal initiators that decompose at elevated temperatures to generate free radicals. Common examples include benzoyl peroxide (BP) and 2,2'-azobisisobutyronitrile (AIBN).

  • Photoinitiation: This method utilizes photoinitiators that generate radicals upon exposure to UV or visible light. A widely used photoinitiator for fumarate-based systems is bis(2,4,6-trimethylbenzoyl) phenylphosphine (B1580520) oxide (BAPO).[1]

Q2: Why is the crosslinking of this compound often slow?

A2: The polymerization rate of dialkyl fumarates, including this compound, can be relatively slow. This is often attributed to the steric hindrance caused by the bulky isopropyl groups, which can impede the approach of the propagating radical to the monomer.[2]

Q3: What factors influence the final properties of the crosslinked this compound network?

A3: The mechanical and physical properties of the final crosslinked polymer network are influenced by several factors, including:

  • Initiator Type and Concentration: The choice of initiator (thermal vs. photoinitiator) and its concentration can affect the crosslinking density and conversion rate.[1] For example, photo-initiated networks using BAPO have been shown to be stronger than those formed with thermal initiators like BP.[1]

  • Crosslinking Temperature and Time: For thermally initiated systems, temperature plays a crucial role in the rate of initiator decomposition and polymerization. Reaction time is also critical to achieve desired monomer conversion.

  • Presence of Co-monomers or Crosslinking Agents: Incorporating other monomers or crosslinking agents can modify the network structure and properties.

Q4: Can I monitor the extent of crosslinking in my experiment?

A4: Yes, there are several techniques to monitor the progress of the crosslinking reaction. One common method is to use spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, to track the disappearance of the carbon-carbon double bond peak of the fumarate group as the polymerization proceeds.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound crosslinking experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crosslinking 1. Ineffective Initiator: The initiator may have degraded due to improper storage or handling. 2. Insufficient Initiator Concentration: The amount of initiator may be too low to effectively start the polymerization. 3. Presence of Inhibitors: Oxygen in the reaction mixture can act as a radical scavenger and inhibit polymerization. 4. Low Reaction Temperature (for thermal initiation): The temperature may not be high enough to cause efficient decomposition of the thermal initiator.1. Use a fresh batch of initiator. Store initiators according to the manufacturer's instructions, typically in a cool, dark, and dry place. 2. Optimize the initiator concentration. A typical starting point is 0.5-2 wt% relative to the monomer. 3. Degas the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) before adding the initiator.[2] 4. Ensure the reaction temperature is appropriate for the chosen thermal initiator's half-life.
Incomplete Crosslinking or Low Monomer Conversion 1. Short Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration. 2. Suboptimal Temperature: The reaction temperature may be too low for efficient propagation. 3. Steric Hindrance: The bulky isopropyl groups of DIPF can slow down the reaction rate.[2]1. Increase the reaction time. Monitor the conversion periodically to determine the optimal duration. 2. Gradually increase the reaction temperature in increments to enhance the propagation rate without causing unwanted side reactions. 3. Consider using a co-monomer with lower steric hindrance to improve overall conversion.
Formation of a Gel-like or Inhomogeneous Product 1. Too High Initiator Concentration: An excess of initiator can lead to rapid, uncontrolled polymerization and the formation of localized gelled regions. 2. Non-uniform Temperature Distribution: In thermal crosslinking, uneven heating can cause different rates of polymerization throughout the sample.1. Reduce the initiator concentration. 2. Ensure uniform heating of the reaction mixture by using a well-controlled oil bath or heating mantle with efficient stirring.
Precipitation of the Polymer During Crosslinking 1. Poor Solubility: The growing polymer chains may become insoluble in the reaction medium. 2. Over-crosslinking: Excessive crosslinking can lead to a network that precipitates out of solution.1. If performing the reaction in a solvent, choose a solvent in which both the monomer and the resulting polymer are soluble. 2. Reduce the initiator concentration or the reaction time to control the degree of crosslinking.

Experimental Protocols

Protocol 1: Thermal Crosslinking of this compound using Benzoyl Peroxide (BP)

This protocol is adapted from general procedures for fumarate polymerization.

Materials:

  • This compound (DIPF)

  • Benzoyl peroxide (BP)

  • Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Preparation: Add the desired amount of this compound to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-30 minutes to remove oxygen.

  • Initiator Addition: Dissolve the desired amount of benzoyl peroxide (e.g., 1 wt% relative to DIPF) in a small amount of DIPF and add it to the reaction vessel under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with continuous stirring. The optimal temperature will depend on the desired reaction rate.

  • Monitoring: Monitor the viscosity of the solution. The reaction is complete when the desired level of crosslinking is achieved, which can be determined by a significant increase in viscosity or by spectroscopic analysis (e.g., FTIR).

  • Cooling: Once the reaction is complete, cool the vessel to room temperature.

Protocol 2: Photo-crosslinking of this compound using BAPO

This protocol is based on general procedures for photo-crosslinking of fumarate-based polymers.[1]

Materials:

  • This compound (DIPF)

  • Bis(2,4,6-trimethylbenzoyl) phenylphosphine oxide (BAPO)

  • UV light source (e.g., long-wavelength UV lamp)

  • Mold or sample holder transparent to UV light

Procedure:

  • Preparation: In a light-protected container, dissolve the desired amount of BAPO (e.g., 0.5-1 wt% relative to DIPF) in this compound. Mix thoroughly until the initiator is completely dissolved.

  • Sample Preparation: Pour the DIPF/BAPO mixture into the desired mold or sample holder.

  • UV Curing: Expose the sample to a UV light source of appropriate wavelength and intensity. The exposure time will depend on the initiator concentration, sample thickness, and light intensity.

  • Completion: The crosslinking is typically rapid and is complete when the liquid monomer is converted into a solid polymer.

Data Summary

The following tables summarize typical reaction parameters for fumarate crosslinking, which can be used as a starting point for optimizing this compound crosslinking.

Table 1: Comparison of Thermal and Photo-initiators for Fumarate-based Polymer Networks

Initiator SystemInitiatorAcceleratorTypical Concentration (wt%)Curing ConditionsResulting Network Properties
Thermal Benzoyl Peroxide (BP)N,N-dimethyl-p-toluidine (DMT)0.5 - 2.060-100 °CGood conversion, but may result in lower mechanical strength compared to photo-crosslinked networks.[1]
Photo Bis(2,4,6-trimethylbenzoyl) phenylphosphine oxide (BAPO)-0.1 - 1.0UV light (e.g., 365 nm)Rapid curing at room temperature, typically results in higher crosslinking density and stronger mechanical properties.[1]

Visualizations

Experimental Workflow for Improving DIPF Crosslinking Efficiency

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_characterization Characterization start Start: Define Desired Polymer Properties prep_monomer Prepare this compound (DIPF) Monomer start->prep_monomer select_initiator Select Initiator (Thermal or Photo) prep_monomer->select_initiator set_params Set Initial Reaction Parameters (Concentration, Temp, Time) select_initiator->set_params run_exp Run Crosslinking Experiment set_params->run_exp analyze Analyze Crosslinking Efficiency (e.g., FTIR, Rheology) run_exp->analyze troubleshoot Troubleshoot Issues (Low Conversion, Gelling) analyze->troubleshoot troubleshoot->set_params Adjust Parameters measure_props Measure Mechanical and Physical Properties troubleshoot->measure_props Successful end End: Optimized Crosslinked Product measure_props->end

Caption: A workflow for optimizing DIPF crosslinking.

Logical Relationship for Troubleshooting Low Crosslinking Efficiency

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Crosslinking Efficiency cause1 Initiator Issue problem->cause1 cause2 Reaction Conditions problem->cause2 cause3 Inhibitors Present problem->cause3 sol1a Use Fresh Initiator cause1->sol1a sol1b Optimize Concentration cause1->sol1b sol2a Adjust Temperature cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol3a Degas Monomer cause3->sol3a

Caption: Troubleshooting logic for low crosslinking.

References

Technical Support Center: Optimizing Diisopropyl Fumarate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the synthesis of diisopropyl fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diisopropyl fumarate?

A1: The most common and direct method is the Fischer-Speier esterification of fumaric acid with isopropanol (B130326).[1] This reaction is typically catalyzed by an acid.

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst is crucial to protonate the carbonyl oxygen of fumaric acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by isopropanol and accelerating the reaction rate.[1]

Q3: What are some recommended catalysts for this compound synthesis?

A3: Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA), are preferred for their ease of handling.[2] Other effective catalysts include sulfuric acid and heterogeneous catalysts like Amberlyst-15.[3]

Q4: Why is it important to remove water from the reaction mixture?

A4: The esterification of fumaric acid is a reversible reaction that produces water as a byproduct.[2] Removing water as it forms shifts the equilibrium towards the product side, thereby increasing the yield of this compound.[1][2] This is often achieved by azeotropic distillation.[2]

Q5: What is the significance of conducting the synthesis under an inert atmosphere?

A5: this compound has the potential to undergo radical polymerization, especially at elevated temperatures.[2] Performing the reaction under an inert atmosphere, such as nitrogen, prevents the presence of oxygen which can initiate polymerization and lead to a lower yield and product discoloration.[2]

Q6: Can diisopropyl maleate (B1232345) isomerize to this compound?

A6: Yes, the cis isomer (diisopropyl maleate) can convert to the more stable trans isomer (this compound), a process that can be catalyzed by heat and acids. While in the synthesis of this compound this is the desired outcome if starting from maleic anhydride (B1165640) or maleic acid, it's a critical consideration in other contexts where the specific geometry of the maleate is required.

Catalyst Performance Comparison

The selection of a suitable catalyst is critical for optimizing the synthesis of this compound. Below is a comparison of common catalysts with their reported performance in esterification reactions.

Catalyst TypeCatalyst ExampleSubstratesReaction ConditionsConversion/YieldKey AdvantagesKey Disadvantages
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)Fumaric Acid + Isopropanol150°C, 10 hours, under Nitrogen90%High efficiency and good handling properties.[2]Can be corrosive and challenging to separate from the final product.
Homogeneous Acid Sulfuric Acid (H₂SO₄)Fumaric Acid + Methanol55°C, 2 hours83% (for Dimethyl Fumarate)High catalytic activity and low cost.[4]Highly corrosive, difficult to separate, and can generate waste.
Heterogeneous Acid Amberlyst-15Palm Fatty Acid DistillateNot specified97% (for Biodiesel)Easily separable from the reaction mixture, reusable, and environmentally benign.[5][6]May have lower activity compared to homogeneous catalysts in some cases.

Detailed Experimental Protocol: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is based on the principles of Fischer esterification and is optimized for high yield and purity.

Materials:

  • Fumaric Acid

  • Anhydrous Isopropanol (in excess)

  • p-Toluenesulfonic acid (p-TSA) (1-5% by weight of fumaric acid)[2]

  • Toluene (B28343) (as an azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine fumaric acid, a 2.5 to 6-fold excess of anhydrous isopropanol, and p-toluenesulfonic acid (1-5 wt% of fumaric acid).[2]

    • Add toluene to the flask to facilitate the azeotropic removal of water.

    • Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

    • Purge the system with nitrogen gas to create an inert atmosphere.[2]

  • Reaction:

    • Heat the mixture to reflux (typically between 120-180°C) with vigorous stirring.[2]

    • Continuously remove the water-isopropanol-toluene azeotrope collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically several hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent and excess isopropanol under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain a colorless, pure product.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient heating or reaction time. 2. Presence of water in the reactants or incomplete removal of water during the reaction. 3. Insufficient amount of catalyst.1. Ensure the reaction is heated to the appropriate temperature and monitor for completion using TLC or GC. 2. Use anhydrous isopropanol and ensure efficient azeotropic removal of water.[2] 3. Increase the catalyst loading within the recommended range (1-5 wt% for p-TSA).[2]
Product Discoloration (Darkening) 1. Reaction carried out in the presence of oxygen, leading to polymerization.[2] 2. Overheating or prolonged reaction time causing thermal decomposition.1. Ensure the reaction is conducted under a nitrogen or other inert atmosphere.[2] 2. Maintain the reaction temperature within the optimal range and avoid excessive heating.
Incomplete Reaction 1. Catalyst deactivation. 2. Reaction has not reached equilibrium or is proceeding slowly.1. Ensure the catalyst is of good quality and has not been deactivated by impurities. 2. Extend the reaction time and continue to monitor its progress. Ensure efficient water removal to drive the equilibrium forward.[2]
Formation of Side Products 1. Presence of water in the starting materials leading to the formation of malic acid and its esters.[2] 2. Polymerization of the product.[2]1. Use dry fumaric acid and anhydrous isopropanol.[2] 2. Maintain an inert atmosphere and avoid excessively high temperatures.[2]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: Fumaric Acid, Isopropanol, p-TSA, Toluene B Assemble Apparatus: Flask, Dean-Stark, Condenser A->B C Inert Atmosphere: Purge with Nitrogen B->C D Heat to Reflux (120-180°C) C->D E Azeotropic Removal of Water D->E F Monitor Progress (TLC/GC) E->F G Cool to RT F->G H Neutralize Catalyst (NaHCO3 wash) G->H I Wash with Water and Brine H->I J Dry Organic Layer (Na2SO4) I->J K Solvent Removal (Rotovap) J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Diisopropyl_Fumarate_Synthesis cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yield Problem water_present Water Present? start->water_present Yield Problem discolored Product Discolored? start->discolored Purity Problem side_products Side Products Detected? start->side_products Purity Problem check_conditions Check Reaction Conditions: - Temperature (120-180°C) - Time (monitor completion) - Catalyst amount (1-5 wt%) incomplete_reaction->check_conditions ensure_anhydrous Use Anhydrous Reagents Ensure efficient azeotropic removal water_present->ensure_anhydrous check_atmosphere Ensure Inert Atmosphere (N2) Avoid overheating discolored->check_atmosphere check_reagents Use Dry Reactants Maintain inert atmosphere side_products->check_reagents

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude diisopropyl fumarate (B1241708). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diisopropyl fumarate?

A1: Common impurities in crude this compound typically arise from the synthesis process and can include:

  • Unreacted Starting Materials: Residual fumaric acid and isopropanol.

  • Partially Esterified Intermediates: Mono-isopropyl fumarate.

  • Isomeric Impurities: Diisopropyl maleate (B1232345), the cis-isomer of this compound, can form, especially at high temperatures.

  • Byproducts from Side Reactions: Water is a common byproduct of esterification.[1] Other byproducts may be present depending on the specific synthetic route and catalysts used.

  • Residual Catalysts: Acidic or basic catalysts used in the synthesis may remain in the crude product.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective methods for purifying diisopropyl fumararate are vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q3: Why is vacuum distillation recommended for this compound?

A3: Vacuum distillation is highly recommended because this compound has a high boiling point at atmospheric pressure. Distilling at atmospheric pressure would require high temperatures, which can lead to thermal decomposition and isomerization of the fumarate to the maleate isomer.[2] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification that preserves the integrity of the compound.[2][3]

Q4: How do I choose a suitable solvent for recrystallizing this compound?

A4: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. A common approach is to use a binary solvent system, such as a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone).[4][5] The principle of "like dissolves like" suggests that esters, such as this compound, are often well-suited to recrystallization from solvent mixtures like ethyl acetate/hexanes.[4]

Q5: When should I consider using flash column chromatography?

A5: Flash column chromatography is particularly useful for separating this compound from impurities with similar polarities.[6][7] It is an effective technique when distillation or recrystallization alone does not yield the desired purity. It is also advantageous for smaller-scale purifications where high resolution is required.[8]

Troubleshooting Guides

Low Purity After Purification
Problem Potential Cause Suggested Solution
Persistent impurities after vacuum distillation. Boiling points of impurities are too close to that of this compound.- Ensure you are using a fractionating column with sufficient theoretical plates to improve separation. - Monitor the distillation temperature closely and collect narrow fractions. - Analyze fractions by GC or NMR to determine their composition. - Consider a post-distillation purification step, such as recrystallization or flash chromatography.[8]
Product is contaminated with diisopropyl maleate. Isomerization occurred due to excessive heat during distillation or the presence of acidic/basic impurities.- Lower the distillation temperature by using a higher vacuum. - Neutralize the crude product before distillation to remove any acidic or basic residues.[2]
Low purity after recrystallization. The chosen solvent system is not optimal for separating the impurities.- Perform a systematic solvent screening to find a solvent or solvent mixture that effectively solubilizes impurities at room temperature while precipitating the desired product. - Ensure slow cooling to allow for the formation of pure crystals.
Co-elution of impurities during flash chromatography. The solvent system (eluent) is not optimized for separation.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column.[8] - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]
Low Yield
Problem Potential Cause Suggested Solution
Significant product loss during vacuum distillation. Product decomposition at high temperatures.- Use a higher vacuum to further lower the boiling point of the compound.[8] - Ensure the heating mantle is set to the lowest effective temperature.
Low recovery after recrystallization. The product has significant solubility in the cold recrystallization solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. - Minimize the amount of solvent used to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Low yield after flash chromatography. The product is strongly adsorbed to the silica (B1680970) gel.- Use a more polar eluent to effectively desorb the product from the stationary phase. - Ensure the crude product is properly loaded onto the column in a minimal amount of solvent.[8]

Quantitative Data Summary

Table 1: Physical Properties for Vacuum Distillation

ParameterValue
Boiling Point110°C at 12 mmHg[9][10]
Boiling Point80-81°C at 2 mmHg[1]
Melting Point2°C[9][10]

Table 2: Hypothetical Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation Upon Cooling
EthanolSparingly SolubleHighly SolubleGood, well-defined crystals
MethanolSolubleHighly SolublePoor, may oil out
IsopropanolSparingly SolubleSolubleModerate, small needles
Ethyl Acetate/Hexanes (e.g., 1:5)Sparingly SolubleHighly SolubleExcellent, well-formed crystals
DichloromethaneHighly SolubleHighly SolubleUnsuitable for single-solvent recrystallization
HexanesInsolubleSparingly SolublePoor dissolution of crude product

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Thermometer and adapter

  • High-vacuum pump with a cold trap

  • Manometer (vacuum gauge)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Evacuation: Connect the apparatus to the high-vacuum pump and slowly evacuate the system to the desired pressure (e.g., 2-12 mmHg).[1][9][10]

  • Heating: Begin heating the flask gently while stirring.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column.

    • Discard any initial low-boiling fractions (forerun).

    • Collect the main fraction at a stable temperature (e.g., 80-81°C at 2 mmHg or ~110°C at 12 mmHg).[1][9][10]

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly re-introducing air into the system to release the vacuum.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add the less polar solvent (e.g., hexanes) to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture or the less polar component) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Sand

Equipment:

  • Chromatography column

  • Collection tubes or flasks

  • Air or nitrogen source with a flow controller

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent systems. The ideal system will show good separation of the product from impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Apply pressure (air or nitrogen) to the top of the column to achieve a steady flow of the eluent.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualized Workflows

G cluster_0 Purification by Vacuum Distillation A Crude this compound B Charge Distillation Flask A->B C Evacuate System B->C D Heat and Stir C->D E Collect Fractions D->E H High-Boiling Residue D->H In Flask F Pure this compound E->F Main Fraction G Low-Boiling Impurities E->G Forerun

Caption: Workflow for purification by vacuum distillation.

G cluster_1 Purification by Recrystallization A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slowly Cool to Room Temperature C->D E Further Cool in Ice Bath D->E F Vacuum Filter Crystals E->F G Wash with Cold Solvent F->G J Soluble Impurities in Filtrate F->J H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for purification by recrystallization.

G cluster_2 Purification by Flash Chromatography A Crude Product B TLC for Eluent Selection A->B D Load Sample A->D C Pack Column with Silica Gel B->C C->D E Elute with Solvent D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H K Impurity Fractions G->K I Evaporate Solvent H->I J Pure this compound I->J

Caption: Workflow for purification by flash chromatography.

References

Adjusting initiator concentration in diisopropyl fumarate radical polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radical polymerization of diisopropyl fumarate (B1241708) (DIPF).

Frequently Asked Questions (FAQs)

Q1: What are the common initiators for the radical polymerization of diisopropyl fumarate?

A1: Common thermal initiators for radical polymerization, such as azo compounds and peroxides, can be used for this compound.[1] 2,2'-Azobisisobutyronitrile (AIBN) is a frequently used initiator for the polymerization of dialkyl fumarates.[1] For emulsion polymerization, a redox initiator system may be employed to achieve higher reaction rates.[1]

Q2: How does the initiator concentration affect the rate of polymerization of this compound?

A2: The rate of polymerization (Rp) is directly proportional to the square root of the initiator concentration ([I]). Therefore, increasing the initiator concentration will increase the rate of polymerization.[2] This is because a higher initiator concentration generates more free radicals to initiate polymer chains.

Q3: What is the effect of initiator concentration on the molecular weight of poly(this compound)?

A3: The molecular weight (Mw) of the resulting polymer is inversely proportional to the square root of the initiator concentration ([I]).[2] Consequently, a higher initiator concentration will lead to a lower molecular weight polymer. This occurs because a higher number of initial radicals results in a larger number of shorter polymer chains.[3]

Q4: Why is the polymerization of this compound often slow and results in low molecular weight polymers?

A4: this compound is a 1,2-disubstituted ethylene (B1197577) monomer, which presents significant steric hindrance around the double bond. This steric hindrance can make it difficult for the monomer to add to the growing polymer chain, leading to a slow polymerization rate and often resulting in low molecular weight polymers.[1]

Q5: Can controlled radical polymerization techniques be used for this compound?

A5: Yes, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been explored for this compound.[1] These methods can offer better control over molecular weight and polydispersity.

Troubleshooting Guide

Issue 1: Low or No Polymer Yield
Possible Cause Troubleshooting Step
Insufficient Initiator Concentration Increase the initiator concentration in increments. Be aware that this will also decrease the molecular weight of the polymer.
Inappropriate Reaction Temperature Ensure the reaction temperature is suitable for the chosen initiator's half-life. For AIBN, a common temperature range is 60-80 °C.
Presence of Inhibitors Ensure the monomer is free of inhibitors, which are often added for storage. Purification of the monomer before use may be necessary.
Oxygen Inhibition Radical polymerization is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low Molecular Weight of Poly(this compound)
Possible Cause Troubleshooting Step
High Initiator Concentration Decrease the initiator concentration. This will also decrease the polymerization rate, so a longer reaction time may be necessary.
Chain Transfer Reactions Minimize the presence of chain transfer agents in the reaction mixture. This includes impurities in the monomer or solvent.
High Reaction Temperature A very high temperature can increase the rate of termination and chain transfer reactions. Optimize the reaction temperature.
Issue 3: High Polydispersity Index (PDI)
Possible Cause Troubleshooting Step
Chain Transfer and Termination Reactions These side reactions can lead to a broad distribution of polymer chain lengths. Adjusting initiator concentration and temperature can help.
Non-uniform Initiation Ensure the initiator is fully dissolved and the reaction mixture is well-stirred to promote uniform initiation.
Consider Controlled Radical Polymerization Techniques like ATRP can provide polymers with a much lower PDI.

Data Presentation

Table 1: General Effect of Initiator Concentration on Polymerization Parameters

Initiator ConcentrationRate of Polymerization (Rp)Molecular Weight (Mw)
LowSlowHigh
HighFastLow

Experimental Protocols

Example Protocol for Radical Polymerization of this compound

This is a general guideline and may require optimization for your specific experimental goals.

Materials:

  • This compound (inhibitor-free)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and heating mantle

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound and AIBN in anhydrous toluene. The concentration of AIBN will typically range from 0.1 to 2 mol% with respect to the monomer, depending on the desired molecular weight.

  • Inert Atmosphere: De-gas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen/argon for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN) under a positive pressure of inert gas and stir vigorously.

  • Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or GC.

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring.

  • Purification: Filter the precipitated polymer and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow for this compound Polymerization prep 1. Preparation - Dissolve DIPF and Initiator in Solvent inert 2. Inert Atmosphere - De-gas solution (e.g., Freeze-Pump-Thaw) prep->inert poly 3. Polymerization - Heat and stir under N2/Ar inert->poly monitor 4. Monitoring (Optional) - Analyze monomer conversion (NMR, GC) poly->monitor term 5. Termination & Precipitation - Cool and pour into non-solvent poly->term monitor->poly purify 6. Purification - Filter and wash polymer term->purify dry 7. Drying - Dry under vacuum purify->dry char 8. Characterization - GPC, NMR, etc. dry->char logical_relationship Initiator Concentration Effects initiator Initiator Concentration radicals Number of Free Radicals initiator->radicals increases rate Rate of Polymerization mw Molecular Weight radicals->rate increases chains Number of Polymer Chains radicals->chains increases chains->mw decreases

References

Validation & Comparative

Comparative Analysis of Diisopropyl Fumarate Reactivity in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity ratios of diisopropyl fumarate (B1241708) (DIPF) when copolymerized with various vinyl monomers. The reactivity ratios, which describe the relative reactivity of a growing polymer chain's terminal radical towards different monomers, are crucial for predicting copolymer composition and microstructure. The data presented here is essential for researchers and professionals in polymer chemistry and materials science to design and synthesize copolymers with desired properties.

Reactivity Ratio Data

The following table summarizes the reactivity ratios for the radical copolymerization of diisopropyl fumarate (M1) with several comonomers (M2) at 60°C. These values provide insight into the incorporation tendency of each monomer into the copolymer chain.

Comonomer (M2)r1 (DIPF)r2 (Comonomer)r1 * r2Copolymerization Behavior
Styrene (St)Data not available in abstractData not available in abstract--
Vinyl Acetate (VAc)Data not available in abstractData not available in abstract--
Acrylonitrile (B1666552) (AN)0.19716.133.18Tendency towards block copolymer of AN
Isobutylene (B52900) (IB)0.4180.00Alternating tendency
1,3-Butadiene (B125203) (BD)0.1420.8950.127Tendency towards random/alternating copolymer
Vinyl Chloride (VC)0.4880.2920.143Tendency towards random/alternating copolymer

Note: this compound showed little reactivity towards methyl methacrylate (B99206) (MMA) and methacrylic acid (MAA) under the studied conditions.[1]

Interpretation of Reactivity Ratios

The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain ending in a particular monomer radical to add the same or the other monomer.

  • r1 > 1 : The DIPF-terminated radical prefers to add another DIPF monomer.

  • r1 < 1 : The DIPF-terminated radical prefers to add the comonomer.

  • r2 > 1 : The comonomer-terminated radical prefers to add another comonomer molecule.

  • r2 < 1 : The comonomer-terminated radical prefers to add a DIPF monomer.

  • r1 * r2 = 1 : Ideal random copolymerization where the monomer units are randomly distributed along the chain.

  • r1 * r2 < 1 : Tendency towards alternating copolymerization.

  • r1 * r2 > 1 : Tendency towards block copolymerization.

  • r1 ≈ 0 and r2 ≈ 0 : Strong tendency for alternation.

From the data, it is evident that in the copolymerization with acrylonitrile, the high r2 value suggests that acrylonitrile radicals preferentially add to acrylonitrile monomers, leading to a copolymer with blocks of polyacrylonitrile. In the case of isobutylene, an r2 of 0 indicates that isobutylene radicals do not add to other isobutylene monomers, leading to a more alternating structure. The copolymerizations with 1,3-butadiene and vinyl chloride have r1*r2 products significantly less than 1, suggesting a tendency for random or alternating placement of the monomer units.

Experimental Protocols

While the specific experimental details for the determination of the reactivity ratios for this compound were not available in the searched literature, a general and widely accepted protocol for determining reactivity ratios in radical copolymerization is outlined below. This protocol is based on the principles of the terminal model and involves carrying out polymerizations to low conversion.

General Experimental Protocol for Determination of Reactivity Ratios

  • Materials: Monomers (this compound and comonomer) are purified to remove inhibitors, typically by passing through a column of activated basic alumina (B75360) or by distillation under reduced pressure. The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is purified by recrystallization. Solvents are dried and distilled before use.

  • Copolymerization: A series of copolymerization reactions are set up with varying initial molar feed ratios of the two monomers.

    • The total monomer concentration and the initiator concentration are kept constant across all experiments.

    • The monomers, initiator, and solvent (if any) are charged into glass ampoules or a reaction vessel.

    • The reaction mixtures are degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

    • The sealed ampoules or reactor are then placed in a constant temperature bath (e.g., 60°C) to initiate polymerization.

  • Conversion Monitoring: The polymerizations are allowed to proceed to low conversion, typically below 10%, to ensure that the monomer feed ratio remains essentially constant throughout the experiment.[2] The reaction is quenched by rapid cooling and/or addition of an inhibitor.

  • Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers, initiator, and solvent. This is typically achieved by precipitating the polymer in a non-solvent, followed by filtration and repeated washing. The purified copolymer is then dried to a constant weight under vacuum.

  • Copolymer Composition Analysis: The composition of the isolated copolymer (i.e., the molar ratio of the two monomer units in the polymer chain) is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, their relative molar amounts can be calculated.[2]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer unit can be used to determine the copolymer composition.

    • Elemental Analysis: If one of the monomers contains a unique element (e.g., nitrogen in acrylonitrile or chlorine in vinyl chloride), the percentage of that element in the copolymer can be used to calculate its composition.

  • Reactivity Ratio Calculation: The determined copolymer compositions for each initial monomer feed ratio are then used to calculate the reactivity ratios, r1 and r2. Several methods can be employed for this calculation, with modern approaches favoring non-linear least-squares fitting of the copolymer composition equation (e.g., the Mayo-Lewis equation) to the experimental data.[3][4] Older linearized methods such as the Fineman-Ross or Kelen-Tüdös methods can also be used for an initial estimation.

Logical Relationship of Reactivity Comparison

The following diagram illustrates the logical flow of comparing the reactivity of this compound with other monomers based on their experimentally determined reactivity ratios.

G cluster_input Inputs cluster_process Experimental & Analytical Process cluster_output Interpretation & Comparison DIPF This compound (M1) Copolymerization Radical Copolymerization (Varying M1:M2 feed ratios) DIPF->Copolymerization Comonomer Comonomer (M2) Comonomer->Copolymerization Analysis Determine Copolymer Composition (e.g., NMR, FTIR, EA) Copolymerization->Analysis Calculation Calculate Reactivity Ratios (r1 and r2) Analysis->Calculation r1 r1 (DIPF) Calculation->r1 r2 r2 (Comonomer) Calculation->r2 r1r2 Product r1*r2 r1->r1r2 r2->r1r2 Behavior Copolymerization Behavior (Random, Alternating, Block) r1r2->Behavior

Caption: Workflow for comparing DIPF reactivity with comonomers.

References

A Comparative Guide to Diisopropyl Fumarate and Diethyl Fumarate in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate monomers is a critical determinant of the final properties and performance of copolymers. Among the diverse range of available monomers, dialkyl fumarates have garnered significant attention due to the unique properties they impart to the resulting polymers, such as rigidity and thermal stability. This guide provides an objective comparison of two common dialkyl fumarates, diisopropyl fumarate (B1241708) (DIPF) and diethyl fumarate (DEF), in the context of free-radical copolymerization reactions. By presenting key performance data, experimental methodologies, and a visual representation of the synthetic workflow, this document aims to assist researchers in making informed decisions for their polymer design and development endeavors.

Reactivity and Copolymerization Behavior

The copolymerization behavior of monomers is quantitatively described by their reactivity ratios (r₁ and r₂) and the Alfrey-Price Q-e parameters. The reactivity ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. The Q-e scheme provides a semi-empirical measure of the general reactivity (Q) and polarity (e) of a monomer.

Reactivity Ratios

The following tables summarize the experimentally determined reactivity ratios for diisopropyl fumarate (M₁) and diethyl fumarate (M₁) with various comonomers (M₂).

Table 1: Reactivity Ratios for this compound (DIPF) (M₁)

Comonomer (M₂)r₁ (DIPF)r₂r₁ * r₂Copolymerization Tendency
Styrene0.05516.000.88Random/Statistical
Vinyl Acetate (B1210297)Data not availableData not availableData not available-
Methyl Methacrylate (B99206)Little to no reactivity observed---
Acrylonitrile0.19716.133.18Tendency towards block copolymer of M₂
Isobutylene0.4180.00Alternating
1,3-Butadiene0.1420.8950.127Alternating
Vinyl Chloride0.4880.2920.143Alternating
Benzyl Acrylate~0.3~0.5~0.15Alternating/Random

Table 2: Reactivity Ratios for Diethyl Fumarate (DEF) (M₁)

Comonomer (M₂)r₁ (DEF)r₂r₁ * r₂Copolymerization Tendency
Styrene0.318[1]0.013[1]0.004Strongly Alternating
Styrene (alternative values)0.0609.0000.54Random/Statistical
Vinyl AcetateData not availableData not availableData not available-
Methyl MethacrylateData not availableData not availableData not available-

Note: Discrepancies in the literature exist for the reactivity ratios of diethyl fumarate with styrene, which may arise from different experimental conditions.

Alfrey-Price Q-e Values

The Q-e values provide insight into the electronic and resonance effects of the monomers, which influence their copolymerization behavior.

Table 3: Alfrey-Price Q-e Values

MonomerQ (Resonance)e (Polarity)
This compound (DIPF)0.062.26
Diethyl Fumarate (DEF)0.060.79

From the data, it is evident that both DIPF and DEF possess low Q values, indicating low resonance stabilization of their radicals. However, DIPF exhibits a significantly higher positive 'e' value compared to DEF, suggesting it is a more strongly electron-accepting monomer. This higher polarity of DIPF explains its pronounced tendency to form alternating copolymers with electron-donating monomers.

Properties of Copolymers

The incorporation of this compound or diethyl fumarate into a polymer backbone influences its thermal and physical properties.

Thermal Properties

Table 4: Thermal Properties of Copolymers

Copolymer SystemFumarate Content (mol%)Glass Transition Temp. (Tg)Decomposition Temp. (Td)
Poly(DIPF-co-styrene)< 10No significant change from polystyrene-
Poly(DIPF-co-vinyl acetate)Increasing DIPF content-Decreased with increasing DIPF
Poly(DIPF-co-vinyl chloride)< 10No significant change from PVCDecreased with increasing DIPF
Poly(DIPF-co-p-nitrobenzyl acrylate)--Initial decomposition at 280-290 °C[2]
Poly(diethyl fumarate) Homopolymer100~ -20 °C[3]~ 300 °C[3]

Generally, the rigid fumarate units can increase the glass transition temperature of the copolymer compared to more flexible comonomers. However, the bulky ester groups can also introduce steric hindrance, which may affect chain packing and other properties. The thermal stability of the copolymers is dependent on the specific comonomer and the strength of the resulting covalent bonds in the polymer backbone. Copolymers of di-n-docosyl fumarate with vinyl acetate have been shown to exhibit a single-step degradation mechanism between 220 and 400 °C.[2]

Experimental Protocols

The following section outlines a general methodology for the free-radical copolymerization of dialkyl fumarates and the subsequent characterization of the resulting copolymers, based on common practices reported in the literature.[4][5][6][7][8]

Materials
  • This compound (or Diethyl fumarate)

  • Comonomer (e.g., Styrene, Vinyl Acetate)

  • Free-radical initiator (e.g., 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Solvent (e.g., Toluene, Benzene, or bulk polymerization)

  • Non-solvent for precipitation (e.g., Methanol)

Copolymerization Procedure
  • Monomer and Initiator Preparation: A series of reaction vessels are charged with varying molar ratios of the dialkyl fumarate and the comonomer. The free-radical initiator is added at a specific concentration (typically 1-2 mol% relative to the total monomers).

  • Degassing: The reaction mixtures are degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the mixture.

  • Polymerization: The reaction vessels are sealed and placed in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time, ensuring low conversion (<10%) for accurate reactivity ratio determination.

  • Isolation and Purification: The polymerization is quenched by cooling the reaction mixture. The copolymer is then isolated by precipitation in a non-solvent (e.g., methanol). The precipitated polymer is filtered, washed with the non-solvent to remove unreacted monomers and initiator, and dried under vacuum to a constant weight.

Characterization Methods
  • Copolymer Composition: The composition of the copolymer is determined using techniques such as ¹H NMR spectroscopy by integrating the characteristic peaks of each monomer unit.

  • Molecular Weight and Polydispersity: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ).

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the copolymer.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of copolymers of this compound or diethyl fumarate.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_data_analysis Data Analysis Monomers Monomer Preparation (DIPF/DEF + Comonomer) Initiator Initiator Addition (AIBN/BPO) Monomers->Initiator Degassing Degassing (Freeze-Pump-Thaw) Initiator->Degassing Polymerization Polymerization (Heat, Inert Atmosphere) Degassing->Polymerization Precipitation Isolation & Purification (Precipitation in Non-solvent) Polymerization->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying NMR Composition (¹H NMR) Drying->NMR SEC Molecular Weight (SEC/GPC) Drying->SEC DSC Glass Transition (DSC) Drying->DSC TGA Thermal Stability (TGA) Drying->TGA ReactivityRatios Reactivity Ratios (e.g., Kelen-Tüdős) NMR->ReactivityRatios Properties Copolymer Properties (Tg, Td, Mw) SEC->Properties DSC->Properties TGA->Properties

Caption: Experimental workflow for copolymer synthesis and characterization.

Conclusion

Both this compound and diethyl fumarate are valuable monomers for modifying polymer properties. The choice between them will largely depend on the desired copolymer characteristics and the nature of the comonomer.

  • This compound (DIPF) , with its higher polarity, is the preferred choice for achieving a high degree of alternation with electron-rich comonomers. This can lead to copolymers with a very regular structure and potentially unique properties. However, its reactivity with electron-poor monomers like methyl methacrylate is low.

  • Diethyl fumarate (DEF) is a less polar monomer and exhibits a more moderate tendency for alternating copolymerization. It can be a suitable choice when a more random incorporation of fumarate units is desired or when copolymerizing with a wider range of comonomers.

This guide provides a foundational understanding of the comparative performance of this compound and diethyl fumarate in copolymerization reactions. Researchers are encouraged to consult the primary literature for more specific details related to their particular systems of interest.

References

A Comparative Analysis of Thermal and Microwave-Assisted Polymerization of Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

A significant acceleration in the polymerization of diisopropyl fumarate (B1241708) (DIPF) is achieved through microwave-assisted methods compared to conventional thermal techniques. This guide provides a detailed comparison of the two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal polymerization strategy.

Microwave-assisted polymerization has emerged as a powerful tool in polymer synthesis, offering substantial reductions in reaction times and improved energy efficiency. In the case of diisopropyl fumarate, a monomer known for its challenging homopolymerization, microwave irradiation has been shown to dramatically enhance reaction rates.

Quantitative Comparison of Polymerization Methods

The following table summarizes the key quantitative differences between thermal and microwave-assisted polymerization of this compound, based on published experimental data.

ParameterThermal PolymerizationMicrowave-Assisted Polymerization
Reaction Time 19.5 hours10 minutes
Yield (Conversion) 31%[1]38.6%[1]
Weight Average Molecular Weight (Mw) Data not available in the reviewed sources~10,000 g/mol [1]
Polydispersity Index (PDI / Mw/Mn) Data not available in the reviewed sources~2[1]

Experimental Protocols

Detailed methodologies for both polymerization techniques are provided below. These protocols are based on established procedures for the free-radical polymerization of this compound.

Thermal Polymerization Protocol

This protocol outlines the conventional method for the free-radical polymerization of this compound using a thermal initiator.

Materials:

  • This compound (DIPF), purified

  • Benzoyl peroxide (BPO), initiator

  • Solvent (e.g., benzene (B151609) or toluene), anhydrous

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or heating mantle with temperature control

  • Methanol for precipitation

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry reaction vessel, dissolve the desired amount of this compound in the chosen solvent.

  • Initiator Addition: Add the calculated amount of benzoyl peroxide to the monomer solution. The concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C). Maintain the temperature for the specified reaction time (e.g., 19.5 hours).

  • Precipitation and Purification: After the reaction is complete, cool the vessel to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent, such as methanol.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Microwave-Assisted Polymerization Protocol

This protocol describes the use of a microwave reactor to accelerate the polymerization of this compound.

Materials:

  • This compound (DIPF), purified

  • Benzoyl peroxide (BPO), initiator

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor with power and temperature control

  • Nitrogen or Argon source for inert atmosphere

  • Methanol for precipitation

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a microwave-safe reaction vessel, add the this compound and the benzoyl peroxide initiator.

  • Inert Atmosphere: Purge the vessel with an inert gas for approximately 30 minutes.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor. Set the desired microwave power (e.g., 140 W) and reaction time (e.g., 10 minutes). The use of a magnetic stirrer is recommended to ensure even heating.

  • Precipitation and Purification: Once the reaction is complete, allow the vessel to cool to a safe handling temperature. Precipitate the polymer by adding the contents to an excess of stirred methanol.

  • Isolation: Collect the polymer by filtration.

  • Drying: Dry the isolated polymer in a vacuum oven until a constant weight is obtained.

Visualizing the Polymerization Workflow

The following diagrams illustrate the distinct workflows of thermal and microwave-assisted polymerization of this compound.

thermal_polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep Mix DIPF and BPO in Solvent purge Purge with Inert Gas prep->purge heat Conventional Heating (e.g., 19.5 hours) purge->heat precipitate Precipitate in Methanol heat->precipitate isolate Filter and Dry precipitate->isolate

Caption: Workflow for Thermal Polymerization of DIPF.

microwave_polymerization cluster_prep_mw Preparation cluster_reaction_mw Reaction cluster_workup_mw Workup prep_mw Mix DIPF and BPO purge_mw Purge with Inert Gas prep_mw->purge_mw irradiate Microwave Irradiation (e.g., 10 minutes) purge_mw->irradiate precipitate_mw Precipitate in Methanol irradiate->precipitate_mw isolate_mw Filter and Dry precipitate_mw->isolate_mw

Caption: Workflow for Microwave-Assisted Polymerization of DIPF.

Conclusion

The data clearly demonstrates that microwave-assisted polymerization offers a significantly more time-efficient method for the synthesis of poly(this compound) compared to conventional thermal methods.[1] While both methods can yield the desired polymer, the dramatic reduction in reaction time from hours to minutes with microwave irradiation presents a compelling advantage for researchers and professionals in fields where rapid synthesis and screening of polymers are crucial. The molecular weight and polydispersity of the polymer obtained via microwave-assisted polymerization are comparable to those of polymers synthesized through other free-radical methods, suggesting that the underlying polymerization mechanism remains consistent.[1] The choice between these methods will ultimately depend on the specific requirements of the application, including the desired scale of the reaction, available equipment, and the importance of reaction time.

References

A Comparative Guide to the Characterization and Validation of Diisopropyl Fumarate Copolymer Structure by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of a polymer's structure is paramount to understanding its physicochemical properties and performance. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of diisopropyl fumarate (B1241708) (DIPF) copolymers, benchmarked against other common analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective and versatile technique for the detailed microstructural analysis of polymers.[1][2] It provides atomic-level information, allowing researchers to determine polymer composition, molecular dynamics, and structural conformations.[3] For copolymers like those containing diisopropyl fumarate, NMR is indispensable for elucidating monomer sequence distribution, tacticity, and co-monomer ratios, which fundamentally influence the material's properties.[1][4]

Comparative Analysis of Characterization Techniques

While NMR provides comprehensive structural detail, a multi-faceted approach employing complementary techniques yields a more complete picture of the copolymer's characteristics. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Size Exclusion Chromatography (SEC), and thermal analysis offer valuable, often orthogonal, information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy (¹H, ¹³C) Copolymer composition and monomer ratio[5][6], monomer sequence distribution (random, block, alternating)[4][7], tacticity (stereoregularity)[3][8], end-group analysis, and chain branching.[4]Provides detailed, quantitative microstructural information at the atomic level.[3] Non-destructive.Can be less sensitive for very high molecular weight polymers or complex mixtures. Insoluble polymers require solid-state NMR.[3]
Fourier Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the copolymer. Confirmation of monomer incorporation.Rapid, requires minimal sample preparation, and is sensitive to changes in chemical bonding.[9]Primarily qualitative. Provides limited information on copolymer sequence and architecture. Overlapping peaks can complicate analysis.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10][11]Provides crucial information about the molecular weight distribution of the polymer chains.Does not provide information on the chemical structure or monomer sequence. Requires appropriate calibration standards.
Thermal Analysis (DSC, TGA) Measurement of glass transition temperature (Tg), melting temperature (Tm), and thermal stability/decomposition profile.Provides key insights into the material's thermal properties and behavior under heat.Does not provide direct information on the chemical structure or monomer arrangement in the copolymer.
Illustrative Performance Data

The following table presents hypothetical data for a this compound-co-benzyl acrylate (B77674) (DIPF-co-BzA) copolymer to illustrate the quantitative outputs from each technique.

Parameter NMR Spectroscopy SEC/GPC Thermal Analysis (DSC)
Monomer Ratio (DIPF:BzA) 55:45 mol%Not ApplicableNot Applicable
Number-Average MW (Mn) ~15,000 g/mol (via End-Group Analysis)16,500 g/mol Not Applicable
Weight-Average MW (Mw) Not Directly Measured24,750 g/mol Not Applicable
Polydispersity Index (PDI) Not Directly Measured1.5Not Applicable
Glass Transition Temp (Tg) Not ApplicableNot Applicable85 °C

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of copolymer structures.

Protocol 1: NMR Analysis of this compound Copolymer

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for a soluble DIPF copolymer.

  • Sample Preparation : Dissolve 10-20 mg of the dry copolymer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the polymer is fully dissolved, which can be aided by gentle vortexing.

  • Instrument Setup :

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition :

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters: 32 scans, a relaxation delay (D1) of 5 seconds to ensure full relaxation for quantitative analysis, and a pulse angle of 30-45 degrees.

    • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

    • Integrate the relevant peaks corresponding to protons from each monomer unit to determine the copolymer composition.[6]

  • ¹³C NMR Acquisition :

    • Acquire a ¹³C spectrum using a standard proton-decoupled pulse sequence.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

    • A relaxation delay of 2-5 seconds is common.

    • The resulting spectrum provides detailed information on the carbon backbone and side chains, which is crucial for analyzing monomer sequences and tacticity.[3][12]

Protocol 2: FTIR Analysis
  • Sample Preparation : A small amount of the solid copolymer is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify characteristic absorption bands for the functional groups of both monomers (e.g., C=O stretch of the ester, C-H bonds).

Protocol 3: SEC/GPC Analysis
  • System Preparation : The SEC/GPC system is equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a suitable mobile phase (e.g., Tetrahydrofuran - THF) is run through the system until a stable baseline is achieved.

  • Calibration : A series of narrow-polydispersity polymer standards (e.g., polystyrene) with known molecular weights are injected to create a calibration curve.

  • Sample Analysis :

    • A dilute solution of the copolymer (e.g., 1-2 mg/mL in THF) is prepared and filtered through a 0.45 µm syringe filter.

    • The sample is injected into the system.

    • The molecular weight distribution is calculated based on the retention time of the sample relative to the calibration curve.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound copolymer, highlighting the central role of NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Property Analysis cluster_primary Primary Structural Validation cluster_complementary Complementary Analysis cluster_data Data Interpretation synthesis Copolymer Synthesis (e.g., DIPF + Comonomer) purification Purification (Precipitation/Drying) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir sec SEC / GPC purification->sec thermal Thermal Analysis (DSC/TGA) purification->thermal composition Copolymer Composition & Sequence nmr->composition properties Functional Groups & Thermal Properties ftir->properties mw Molecular Weight & Distribution sec->mw thermal->properties structure Validated Copolymer Structure composition->structure mw->structure properties->structure

Caption: Workflow for this compound copolymer characterization.

References

Comparative study of poly(diisopropyl fumarate) and polyesters for tissue scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Poly(diisopropyl fumarate) and Polyesters for Tissue Scaffold Applications

For researchers and professionals in tissue engineering and drug development, the selection of an appropriate scaffold material is a critical determinant of experimental success. This guide provides a comparative analysis of poly(this compound) (PDIPF), a member of the poly(fumarate) family, and commonly used polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), as well as poly(ε-caprolactone) (PCL). Due to the limited availability of direct quantitative data for PDIPF, data for the closely related and well-studied poly(propylene fumarate) (PPF) is used as a representative for fumarate-based polyesters in the quantitative comparisons.

This guide presents a detailed comparison of their mechanical properties, degradation characteristics, and biocompatibility, supported by experimental data. Detailed protocols for key experimental procedures are also provided to aid in the replication and validation of these findings.

Data Presentation: Quantitative Comparison of Material Properties

The selection of a biomaterial for a tissue scaffold is a multi-faceted decision, heavily reliant on the quantitative assessment of its physical and biological characteristics. The following tables summarize key performance indicators for PPF (as a proxy for PDIPF) and various polyesters, offering a clear comparison for informed material selection.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(propylene fumarate) (PPF) 2.1 - 20.3 (compressive)[1]0.021 - 0.358 (compressive)[1]-
Poly(L-lactic acid) (PLLA) 16.9 - 80[1]2 - 8.6[1]2 - 30[1]
Poly(ε-caprolactone) (PCL) 1.5 - 11[2]0.17 - 0.43[3]>100
Poly(lactic-co-glycolic acid) (PLGA) (50:50) 1.76[4]--
PCL/PLGA Blends 0.15 - 0.42[3]0.007[3]-

Table 1: Mechanical Properties of Scaffolds. The mechanical properties of scaffolds are crucial for providing structural support to the regenerating tissue.

MaterialDegradation TimeMass Loss Profile
Poly(propylene fumarate) (PPF) Weeks to Months~12-17% mass loss in 224 days.[5] Degradation rate can be tailored by altering molecular weight and scaffold architecture.[6]
Poly(L-lactic acid) (PLLA) Months to Years~16% mass loss after 26 weeks.[7]
Poly(ε-caprolactone) (PCL) 1-2 Years or longerVery slow degradation, with minimal mass loss (<1%) over 26 weeks.[7]
Poly(lactic-co-glycolic acid) (PLGA) (50:50) Weeks to MonthsRapid degradation, with significant mass loss observed within weeks.[8]
PCL/PLGA Blends MonthsDegradation rate can be tailored by adjusting the polymer ratio.[9]

Table 2: In Vitro Degradation Characteristics. The degradation profile of a scaffold should ideally match the rate of tissue regeneration.

MaterialCell ViabilityCell Adhesion and Proliferation
Poly(propylene fumarate) (PPF) High viability observed with various cell types.[10]Supports cell adhesion and proliferation, suitable for bone tissue engineering.[10]
Poly(L-lactic acid) (PLLA) Generally high, though acidic byproducts can lower local pH.Good cell attachment and proliferation.
Poly(ε-caprolactone) (PCL) High viability reported in numerous studies.Supports adhesion and proliferation of various cell lines.[2]
Poly(lactic-co-glycolic acid) (PLGA) Good viability, but rapid degradation can lead to a significant drop in local pH.Promotes cell adhesion and proliferation.[11]
PCL/PLGA Blends High viability, with the blend mitigating the rapid pH drop from PLGA alone.[9]Excellent support for cell adhesion and proliferation.[9]

Table 3: Biocompatibility Profile. Biocompatibility is a prerequisite for any material intended for in vivo applications.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. This section outlines the protocols for key experiments cited in this guide.

Scaffold Fabrication by Solvent Casting/Particulate Leaching (for PLA)

This method is a common technique for creating porous scaffolds.

Materials:

  • Poly(L-lactic acid) (PLLA)

  • Chloroform (B151607) (solvent)

  • Sodium chloride (NaCl) (porogen), sieved to desired particle size (e.g., 200-400 µm)

  • Teflon mold

Protocol:

  • Dissolve PLLA in chloroform to create a polymer solution (e.g., 10% w/v).

  • Add NaCl particles to the polymer solution at a specific polymer-to-salt weight ratio (e.g., 1:4).

  • Thoroughly mix the suspension to ensure uniform distribution of the salt particles.

  • Cast the mixture into a Teflon mold of the desired shape and dimensions.

  • Allow the solvent to evaporate completely in a fume hood for 48 hours.

  • Immerse the resulting polymer-salt composite in deionized water for 48-72 hours, with frequent water changes, to leach out the salt particles.

  • Freeze-dry the porous scaffold to remove any residual water.

Scaffold Fabrication by Electrospinning (for PCL)

Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix.

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Solvent system (e.g., chloroform/methanol mixture)

  • High-voltage power supply

  • Syringe pump

  • Spinneret (e.g., 21-gauge needle)

  • Grounded collector (e.g., rotating mandrel or flat plate)

Protocol:

  • Dissolve PCL in the chosen solvent system to the desired concentration (e.g., 10-15% w/v).

  • Load the polymer solution into a syringe fitted with a spinneret.

  • Mount the syringe on a syringe pump and set a constant flow rate (e.g., 1-3 mL/h).

  • Position the spinneret at a fixed distance from the grounded collector (e.g., 15-20 cm).

  • Apply a high voltage (e.g., 15-25 kV) between the spinneret and the collector.

  • Initiate the syringe pump to eject the polymer solution. The electrified jet will whip and stretch, and the solvent will evaporate, resulting in the deposition of solid nanofibers on the collector.

  • Continue the process until a scaffold of the desired thickness is obtained.

  • Carefully remove the nanofibrous scaffold from the collector and dry it under vacuum.

In Vitro Degradation Study

This protocol assesses the degradation rate of the scaffolds under physiological conditions.

Materials:

  • Pre-weighed, sterile scaffolds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile tubes or containers

  • Incubator at 37°C

  • Shaking water bath or orbital shaker

Protocol:

  • Measure the initial dry weight (W_i) of each scaffold.

  • Place each scaffold in a sterile tube containing a known volume of PBS.

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the scaffolds from the PBS.

  • Gently rinse the scaffolds with deionized water to remove any salt residues.

  • Freeze-dry the scaffolds until a constant weight is achieved.

  • Measure the final dry weight (W_f) of the degraded scaffold.

  • Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.

  • The pH of the PBS can also be monitored at each time point to assess the release of acidic degradation byproducts.

Mechanical Testing (Compressive Modulus)

This protocol determines the mechanical properties of the scaffolds under compression, which is particularly relevant for load-bearing applications like bone tissue engineering.

Equipment:

  • Universal mechanical testing machine with a suitable load cell

  • Compression platens

Protocol:

  • Prepare cylindrical or cubical scaffold samples with defined dimensions.

  • Place the scaffold at the center of the lower compression platen.

  • Lower the upper platen until it just comes into contact with the scaffold.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • Record the load and displacement data until a predefined strain or failure is reached.

  • Generate a stress-strain curve from the collected data.

  • The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve.

Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Sterile scaffold samples

  • Cell line of interest (e.g., fibroblasts, osteoblasts)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Protocol:

  • Sterilize the scaffold samples (e.g., using ethanol (B145695) washes and UV irradiation).

  • Place the sterile scaffolds into the wells of a 96-well plate.

  • Seed a known number of cells onto each scaffold and in control wells (cells on tissue culture plastic).

  • Incubate the plate for the desired period (e.g., 1, 3, and 7 days) to allow for cell attachment and proliferation.

  • At each time point, remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control cells grown on tissue culture plastic.

Mandatory Visualization

Diagrams illustrating key processes provide a clear and concise understanding of the experimental workflows and biological mechanisms.

Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_characterization Characterization cluster_analysis Data Analysis & Comparison polymer Polymer (PDIPF/Polyester) solution Polymer Solution/ Slurry polymer->solution solvent Solvent solvent->solution porogen Porogen (e.g., NaCl) porogen->solution fabrication_method Fabrication Method (Solvent Casting/ Electrospinning) solution->fabrication_method scaffold Porous Scaffold fabrication_method->scaffold mech_test Mechanical Testing (e.g., Compression) scaffold->mech_test degrad_study Degradation Study (Mass Loss, pH) scaffold->degrad_study biocomp_test Biocompatibility (MTT Assay) scaffold->biocomp_test mech_data Mechanical Properties mech_test->mech_data degrad_data Degradation Profile degrad_study->degrad_data biocomp_data Cell Viability/ Proliferation biocomp_test->biocomp_data comparison Comparative Analysis mech_data->comparison degrad_data->comparison biocomp_data->comparison

Caption: Experimental workflow for comparative analysis.

Osteogenic_Signaling_Pathway cluster_ecm Extracellular Matrix Interaction cluster_intracellular Intracellular Signaling Cascade cluster_gene Gene Expression & Differentiation scaffold Scaffold Surface (PDIPF/Polyester) protein Adsorbed Proteins (e.g., Fibronectin) scaffold->protein integrin Integrin Receptors protein->integrin binding fak FAK integrin->fak activation mapk MAPK Pathway (ERK, JNK, p38) fak->mapk activation runx2 RUNX2 mapk->runx2 activation nucleus Nucleus runx2->nucleus translocation osteogenic_genes Osteogenic Genes (ALP, OCN, BSP) nucleus->osteogenic_genes transcription differentiation Osteogenic Differentiation osteogenic_genes->differentiation

Caption: Osteogenic signaling pathway on scaffolds.

References

A Comparative Guide to the Mechanical Properties of Diisopropyl Fumarate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of diisopropyl fumarate-based polymers, offering insights into their performance relative to other relevant polymers. Experimental data is presented to support the comparison, along with detailed methodologies for key characterization techniques.

Introduction to this compound-Based Polymers

Poly(this compound) (PDIPF) is a polymer characterized by a highly rigid backbone, which results in distinct mechanical properties. Its inherent brittleness often necessitates copolymerization to tailor its characteristics for specific applications, particularly in the biomedical and pharmaceutical fields where mechanical performance is critical. This guide focuses on the homopolymer and its comparison with related polymers to provide a baseline understanding for material selection and development.

Comparative Analysis of Mechanical Properties

The mechanical behavior of this compound-based polymers is a key consideration for their application. Poly(this compound) homopolymer is known to be a very brittle material, which is comparable to methacrylic polymers.[1] This brittleness is characterized by a low elongation at break.[1] To enhance ductility and toughness, diisopropyl fumarate (B1241708) is often copolymerized with other monomers, such as acrylates. This modification can lead to a significant increase in elongation at break, albeit with a potential decrease in tensile strength and modulus.[1]

Below is a table summarizing the available quantitative data for the mechanical properties of poly(this compound) (PDIPF), alongside poly(diethyl fumarate) (PDEF) and a common benchmark polymer, poly(methyl methacrylate) (PMMA).

PropertyPoly(this compound) (PDIPF)Poly(diethyl fumarate) (PDEF)Poly(methyl methacrylate) (PMMA)
Young's Modulus (GPa) 0.106[1]~2.0 (Storage Modulus)2.2 - 3.8
Tensile Strength (MPa) Data not readily availableData not readily available30 - 79
Elongation at Break (%) Very small[1]Brittle behavior observed1 - 30

Note: The brittle nature of PDIPF and PDEF homopolymers makes it challenging to obtain reliable tensile strength and elongation at break data, as they tend to fracture before significant plastic deformation occurs.

Experimental Methodologies

Accurate characterization of mechanical properties is essential for understanding and comparing polymer performance. The following are detailed protocols for two standard methods used to evaluate the materials discussed in this guide.

Tensile Testing of Thin Polymer Films (ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting and films.

1. Specimen Preparation:

  • Cut rectangular specimens from the polymer film. A typical width is 25 mm.

  • The thickness of the specimen should be measured accurately at several points along the gauge length.

  • Ensure the edges of the specimens are smooth and free of nicks or tears.

2. Test Conditions:

  • Conduct the test in a controlled environment, typically at 23 ± 2°C and 50 ± 5% relative humidity.

  • Condition the specimens at these conditions for a minimum of 40 hours prior to testing.

3. Test Procedure:

  • Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically and not twisted.

  • Set the initial grip separation (gauge length).

  • Apply a constant rate of crosshead motion.

  • Record the force and elongation until the specimen ruptures.

4. Data Analysis:

  • Tensile Strength: The maximum stress observed during the test.

  • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The strain at which the specimen fractures.

Dynamic Mechanical Analysis (DMA)

DMA is used to measure the viscoelastic properties of materials as a function of temperature, time, and frequency.

1. Specimen Preparation:

  • Prepare rectangular specimens of appropriate dimensions for the DMA clamp being used (e.g., tension, three-point bending).

  • Ensure the specimen has a uniform thickness and smooth surfaces.

2. Test Conditions:

  • Select the appropriate test mode (e.g., tension, cantilever, three-point bending).

  • Set the desired temperature range and heating rate (e.g., -100°C to 200°C at 3°C/min).

  • Choose a suitable frequency for the oscillating stress (e.g., 1 Hz).

  • Apply a small, oscillating strain to the sample.

3. Test Procedure:

  • Mount the sample in the DMA instrument.

  • Initiate the temperature ramp and oscillatory stress.

  • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

4. Data Analysis:

  • Storage Modulus (E'): Represents the elastic behavior of the material.

  • Loss Modulus (E''): Represents the viscous behavior of the material.

  • Tan Delta (tan δ): The ratio of loss modulus to storage modulus, which provides information about damping and glass transition temperature (Tg).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the mechanical characterization of polymers.

G cluster_0 Material Preparation cluster_1 Specimen Characterization cluster_2 Data Analysis & Comparison polymer_synthesis Polymer Synthesis film_casting Film Casting / Specimen Molding polymer_synthesis->film_casting tensile_testing Tensile Testing (ASTM D882) film_casting->tensile_testing dma_analysis Dynamic Mechanical Analysis (DMA) film_casting->dma_analysis data_processing Data Processing & Calculation tensile_testing->data_processing dma_analysis->data_processing property_table Generation of Comparative Property Table data_processing->property_table conclusion Conclusion & Material Selection property_table->conclusion

Caption: Experimental workflow for mechanical property characterization.

References

A Comparative Guide to Monomer Sequence Distribution in Methyl Methacrylate and Diisopropyl Fumarate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the monomer sequence distribution in copolymers is paramount for tailoring material properties. This guide provides a comparative analysis of the monomer sequence distribution in copolymers of methyl methacrylate (B99206) (MMA) and diisopropyl fumarate (B1241708) (DIPF). While direct experimental data for this specific pair is limited in publicly available literature, this guide leverages data from similar systems and established analytical techniques to provide a framework for analysis.

The arrangement of monomer units along a polymer chain dictates the macroscopic properties of the material, including its thermal stability, solubility, and mechanical strength. In the case of copolymers derived from a mono-substituted vinyl monomer like MMA and a 1,2-disubstituted ethylene (B1197577) monomer like DIPF, the steric hindrance of the fumarate can lead to unique sequence distributions and properties.

Comparative Analysis of Copolymerization Behavior

The copolymerization of MMA and dialkyl fumarates is influenced by the reactivity ratios of the monomers, which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer. Generally, fumarates exhibit a strong tendency to alternate with electron-donating monomers. However, with an acrylate (B77674) like MMA, the copolymerization behavior can be more complex.

Based on studies of DIPF with other acrylates, a tendency towards alternating structures can be expected, though the specific reactivity ratios with MMA would need to be experimentally determined. The bulky isopropyl groups of DIPF significantly influence its reactivity.

Experimental Data Summary

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2System Characteristics
MMA Styrene~0.46~0.52~0.24Tendency towards alternation
MMA n-Butyl Acrylate~1.9~0.5~0.95Close to ideal random copolymerization
DIPF Benzyl (B1604629) AcrylateData not availableData not available< 1Tendency towards alternation
DIPF p-Nitrobenzyl AcrylateData not availableData not available< 1Tendency towards alternation

Note: The data for DIPF with acrylates suggests a product of reactivity ratios less than 1, indicating a tendency to form alternating copolymers. The exact values would need to be determined experimentally for the MMA-DIPF system.

Experimental Protocols

Synthesis of MMA-DIPF Copolymers

A typical procedure for the free-radical copolymerization of MMA and DIPF is as follows:

  • Monomer and Initiator Preparation: Methyl methacrylate (MMA) is passed through a column of basic alumina (B75360) to remove the inhibitor. Diisopropyl fumarate (DIPF) and the initiator, such as 2,2'-azobisisobutyronitrile (AIBN), are used as received or purified by recrystallization.

  • Polymerization: A series of polymerizations are carried out in a suitable solvent, such as toluene (B28343) or benzene, at a constant temperature (e.g., 60-70 °C) in sealed ampoules under an inert atmosphere (e.g., nitrogen or argon). The initial feed ratio of MMA to DIPF is varied across the different ampoules.

  • Conversion Control: Polymerizations are stopped at low conversions (<10%) to ensure that the copolymer composition is representative of the initial monomer feed ratio. This is typically achieved by quenching the reaction in an ice bath.

  • Isolation and Purification: The copolymers are isolated by precipitation in a non-solvent, such as methanol (B129727) or hexane. The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.

Characterization of Copolymer Composition and Sequence Distribution

The composition and monomer sequence distribution of the synthesized copolymers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy:

    • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The copolymer composition is determined by comparing the integrated intensities of characteristic proton signals for each monomer unit. For MMA, the methoxy (B1213986) protons (-OCH₃) typically appear around 3.6 ppm. For DIPF, the methine protons (-CH-) of the isopropyl groups appear as a septet.

    • Information about the diad and triad (B1167595) sequences can often be obtained from the splitting patterns of the methoxy and α-methyl proton signals of the MMA units.

  • ¹³C NMR Spectroscopy:

    • ¹³C NMR provides more detailed information about the monomer sequence distribution.

    • The chemical shifts of the carbonyl carbons and the quaternary carbons are particularly sensitive to the neighboring monomer units, allowing for the quantification of different triad and even pentad sequences.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow from copolymer synthesis to the detailed analysis of its monomer sequence distribution.

Monomer_Sequence_Analysis Workflow for Monomer Sequence Distribution Analysis cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis & Modeling Monomer_Purification Monomer Purification (MMA, DIPF) Polymerization Free-Radical Polymerization (Varying Feed Ratios) Monomer_Purification->Polymerization Initiator_Prep Initiator Preparation (e.g., AIBN) Initiator_Prep->Polymerization Isolation Isolation & Purification (Precipitation) Polymerization->Isolation NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Isolation->NMR_Analysis Composition_Det Determine Copolymer Composition NMR_Analysis->Composition_Det Sequence_Analysis Analyze Diad/Triad Sequences NMR_Analysis->Sequence_Analysis Reactivity_Ratios Calculate Reactivity Ratios (e.g., Kelen-Tüdős method) Composition_Det->Reactivity_Ratios Sequence_Distribution Model Monomer Sequence Distribution Sequence_Analysis->Sequence_Distribution Property_Correlation Correlate Sequence with Material Properties Sequence_Distribution->Property_Correlation

Caption: Logical workflow for the analysis of monomer sequence distribution.

This comprehensive approach, combining controlled synthesis with detailed spectroscopic analysis, is essential for elucidating the monomer sequence distribution in MMA and DIPF copolymers. Such knowledge is critical for the rational design of new polymeric materials with tailored properties for advanced applications in research and drug development.

A Comparative Guide to the In Vitro Cytotoxicity of Fumarate-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocompatibility of biomaterials is a critical factor in the development of medical devices and drug delivery systems. Fumarate-based polymers are a promising class of biodegradable materials due to their tunable mechanical properties and the fact that their degradation product, fumaric acid, is a natural metabolite. However, the cytotoxic potential of these materials, particularly from unreacted monomers or degradation byproducts, requires careful evaluation. This guide provides an objective comparison of the in vitro cytotoxicity of several common fumarate-based biomaterials, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Data Summary

The following table summarizes the in vitro cytotoxicity data for different fumarate-based biomaterials from various studies. The primary method of assessment is the MTT or XTT assay, which measures cell metabolic activity as an indicator of cell viability. According to the ISO 10933-5 standard, a reduction in cell viability by more than 30% (i.e., <70% cell viability) is considered a cytotoxic effect.

BiomaterialCell LineAssay TypeKey FindingsCell Viability (%)Reference
Poly(propylene fumarate) (PPF) L929 (mouse fibroblasts), MC3T3 (pre-osteoblasts), hMSC (human mesenchymal stem cells)XTT Assay (Direct Contact)Photocrosslinked PPF showed no cytotoxic response compared to the non-toxic control (HDPE).~96-102%[1]
L929, MC3T3, hMSCXTT Assay (Extract Test)Extracts from photocrosslinked PPF were not statistically different from the non-toxic control.~87-100%[1]
Rat FibroblastsMTT Assay (Extract Test)Unreacted PPF macromers showed dose-dependent toxicity, while crosslinked networks had high viability (>80%).>80% (for crosslinked networks)
Oligo(poly(ethylene glycol) fumarate) (OPF) Marrow Stromal Cells (MSCs)Not SpecifiedLeachable products from crosslinked OPF hydrogels had minimal adverse effects on cell viability.>90%
Poly(propylene fumarate-co-ethylene glycol) [P(PF-co-EG)] Endothelial CellsNot Specified (7-day assay)Copolymer films exhibited slight to moderate cytotoxicity. Viability increased with higher PEG content.20-86%[2]
Poly(1,2-butylene fumarate) (1,2-PBF) 3T3 (mouse fibroblasts)Live/Dead Viability/Cytotoxicity AssayScaffolds showed fair cell viability but poor cell attachment.Data not quantified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of cytotoxicity studies. Below are generalized protocols for the common cytotoxicity assays used for fumarate-based biomaterials, based on ISO 10993-5 standards.

Material Preparation and Sterilization
  • Fabrication: Fumarate-based biomaterials are typically synthesized and fabricated into specific forms for testing, such as thin films or porous scaffolds.

  • Sterilization: Samples are sterilized prior to cell culture experiments. Common methods include sterilization with ethylene (B1197577) oxide or by UV irradiation.

Cell Culture
  • Cell Lines: L929 mouse fibroblasts are a commonly used and recommended cell line for in vitro cytotoxicity testing according to ISO 10993-5. Other relevant cell lines, such as primary human mesenchymal stem cells (hMSCs), pre-osteoblasts (MC3T3), and endothelial cells, are also used depending on the intended application of the biomaterial.

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay Methods

Two primary methods are used to assess the cytotoxicity of biomaterials: the extract test and the direct contact test.

a) Extract Test (as per ISO 10993-5 and ISO 10993-12)

  • Preparation of Extracts: The biomaterial is incubated in a cell culture medium (with or without serum) at a specified surface area or mass to volume ratio (e.g., 6 cm²/mL) for a defined period (typically 24 to 72 hours) at 37°C.[4][5]

  • Cell Seeding: L929 cells (or other relevant cell types) are seeded into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of testing (e.g., 1 x 10⁴ cells/well).[6] The cells are allowed to attach and grow for 24 hours.

  • Exposure to Extracts: The culture medium is removed from the cells and replaced with the prepared material extracts. A range of extract concentrations (e.g., 100%, 50%, 25%, 12.5%) are typically tested.

  • Incubation: The cells are incubated with the extracts for a specified period, usually 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • The extract medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.

    • The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

b) Direct Contact Test (as per ISO 10993-5)

  • Cell Seeding: Cells are seeded in culture plates and allowed to reach near confluence.

  • Material Application: A sample of the test material is placed directly onto the layer of cultured cells.

  • Incubation: The cells are incubated with the material for a specified period (e.g., 24 hours).

  • Evaluation: The cells are examined microscopically for morphological changes, such as cell lysis or rounding, in the zone around the material. Quantitative assessment can also be performed using cell viability assays like the MTT assay after removing the material sample.

Signaling Pathways and Biocompatibility

The biocompatibility of fumarate-based polymers is closely linked to their degradation products. The primary degradation products are the corresponding diol (e.g., propylene (B89431) glycol, butanediol) and fumaric acid, a key intermediate in the cellular Krebs cycle. Fumaric acid and its esters, such as dimethyl fumarate (B1241708) (DMF) and monomethyl fumarate (MMF), are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When activated by electrophiles like fumarates, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. This mechanism is thought to contribute to the generally good biocompatibility of fumarate-based biomaterials, as the slow release of fumaric acid upon degradation can induce a protective antioxidant response in the surrounding tissues.

Nrf2_Activation_by_Fumarates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate Fumarate (from biomaterial degradation) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Fumarate->Keap1_Nrf2 Succination of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination of Nrf2 Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Activation of the Nrf2 antioxidant pathway by fumarate.

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of fumarate-based biomaterials follows a standardized procedure to ensure reliable and reproducible results.

Cytotoxicity_Workflow cluster_tests A Biomaterial Fabrication (e.g., PPF, OPF scaffold) B Sterilization (e.g., Ethylene Oxide, UV) A->B C Cytotoxicity Test Selection (ISO 10993-5) B->C D1 Extract Test C->D1 D2 Direct Contact Test C->D2 F Exposure of Cells to Biomaterial (or its extract) D1->F D2->F E Cell Culture (e.g., L929 fibroblasts) E->F G Incubation (24-72 hours at 37°C) F->G H Cell Viability Assay (e.g., MTT, XTT) G->H I Data Analysis (% Viability vs. Control) H->I J Conclusion: Cytotoxic or Non-cytotoxic I->J

General workflow for in vitro cytotoxicity testing.

References

Spectroscopic Analysis of Diisopropyl Fumarate Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic analysis of diisopropyl fumarate (B1241708) (DIPF) copolymers using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are working with or developing fumarate-based polymers. This document summarizes key spectroscopic data from various studies and presents detailed experimental protocols to aid in the characterization of these materials.

Comparison of Spectroscopic Data

The structural characteristics of diisopropyl fumararate copolymers can be effectively determined using IR and NMR spectroscopy.[1] These techniques provide quantitative insights into the copolymer composition and microstructure.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the copolymer structure. The table below summarizes the characteristic absorption bands observed for DIPF copolymers.

Functional GroupVibration TypeWavenumber (cm⁻¹)Copolymer SystemSource
C=O (Ester)Stretching~1736Poly(NBA-co-DIPF)[4]
C=O (Ester)Stretching~1715Poly(DIPF-stat-BzA)[5]
C-H (aliphatic)Stretching2876, 2930, 2984Poly(NBA-co-DIPF)[4]
C-HStretching2880, 3020, 3060Poly(DIPF-stat-BzA)[5]
C-O-C (Ester)Stretching~1100, ~1250Poly(DIPF-stat-BzA)[5]
C=C (Aromatic)Stretching~1585Poly(DIPF-stat-BzA)[5]
C-H (Aromatic)Stretching~1609Poly(NBA-co-DIPF)[4]

Poly(NBA-co-DIPF): Copolymer of p-nitrobenzyl acrylate (B77674) and diisopropyl fumarate Poly(DIPF-stat-BzA): Statistical copolymer of this compound and benzyl (B1604629) acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the copolymer, allowing for the determination of the copolymer composition and microstructure.

¹H-NMR Spectroscopy

Chemical Shift (δ, ppm)AssignmentCopolymer SystemSource
~1.17Methyl protons of isopropyl group (-CH(CH₃)₂)Poly(NBA-co-DIPF)[4]
~2.81Methine proton in the polymer backbone (-CH-)Poly(NBA-co-DIPF)[4]
~4.90Methine proton of the isopropyl group (-O-CH(CH₃)₂)Poly(NBA-co-DIPF)[4]
7.52 - 8.14Aromatic protons (Ar-H)Poly(NBA-co-DIPF)[4]

¹³C-NMR Spectroscopy

Chemical Shift (δ, ppm)AssignmentCopolymer SystemSource
21.84Methyl carbons (-CH₃)Poly(DIPF-stat-BzA)[5]
35.42Methylene (B1212753) carbon in the backbone (-CH₂-)Poly(DIPF-stat-BzA)[5]
41.63Methine carbon of benzyl acrylate unit (-CH-COOBz)Poly(DIPF-stat-BzA)[5]
43.98Methine carbon of this compound unit (-CH-COOisPr)Poly(DIPF-stat-BzA)[5]
66.56Methylene carbon of the benzyl group (-O-CH₂-)Poly(DIPF-stat-BzA)[5]
128.35 - 128.65Aromatic carbons (4 ArC)Poly(DIPF-stat-BzA)[5]
136.12Aromatic carbon adjacent to the methylene group (ArC, α-CH₂)Poly(DIPF-stat-BzA)[5]
172.49Carbonyl carbon of this compound unit (-CO-OisPr)Poly(DIPF-stat-BzA)[5]
174.37Carbonyl carbon of benzyl acrylate unit (-CO-Bz)Poly(DIPF-stat-BzA)[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound copolymers based on methods reported in the literature.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A solution of the copolymer (e.g., 10% w/v in chloroform) is prepared.[5]

  • Film Casting: A small amount of the polymer solution is cast as a capillary film onto a sodium chloride (NaCl) window.[5]

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the polymer on the NaCl window.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5 mg of the copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 10% w/v.[4][5]

  • NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 200 MHz).[5] The spectra are typically recorded at a constant temperature, such as 35°C.[5]

  • Data Processing: The obtained spectra are processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound copolymers.

Spectroscopic_Analysis_Workflow cluster_synthesis Copolymer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis This compound Copolymer Synthesis purification Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep ir_analysis IR Spectroscopy sample_prep->ir_analysis nmr_analysis NMR Spectroscopy sample_prep->nmr_analysis ir_data IR Spectral Data (Functional Groups) ir_analysis->ir_data nmr_data NMR Spectral Data (Composition, Microstructure) nmr_analysis->nmr_data structure_confirm Structural Confirmation ir_data->structure_confirm nmr_data->structure_confirm

Caption: Workflow for the synthesis and spectroscopic characterization of this compound copolymers.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Diisopropyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Diisopropyl fumarate (B1241708). Adherence to these guidelines is paramount for ensuring personal safety and minimizing environmental impact. Diisopropyl fumarate is recognized as a chemical that can cause skin and eye irritation.[1][2]

Hazard Summary
Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing (in a ventilated enclosure) Safety glasses with side shieldsChemical-resistant gloves (e.g., Butyl rubber, double gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood.[4]
High-Volume Handling / Transfers Chemical splash gogglesChemical-resistant gloves (e.g., Butyl rubber, double gloving recommended)Chemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges if not in a fume hood.
Risk of Splash Face shield worn over chemical splash gogglesChemical-resistant gloves (e.g., Butyl rubber, double gloving recommended)Chemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood.

Note on Glove Selection: While specific permeation data for this compound is limited, it is advisable to use gloves with proven resistance to esters. Nitrile gloves may offer insufficient protection. Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan

A systematic approach to handling this compound is essential for minimizing risks. The following step-by-step procedures should be followed.

Pre-Handling Procedures
  • Safety Information Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls Verification: Ensure a certified chemical fume hood is available and functioning correctly.[5] Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Assemble Materials: Gather all necessary materials and equipment before handling the chemical.[5]

  • PPE Inspection: Inspect all personal protective equipment for integrity (e.g., no holes or cracks in gloves).[5]

Handling Procedures
  • Work in a Ventilated Area: All weighing and transfers of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[4][5]

  • Minimize Spills: Use a disposable weighing boat or paper for weighing. For transfers, utilize a funnel to reduce the risk of spills.[5]

  • Container Management: Keep containers of this compound securely closed when not in use.[3][4]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[4]

Post-Handling Procedures
  • Decontamination: Decontaminate the work area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

  • Proper PPE Removal: Carefully doff PPE to avoid contaminating the skin. Remove gloves using a technique that prevents the outer, contaminated surface from touching the skin.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Liquid Waste
  • Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

Solid Waste
  • Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: The solid waste container must be clearly labeled with "Hazardous Waste" and "this compound Contaminated Debris."

General Disposal Guidelines
  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[5]

  • No Drain Disposal: Do not dispose of this compound down the drain.[3][5]

Workflow for Safe Handling of this compound

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal Review_SDS Review SDS Verify_Controls Verify Engineering Controls Review_SDS->Verify_Controls Assemble_Materials Assemble Materials Verify_Controls->Assemble_Materials Inspect_PPE Inspect PPE Assemble_Materials->Inspect_PPE Work_in_Hood Work in Fume Hood Inspect_PPE->Work_in_Hood Minimize_Spills Minimize Spills Work_in_Hood->Minimize_Spills Keep_Closed Keep Containers Closed Minimize_Spills->Keep_Closed Decontaminate Decontaminate Work Area Keep_Closed->Decontaminate Doff_PPE Properly Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Collect_Waste Collect Liquid & Solid Waste Wash_Hands->Collect_Waste Label_Waste Label Waste Containers Collect_Waste->Label_Waste Consult_EHS Consult EHS for Pickup Label_Waste->Consult_EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diisopropyl fumarate
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